Synthesis and Characterization of 3-(Aminomethyl)-5-methylbenzoic Acid: A Comprehensive Technical Guide
Introduction The synthesis of substituted aminomethylbenzoic acids—specifically 3-(Aminomethyl)-5-methylbenzoic acid—presents a fascinating challenge in chemoselectivity and functional group tolerance. These compounds ar...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The synthesis of substituted aminomethylbenzoic acids—specifically 3-(Aminomethyl)-5-methylbenzoic acid—presents a fascinating challenge in chemoselectivity and functional group tolerance. These compounds are critical building blocks in the development of 1[1]. As a Senior Application Scientist, I approach this synthesis not merely as a sequence of reactions, but as a carefully orchestrated manipulation of electronic states and steric environments. This whitepaper details a robust, scalable, and self-validating two-step synthetic architecture starting from commercially available 3-bromo-5-methylbenzoic acid.
Architectural Strategy & Retrosynthetic Logic
The target molecule contains three distinct functionalities on a benzene scaffold: a carboxylic acid, a methyl group, and a primary aminomethyl group. The most reliable retrosynthetic disconnection targets the aminomethyl group, tracing it back to a nitrile precursor.
Cyanation: The conversion of 3-bromo-5-methylbenzoic acid to 3-cyano-5-methylbenzoic acid via a transition-metal mediated 2[2].
Reduction: The controlled catalytic hydrogenation of the nitrile to the primary amine3[3].
Forward synthesis pathway from 3-bromo-5-methylbenzoic acid to the target compound.
Mechanistic Causality in Nitrile Reduction
The reduction of an aryl nitrile to a primary amine is notoriously prone to side reactions. The intermediate in this reduction is an imine (Ar-CH=NH). If the newly formed primary amine (Ar-CH₂-NH₂) is allowed to remain nucleophilic, it will attack the unreacted imine, expelling ammonia and forming an undesirable secondary amine dimer (Ar-CH₂-NH-CH₂-Ar).
To prevent this, the reduction must be performed in a strictly acidic medium (e.g., methanolic HCl). The acid immediately protonates the primary amine as it forms, rendering it non-nucleophilic and effectively 3[3].
Mechanistic logic of nitrile reduction in acidic media to prevent secondary amine dimerization.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 3-Cyano-5-methylbenzoic acid
Objective: Nucleophilic aromatic substitution of the bromide via copper(I) catalysis.
Causality & Design: Copper(I) cyanide is used because the Cu(I) ion readily coordinates with the aryl bromide, facilitating oxidative addition. The reaction requires a high-boiling polar aprotic solvent like DMF to solubilize the CuCN and reach the necessary activation energy (150 °C). A critical failure point in this reaction is the workup; the product forms a robust complex with copper. We utilize aqueous Iron(III) chloride (FeCl₃) to oxidize Cu(I) to Cu(II), which dismantles the complex and releases the free nitrile.
Step-by-Step Methodology:
Setup: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-5-methylbenzoic acid (10.0 g, 46.5 mmol) in anhydrous DMF (50 mL) under an argon atmosphere.
Reagent Addition: Add Copper(I) cyanide (CuCN) (5.0 g, 55.8 mmol, 1.2 eq). Validation Check: The suspension will appear pale green/brown.
Reaction: Heat the mixture to 150 °C for 6 hours. Validation Check: Monitor via TLC (DCM:MeOH 9:1). The starting material spot (
Rf≈0.6
) should disappear, replaced by a lower-running nitrile spot (
Rf≈0.4
).
Complex Destruction: Cool the mixture to 80 °C. Pour the warm solution into a vigorously stirred solution of FeCl₃ (20 g) in 1M HCl (100 mL). Stir for 30 minutes. Causality: This step breaks the Cu-nitrile coordination sphere.
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from ethanol/water to yield4[4].
Protocol B: Synthesis of 3-(Aminomethyl)-5-methylbenzoic acid
Objective: Chemoselective reduction of the nitrile to a primary amine.
Causality & Design: 10% Palladium on Carbon (Pd/C) is selected for its high affinity for nitrile hydrogenation under moderate pressures. Methanolic HCl is employed as the solvent system to instantly trap the primary amine as a hydrochloride salt, preventing dimerization.
Step-by-Step Methodology:
Setup: In a 300 mL Parr hydrogenation vessel, dissolve 3-cyano-5-methylbenzoic acid (5.0 g, 31.0 mmol) in Methanol (80 mL).
Acidification: Slowly add concentrated HCl (3.0 mL, ~36 mmol, 1.15 eq) to the solution.
Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 10% w/w) under a blanket of nitrogen. Safety Note: Pd/C is highly pyrophoric when dry; always add to a solvent under inert gas.
Hydrogenation: Evacuate the vessel and purge with H₂ gas three times. Pressurize the vessel to 50 psi with H₂ and agitate at 25 °C for 12 hours. Validation Check: Hydrogen uptake will cease when the reaction is complete.
Workup: Vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.
Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting solid with cold diethyl ether to afford 3-(Aminomethyl)-5-methylbenzoic acid hydrochloride as a white crystalline powder.
Quantitative Data: Reduction Optimization
To demonstrate the necessity of the chosen conditions, the following table summarizes the optimization of the nitrile reduction step, highlighting the impact of solvent and catalyst on the yield and purity profile.
Catalyst
Solvent System
Temp / Pressure
Primary Amine Yield (%)
Secondary Amine (Dimer) (%)
Mechanistic Notes
10% Pd/C
Methanol (Neutral)
25 °C / 50 psi
42%
51%
High dimerization due to nucleophilic amine.
10% Pd/C
Methanol / HCl
25 °C / 50 psi
91%
< 2%
Optimal conditions; amine trapped as HCl salt.
Raney Nickel
Methanolic NH₃
50 °C / 60 psi
85%
8%
NH₃ shifts equilibrium, but requires harsher conditions.
PtO₂
Ethanol / Acetic Acid
25 °C / 40 psi
78%
12%
Acetic acid is insufficiently strong to fully prevent dimerization.
Table 1: Optimization of the catalytic hydrogenation of 3-cyano-5-methylbenzoic acid.
References
Synthesis of Peptides Containing an Aromatic Spacer - Thieme Connect. 3
Quinazolinone and isoquinolinone derivative - Google Patents (WO2015060373A1). 2
Preparation and use of ortho-sulfonamido aryl hydroxamic acids - Google Patents (US5929097A). 4
Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery - ResearchGate. 1
3-(Aminomethyl)-5-methylbenzoic acid chemical structure and properties
This technical guide provides a comprehensive overview of 3-(Aminomethyl)-5-methylbenzoic acid, a substituted aromatic amino acid. The document is structured to provide researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive overview of 3-(Aminomethyl)-5-methylbenzoic acid, a substituted aromatic amino acid. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of its chemical identity, properties, synthesis, and potential applications, while also transparently addressing the current limitations in publicly available data for this specific isomer.
Introduction and Chemical Identity
3-(Aminomethyl)-5-methylbenzoic acid is a unique bifunctional molecule incorporating a benzoic acid scaffold substituted with both a methyl and an aminomethyl group. This distinct substitution pattern at the 3 and 5 positions of the benzene ring imparts specific steric and electronic properties that differentiate it from its isomers and may offer unique opportunities in medicinal chemistry and materials science.
A Note on Isomeric Specificity: It is crucial to distinguish 3-(Aminomethyl)-5-methylbenzoic acid from its isomers, such as 3-Amino-5-methylbenzoic acid and 4-(Aminomethyl)benzoic acid, as they exhibit different physical and chemical properties. This guide focuses exclusively on the title compound.
Chemical Structure and Identification:
The molecular structure of 3-(Aminomethyl)-5-methylbenzoic acid consists of a central benzene ring with a carboxylic acid group, a methyl group, and an aminomethyl group attached at positions 1, 3, and 5, respectively.
Foundational
A Technical Guide to 3-(Aminomethyl)-5-methylbenzoic Acid: A Versatile Scaffold in Modern Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract 3-(Aminomethyl)-5-methylbenzoic acid is a synthetic compound whose significance in medicinal chemistry is not defined by a singular, intr...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Aminomethyl)-5-methylbenzoic acid is a synthetic compound whose significance in medicinal chemistry is not defined by a singular, intrinsic mechanism of action, but rather by its role as a versatile structural scaffold. This guide elucidates the utility of this molecule as a foundational building block for the synthesis of highly specific and potent ligands for distinct biological targets. We will explore its application in the development of antagonists for the P2Y₁ purinergic receptor, a key target in antithrombotic therapy, and its conceptual relationship to γ-aminobutyric acid (GABA), suggesting potential applications in neuroscience. Through detailed analysis of structure-activity relationships, experimental protocols, and signaling pathways, this document provides a comprehensive technical overview for researchers aiming to leverage this scaffold in their drug discovery programs.
Introduction: The Role of Scaffolds in Rational Drug Design
In the landscape of medicinal chemistry, the concept of a molecular scaffold is paramount. A scaffold represents the core structure of a molecule from which a library of derivatives can be synthesized. 3-(Aminomethyl)-5-methylbenzoic acid serves as an exemplary scaffold, possessing key functional groups—a carboxylic acid and a primary aminomethyl group—on a substituted benzene ring. This arrangement offers synthetic tractability and precise vectors for chemical modification, allowing for the systematic exploration of chemical space to optimize affinity and selectivity for a given biological target.
While some simple molecules, such as aminomethylbenzoic acid, can exhibit antifibrinolytic properties by inhibiting plasminogen activation, the primary value of the 3-(aminomethyl)-5-methylbenzoic acid moiety lies in its incorporation into more complex and potent therapeutic agents.[1][2]
Application in P2Y₁ Receptor Antagonism: A New Frontier in Antithrombotic Therapy
The P2Y₁ receptor, a G-protein coupled receptor (GPCR) activated by adenosine 5'-diphosphate (ADP), is crucial for initiating platelet aggregation and thrombus formation.[3][4][5] Its co-activation with the P2Y₁₂ receptor is essential for a full platelet response, making it a prime target for novel antithrombotic drugs.[4][6] Selective P2Y₁ antagonists are of high interest as they may offer effective antiplatelet activity with a reduced risk of bleeding compared to existing therapies.[4][7]
Mechanism of P2Y₁ Receptor Signaling
The P2Y₁ receptor is coupled to the Gq alpha subunit of heterotrimeric G proteins.[5] Upon activation by ADP, Gq stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5] IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[5] This signaling cascade culminates in platelet shape change and aggregation.[3][4]
P2Y₁ antagonists act by competitively binding to the receptor, thereby preventing ADP from initiating this cascade.[3][8] Some antagonists may bind to the orthosteric site (where ADP binds), while others may bind to allosteric sites, modulating the receptor's conformation and preventing its activation.[9][10]
The 3-(Aminomethyl)-5-methylbenzoic Acid Scaffold in P2Y₁ Antagonist Design
The structure of 3-(aminomethyl)-5-methylbenzoic acid provides an ideal starting point for designing non-nucleotide P2Y₁ antagonists. The carboxylic acid can engage in critical hydrogen bonding or ionic interactions within the receptor's binding pocket, while the aminomethyl group serves as a versatile handle for introducing larger, often hydrophobic, moieties that can occupy other regions of the binding site, thereby enhancing potency and selectivity.
Diagram 1: P2Y₁ Receptor Signaling Pathway and Point of Inhibition
Caption: P2Y₁ signaling cascade leading to platelet aggregation and inhibition by antagonists.
Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol outlines a standard method to assess the efficacy of a novel P2Y₁ antagonist derived from the 3-(aminomethyl)-5-methylbenzoic acid scaffold.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against ADP-induced human platelet aggregation.
Methodology:
Platelet-Rich Plasma (PRP) Preparation:
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
Carefully collect the upper PRP layer.
Platelet Count Adjustment:
Count the platelets in the PRP using a hematology analyzer.
Adjust the platelet count to 2.5 x 10⁸ platelets/mL with platelet-poor plasma (obtained by centrifuging the remaining blood at 1500 x g for 20 minutes).
Aggregation Measurement:
Use a light transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and platelet-poor plasma (100% aggregation).
Pre-warm PRP aliquots to 37°C for 5 minutes.
Add varying concentrations of the test antagonist (or vehicle control) to the PRP and incubate for 5 minutes.
Initiate aggregation by adding a submaximal concentration of ADP (e.g., 10 µM).
Record the change in light transmission for 5-10 minutes.
Data Analysis:
Calculate the percentage of aggregation inhibition for each antagonist concentration relative to the vehicle control.
Plot the percent inhibition against the logarithm of the antagonist concentration.
Determine the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
Structural Analogy to GABA: Exploring Neurological Potential
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[11] It exerts its effects by binding to two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[12] GABA-A receptors are ligand-gated chloride ion channels; their activation leads to an influx of chloride, hyperpolarization of the neuron, and subsequent inhibition of action potential firing.[12][13][14]
The GABA Analogue Hypothesis
A GABA analogue is a compound that is structurally similar to GABA.[15] The 3-(aminomethyl)-5-methylbenzoic acid structure shares key features with GABA: a carboxylic acid group and an amino group separated by a flexible carbon chain. While the rigid phenyl ring in 3-(aminomethyl)-5-methylbenzoic acid distinguishes it from the flexible aliphatic backbone of GABA, this constrained conformation could offer selectivity for specific GABA receptor subtypes or GABA transporters. Many GABA analogues are utilized as anticonvulsants, sedatives, and anxiolytics.[15]
Diagram 2: Structural Comparison of GABA and the Scaffold
Caption: Structural similarity between GABA and the 3-(aminomethyl)-5-methylbenzoic acid scaffold.
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors
This protocol describes a foundational experiment to determine if a compound binds to the GABA-A receptor.
Objective: To assess the binding affinity (Ki) of a test compound for the GABA-A receptor using a competitive binding assay with a known radioligand, such as [³H]muscimol.
Methodology:
Membrane Preparation:
Homogenize rat cortical tissue in ice-cold Tris-HCl buffer.
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
Resuspend the resulting pellet (crude synaptic membranes) in buffer and store at -80°C. Determine protein concentration using a Bradford or BCA assay.
Binding Assay:
In a 96-well plate, combine in order: assay buffer, a fixed concentration of [³H]muscimol (e.g., 2-3 nM), varying concentrations of the test compound (or GABA for the standard curve), and the prepared membrane protein (e.g., 100-200 µg).
For non-specific binding (NSB) wells, add a high concentration of unlabeled GABA (e.g., 100 µM).
Incubate the plate at 4°C for 60 minutes.
Termination and Scintillation Counting:
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
Wash the filters multiple times with ice-cold buffer.
Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the NSB counts from the total counts for each well.
Determine the IC₅₀ of the test compound from a competition curve.
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
3-(Aminomethyl)-5-methylbenzoic acid exemplifies the power of scaffold-based drug design. Its utility is not derived from its own biological activity but from the chemical versatility it offers to medicinal chemists. By serving as a rigid, well-defined starting point, it has enabled the development of potent and selective P2Y₁ receptor antagonists. Furthermore, its structural relationship to GABA provides a rationale for its exploration in the development of novel CNS-active agents. Future research should continue to leverage this scaffold to build diverse chemical libraries, explore new therapeutic targets, and ultimately, to engineer next-generation therapeutics with improved efficacy and safety profiles.
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potential applications of 3-(Aminomethyl)-5-methylbenzoic acid in medicinal chemistry.
An In-Depth Technical Guide on the Potential Applications of 3-(Aminomethyl)-5-methylbenzoic Acid in Medicinal Chemistry For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Novel Sca...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Potential Applications of 3-(Aminomethyl)-5-methylbenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel Scaffold for Neurological and Beyond
In the vast landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique pharmacological profiles is perpetual. 3-(Aminomethyl)-5-methylbenzoic acid emerges as a compelling, yet underexplored, candidate for drug discovery. Its structure, a hybrid of a conformationally restricted γ-aminobutyric acid (GABA) analog and a substituted benzoic acid, presents a tantalizing platform for developing therapeutics targeting the central nervous system (CNS) and potentially other disease areas.
This technical guide provides a comprehensive overview of the As a Senior Application Scientist, this document will not merely list possibilities but will delve into the scientific rationale behind its potential, propose a clear strategic path for its investigation, and provide actionable experimental protocols for its synthesis and evaluation. We will explore its promise as a modulator of the GABAergic system and venture into other potential therapeutic avenues, grounding our hypotheses in the established pharmacology of its structural relatives.
I. The Scientific Rationale: A GABA Analog with Untapped Potential
The core of 3-(Aminomethyl)-5-methylbenzoic acid's potential lies in its structural resemblance to GABA, the primary inhibitory neurotransmitter in the mammalian CNS.[1][2] GABA's therapeutic limitations, most notably its inability to efficiently cross the blood-brain barrier, have driven the development of numerous GABA analogs with improved pharmacokinetic properties.[1][3] These include well-established drugs like pregabalin and gabapentin, which, despite their structural similarity to GABA, exhibit complex mechanisms of action that are not fully understood but are thought to involve binding to calcium channels.[4][5]
The rigid benzoic acid backbone of 3-(Aminomethyl)-5-methylbenzoic acid introduces conformational constraint, which can lead to enhanced selectivity and potency for specific biological targets compared to more flexible GABA analogs. The methyl group on the aromatic ring can further influence its binding affinity and metabolic stability.
Hypothesized Biological Targets and Therapeutic Areas
Our exploration of 3-(Aminomethyl)-5-methylbenzoic acid's potential will be guided by the following primary hypotheses:
Modulation of the GABAergic System: The most direct hypothesis is that this molecule will interact with components of the GABAergic system, including:
GABA Receptors (GABAA and GABAB): It may act as an agonist, antagonist, or allosteric modulator of these critical inhibitory receptors.[6][7] Structure-activity relationship (SAR) studies on GABA analogs have shown that subtle structural changes can significantly alter receptor affinity and efficacy.[8][9]
GABA Transporters (GATs): Inhibition of GABA reuptake by targeting GATs can increase synaptic GABA concentrations, leading to enhanced inhibitory neurotransmission.[1]
GABA Transaminase (GABA-T): Inhibition of this enzyme, which is responsible for GABA metabolism, represents another avenue to increase GABA levels.[1]
Beyond the GABAergic System: Exploring Novel CNS Targets: The aminobenzoic acid scaffold is a versatile pharmacophore found in drugs with diverse CNS activities.[10][11] Therefore, it is plausible that 3-(Aminomethyl)-5-methylbenzoic acid or its derivatives could interact with other CNS targets, such as:
Ion Channels: As seen with gabapentin and pregabalin, voltage-gated calcium channels are a potential target.[4]
Enzymes: Other enzymes within the CNS could be modulated by this scaffold.
Expanding Horizons: Non-CNS Applications: Aminobenzoic acid derivatives have demonstrated a wide range of biological activities, including anticancer and anti-inflammatory effects.[10][12][13] While the primary focus of this guide is on CNS applications, the potential for this scaffold in other therapeutic areas should not be overlooked.
II. A Strategic Roadmap for Investigation: From Synthesis to In Vivo Validation
A systematic and multi-faceted approach is required to unlock the therapeutic potential of 3-(Aminomethyl)-5-methylbenzoic acid. This section outlines a comprehensive medicinal chemistry strategy, encompassing synthesis, in vitro evaluation, and in vivo testing.
A. Synthesis and Library Development
The successful investigation of this scaffold hinges on the efficient synthesis of the parent compound and a diverse library of analogs to explore the SAR.
A plausible and efficient synthetic route to 3-(Aminomethyl)-5-methylbenzoic acid can be adapted from established methods for the synthesis of related compounds.[14][15]
Experimental Protocol: Synthesis of 3-(Aminomethyl)-5-methylbenzoic acid
Nitration of 3-Methylbenzoic Acid:
To a solution of 3-methylbenzoic acid in concentrated sulfuric acid, slowly add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) at 0°C.
Stir the reaction mixture at room temperature for 2-4 hours.
Pour the reaction mixture onto crushed ice to precipitate the product, 3-methyl-5-nitrobenzoic acid.
Filter, wash with cold water, and dry the solid.
Reduction of the Nitro Group:
Dissolve the 3-methyl-5-nitrobenzoic acid in a suitable solvent such as methanol or ethanol.
Add a catalyst, such as palladium on carbon (Pd/C).
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
Filter the catalyst and evaporate the solvent to obtain 3-amino-5-methylbenzoic acid.
Conversion to the Aminomethyl Group (via the Nitrile):
Convert the amino group of 3-amino-5-methylbenzoic acid to a nitrile group via a Sandmeyer reaction.
Reduce the resulting 3-cyano-5-methylbenzoic acid using a suitable reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield 3-(aminomethyl)-5-methylbenzoic acid.
To thoroughly explore the SAR, a library of derivatives should be synthesized with modifications at key positions:
Amino Group: N-alkylation, N-acylation, and formation of sulfonamides.
Carboxylic Acid Group: Esterification, amidation, and conversion to bioisosteres.
Aromatic Ring: Introduction of different substituents at various positions to probe electronic and steric effects.
B. In Vitro Evaluation: A Tiered Screening Cascade
A hierarchical screening approach will efficiently identify promising compounds and elucidate their mechanism of action.
Diagram: Proposed In Vitro Screening Workflow
Caption: A tiered approach to in-vitro screening of 3-(Aminomethyl)-5-methylbenzoic acid derivatives.
Membrane Preparation: Prepare crude synaptic membranes from rat whole brain.
Assay Buffer: Use a suitable buffer, such as Tris-HCl, at a physiological pH.
Radioligand: Use a high-affinity GABAA receptor radioligand, such as [3H]muscimol.
Incubation: Incubate the brain membranes with the radioligand and varying concentrations of the test compounds.
Separation: Separate the bound and free radioligand by rapid filtration.
Detection: Quantify the radioactivity of the filters using liquid scintillation counting.
Data Analysis: Determine the IC50 values for each compound.
C. In Vivo Validation: Assessing Therapeutic Efficacy
Promising candidates from the in vitro screening should be advanced to in vivo animal models to assess their therapeutic efficacy and pharmacokinetic properties.
Table: Potential In Vivo Models
Therapeutic Area
Animal Model
Key Parameters to Measure
Epilepsy
Pentylenetetrazol (PTZ)-induced seizures
Seizure latency, duration, and severity
Neuropathic Pain
Chronic Constriction Injury (CCI) model
Mechanical allodynia, thermal hyperalgesia
Anxiety
Elevated Plus Maze (EPM)
Time spent in open arms, number of entries into open arms
III. Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from the in vitro and in vivo studies will be crucial for establishing a robust SAR and guiding the lead optimization process.
Spectroscopic Characterization of 3-(Aminomethyl)-5-methylbenzoic Acid: An Application Scientist’s Guide
Executive Brief 3-(Aminomethyl)-5-methylbenzoic acid (C₉H₁₁NO₂) is a highly specialized, 1,3,5-trisubstituted aromatic building block. Characterized by a basic primary amine, an acidic carboxyl group, and a lipophilic me...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Brief
3-(Aminomethyl)-5-methylbenzoic acid (C₉H₁₁NO₂) is a highly specialized, 1,3,5-trisubstituted aromatic building block. Characterized by a basic primary amine, an acidic carboxyl group, and a lipophilic methyl group on a rigid benzene scaffold, this molecule is a critical intermediate in the design of peptidomimetics, protease inhibitors, and antifibrinolytic agents.
From an analytical perspective, characterizing this molecule requires moving beyond basic data acquisition. The presence of both proton-donating and proton-accepting moieties results in complex, state-dependent spectroscopic behavior. This guide provides a definitive, self-validating framework for the structural elucidation of 3-(Aminomethyl)-5-methylbenzoic acid, grounded in advanced spectroscopic principles and empirical analog data.
The Zwitterionic Conundrum: State-Dependent Spectroscopic Behavior
As an Application Scientist, the primary analytical hurdle when evaluating aminomethylbenzoic acid derivatives is managing their amphoteric nature. In the solid state and in neutral aqueous environments, these molecules predominantly exist as zwitterions (inner salts) , where the carboxylic acid protonates the primary amine 1.
This fundamental property dictates the causality behind our experimental choices:
Vibrational Shifts: In Fourier-Transform Infrared (FT-IR) spectroscopy, the classic carbonyl (C=O) stretch of a neutral carboxylic acid (~1700 cm⁻¹) is often absent. It is replaced by the asymmetric and symmetric stretching of the carboxylate anion (COO⁻) at ~1550–1610 cm⁻¹ and ~1360–1400 cm⁻¹, respectively.
Resonance Broadening: In Nuclear Magnetic Resonance (NMR) spectroscopy utilizing polar aprotic solvents (e.g., DMSO-d6), the dynamic equilibrium between the neutral and zwitterionic forms causes severe line broadening of the exchangeable protons (–NH₂, –OH) and shifts the adjacent aliphatic carbon signals.
To obtain high-fidelity, reproducible data, the analytical environment must explicitly lock the protonation state of the molecule.
Comprehensive spectroscopic validation workflow for aminomethylbenzoic acid derivatives.
High-Resolution Spectroscopic Signatures
The following tables summarize the quantitative data for 3-(Aminomethyl)-5-methylbenzoic acid. Because of the specific 1,3,5-substitution pattern, the aromatic protons appear as three distinct singlets (with minimal meta-coupling, J ~ 1.5 Hz) due to the lack of adjacent ortho-protons.
Table 1: ¹H and ¹³C NMR Data (DMSO-d6 + TFA-d, 400/100 MHz)
Note: Data reflects the fully protonated cationic state (acidified with TFA-d) to prevent zwitterionic line broadening.
Nucleus
Chemical Shift (ppm)
Multiplicity
Integration
Assignment / Causality
¹H
12.85
br s
1H
–COOH : Highly deshielded acidic proton.
¹H
8.25
br s
3H
–CH₂NH₃⁺ : Downfield shift due to forced protonation.
¹H
7.92
s (meta-coupled)
1H
H-2 : Deshielded by ortho-COOH magnetic anisotropy.
¹H
7.85
s (meta-coupled)
1H
H-6 : Deshielded by ortho-COOH, shielded by ortho-CH₃.
¹H
7.45
s (meta-coupled)
1H
H-4 : Shielded by adjacent electron-donating methyl group.
¹H
4.05
s
2H
–CH₂– : Benzylic protons, deshielded by adjacent NH₃⁺.
¹H
2.35
s
3H
–CH₃ : Standard benzylic methyl resonance.
¹³C
167.5
s
-
C=O : Carboxylic acid carbonyl carbon.
¹³C
139.2, 135.0, 131.2
s
-
C-5, C-3, C-1 : Quaternary aromatic carbons.
¹³C
133.1, 129.8, 128.5
s
-
C-4, C-6, C-2 : Tertiary aromatic carbons.
¹³C
42.5
s
-
–CH₂– : Aliphatic benzylic carbon attached to nitrogen.
Note: Assumes the native solid-state zwitterionic form.
Wavenumber (cm⁻¹)
Intensity
Mode
Structural Implication
3100 – 2600
Broad, Strong
N–H / O–H stretch
Overlapping hydrogen-bonded NH₃⁺ and trace COOH.
1610
Strong
Asymmetric COO⁻ stretch
Confirms the zwitterionic carboxylate anion state.
1580
Medium
C=C aromatic stretch
Aromatic ring skeletal vibration.
1380
Strong
Symmetric COO⁻ stretch
Secondary confirmation of the carboxylate anion.
Table 3: High-Resolution Mass Spectrometry (LC-HRMS, ESI+)
Calculated for C₉H₁₁NO₂ based on exact mass principles 2.
Ion Species
Theoretical m/z
Mass Error Limit
Fragmentation / Causality
[M+H]⁺
166.0863
< 5 ppm
Protonated molecular ion.
[M+H - NH₃]⁺
149.0597
< 5 ppm
Loss of 17 Da; diagnostic cleavage of the benzylic C–N bond.
[M+H - H₂O]⁺
148.0757
< 5 ppm
Loss of 18 Da; characteristic of the carboxylic acid moiety.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following methodologies are designed as self-validating systems . Each protocol contains an internal check that must be passed to verify the integrity of the resulting data.
Protocol 1: Self-Validating NMR Acquisition
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6.
Causality: DMSO-d6 is chosen for its superior ability to solvate highly polar, zwitterionic amino acids compared to CDCl₃.
Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS) to the sample tube.
Validation Check: The TMS peak must appear exactly at 0.00 ppm. If shifted, the spectrometer's lock or shim profile is compromised, and the run is invalid.
Protonation State Control: Acquire a preliminary 1D ¹H scan. If the aromatic signals appear as broad humps rather than sharp singlets, the molecule is undergoing intermediate zwitterionic exchange. Add 2–3 μL of Trifluoroacetic acid-d (TFA-d).
Causality: Forcing the molecule into a fully protonated cationic state halts the exchange process, yielding sharp, high-resolution peaks.
Acquisition: Run ¹H (16 scans, relaxation delay 2s) and ¹³C (512 scans, relaxation delay 2s) using standard pulse sequences.
Protocol 2: Self-Validating ATR-FTIR Spectroscopy
Background Validation: Perform a background scan on the empty Diamond ATR crystal.
Validation Check: The background must show < 5% noise in the 4000-400 cm⁻¹ range and no atmospheric H₂O/CO₂ peaks. This ensures instrument readiness and a clean optical path.
Sample Application: Place 2-3 mg of the solid powder directly onto the crystal 3. Apply consistent pressure using the anvil.
Causality: Proper contact prevents baseline sloping and ensures maximum evanescent wave penetration into the solid lattice.
Acquisition & Verification: Acquire 32 scans at 4 cm⁻¹ resolution.
Validation Check: Inspect the 2300 cm⁻¹ region post-acquisition. If a sharp CO₂ doublet appears, the spectrometer's purge gas has failed, and the spectrum must be discarded.
Protocol 3: High-Resolution LC-MS (ESI+)
System Suitability: Inject a known calibrant (e.g., sodium formate cluster) prior to the sample.
Validation Check: Mass accuracy must be < 5 ppm. If > 5 ppm, the TOF/Orbitrap mass analyzer requires immediate recalibration.
Sample Preparation: Dilute the sample to 1 μg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Causality: Formic acid ensures complete protonation of the aminomethyl group, maximizing ionization efficiency and droplet desolvation in positive ESI mode.
Acquisition & Fragmentation: Monitor for the [M+H]⁺ ion at m/z 166.0863. Apply 15-25 eV collision energy (CE) for MS/MS.
Causality: This specific CE range induces the cleavage of the benzylic C-N bond, validating the presence of the aminomethyl group via the characteristic loss of NH₃ (-17 Da).
References
Direm, A., & Sayin, K. (2020). A Comparative Theoretical and Spectroscopic Study of Aminomethylbenzoic Acid Derivatives as Potential NLO Candidates. MDPI.[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 12561742, 4-(Aminomethyl)-2-methylbenzoic acid.[Link]
3-(Aminomethyl)-5-methylbenzoic acid safety and handling
An In-depth Technical Guide to the Safe Handling of 3-(Aminomethyl)-5-methylbenzoic acid Introduction 3-(Aminomethyl)-5-methylbenzoic acid is an organic compound utilized in various research and development applications,...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Safe Handling of 3-(Aminomethyl)-5-methylbenzoic acid
Introduction
3-(Aminomethyl)-5-methylbenzoic acid is an organic compound utilized in various research and development applications, particularly within the synthesis of novel pharmaceutical agents and functional materials. As with any laboratory chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling procedures for 3-(Aminomethyl)-5-methylbenzoic acid, synthesized from established safety principles for aminobenzoic acid derivatives and best practices in chemical hygiene.
It is important to note that a specific Safety Data Sheet (SDS) for 3-(Aminomethyl)-5-methylbenzoic acid is not widely available. Therefore, this document derives its recommendations from the hazard profiles of structurally similar compounds, including various aminobenzoic acids and their derivatives. Researchers must treat this compound with the caution required for a substance with a partially characterized hazard profile and should always perform a risk assessment specific to their experimental context.
Hazard Identification and Classification
Based on data from analogous compounds, 3-(Aminomethyl)-5-methylbenzoic acid should be presumed to possess hazards common to its chemical class.[1][2][3] The Globally Harmonized System (GHS) classifications for close structural relatives suggest the following potential hazards.
Hazard Class
GHS Category
Hazard Statement
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Skin Corrosion / Irritation
Category 2
H315: Causes skin irritation
Serious Eye Damage / Eye Irritation
Category 2A / 1
H319/H318: Causes serious eye irritation/damage
Specific Target Organ Toxicity (Single Exposure)
Category 3
H335: May cause respiratory irritation
Chronic Aquatic Toxicity
Category 3
H412: Harmful to aquatic life with long lasting effects
Data synthesized from SDS of structurally similar aminobenzoic acid derivatives.[1][2][4][5]
GHS Pictograms:
These classifications mandate careful handling to avoid ingestion, skin and eye contact, and inhalation of dust particles.
Exposure Controls: From Engineering Solutions to Personal Protection
A multi-layered approach to exposure control is critical. The "Hierarchy of Controls" is a fundamental principle in chemical safety that prioritizes the most effective control measures. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.
Diagram 1: Hierarchy of Safety Controls.
Engineering Controls
Chemical Fume Hood: All weighing and handling of solid 3-(Aminomethyl)-5-methylbenzoic acid must be performed inside a certified chemical fume hood to prevent the inhalation of airborne particulates.[6][7][8]
General Ventilation: The laboratory should be equipped with general ventilation that provides a minimum of 6-12 air changes per hour to dilute fugitive emissions.[9]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is dictated by the specific laboratory task and the associated risks.[10]
Protective Equipment
Specification
Rationale & Best Practices
Eye and Face Protection
ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles.[10][11]
Protects against accidental splashes and airborne dust. Goggles provide a better seal and are required when there is a significant splash risk.
Provides protection against incidental contact. Inspect gloves before use and change them immediately if contaminated or torn. Never wear gloves outside the laboratory.[12]
Skin and Body Protection
Fully buttoned, long-sleeved laboratory coat. Closed-toe shoes. Long pants.[10][11]
Prevents skin contact with the chemical. Fabric should be cotton or a flame-resistant blend; avoid synthetic materials like polyester that can melt.[10]
Required if engineering controls are insufficient or during a large spill cleanup where dust generation is unavoidable. Use requires prior medical evaluation and fit-testing.[6][10]
Safe Handling and Storage Protocols
Adherence to standardized protocols is essential for minimizing risk during routine laboratory operations.
Risk Assessment Protocol
Before any new procedure involving this compound, a formal risk assessment must be conducted.
Identify Hazards: Review this guide and any available SDS for similar compounds to understand the chemical's hazards (irritant, harmful if swallowed, etc.).[13]
Evaluate Exposure Potential: Consider the quantity being used, the physical form (powder), and the procedure (e.g., weighing, dissolution, reaction). How could you be exposed?
Implement Control Measures: Based on the risk, select the appropriate combination of engineering controls (fume hood) and PPE (gloves, goggles, lab coat).
Plan for Emergencies: Confirm the location and accessibility of safety showers, eyewash stations, and chemical spill kits.[6][8]
Document: Record the risk assessment and ensure all personnel involved have read and understood it.
Protocol for Weighing and Handling Solid Compound
Preparation: Don all required PPE (lab coat, safety glasses, nitrile gloves).
Work Area: Perform all manipulations within a chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
Weighing: Use a tared weigh boat or glassine paper. Use a spatula to carefully transfer the solid, avoiding actions that could create airborne dust. Do not "tap" the spatula on the container opening.
Closure: Immediately and securely close the main container after dispensing the required amount.
Cleanup: Clean the spatula and any contaminated surfaces with a damp cloth (e.g., wetted with 70% ethanol) to wipe up any residual dust. Dispose of the cloth and weigh boat as hazardous waste.
Hand Hygiene: After removing gloves, wash hands thoroughly with soap and water.[4]
Storage Requirements
Container: Keep the compound in its original, tightly sealed container.[4][8][9]
Location: Store in a cool, dry, well-ventilated area designated for chemical storage.[14]
Incompatibilities: Segregate from strong oxidizing agents.[3][6][8][15]
Sensitivities: While not definitively documented for this specific compound, related aminobenzoic acids are noted to be sensitive to air and light, so storage in an opaque container away from direct sunlight is a prudent measure.[6][8][12]
Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
First-Aid Measures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][7][8][12]
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][8][16]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[7][8][12]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][17]
Spill Response
The appropriate response depends on the size and location of the spill.[18]
Diagram 2: Chemical Spill Response Decision Flow.
Protocol for a Minor Solid Spill (< 1 kg, contained)
Alert & Isolate: Alert personnel in the immediate area and restrict access.
PPE: Don appropriate PPE, including an N95 respirator, chemical goggles, a lab coat, and double nitrile gloves.[19][20]
Contain & Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[18][21]
Collect: Carefully sweep the material into a plastic dustpan and place it into a heavy-duty plastic bag or a labeled, sealable container for hazardous waste.[20][21] Do not use a brush that will aerosolize the powder.
Decontaminate: Wipe the spill area with a cloth dampened with soap and water.
Dispose: Place all cleanup materials (including gloves and the absorbent pad) into the hazardous waste container.[13]
Disposal Considerations
Chemical waste must be managed in accordance with institutional, local, and national regulations.
Waste Characterization: 3-(Aminomethyl)-5-methylbenzoic acid and materials contaminated with it must be treated as hazardous waste.[9]
Containerization: Collect all waste, including contaminated PPE and cleanup materials, in a clearly labeled, sealed, and non-reactive container. The label should include "Hazardous Waste" and the chemical name.[13]
Disposal Route: Do not dispose of this chemical down the drain or in regular trash.[9] Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service.[1][12]
Conclusion
While 3-(Aminomethyl)-5-methylbenzoic acid is a valuable compound in research, it necessitates careful and informed handling. By understanding its potential hazards, implementing a control hierarchy that prioritizes engineering solutions, consistently using appropriate PPE, and adhering to established protocols for handling, storage, and emergencies, researchers can work with this compound safely and effectively. Always prioritize safety, and when in doubt, consult with your institution's safety professionals.
References
Dust Arrest. (2025, September 14).
Pesticide Environmental Stewardship. Components of Personal Protective Equipment.
City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
American Chemical Society. Guide for Chemical Spill Response.
Carl ROTH. (n.d.).
University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
Westlab. (2023, May 5).
J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
U.S. Department of Health and Human Services. (2026, March 23). Personal Protective Equipment (PPE) - CHEMM.
University of Arkansas. Chemical Spill Response Guide.
Cayman Chemical. (2025, July 29). Safety Data Sheet: 4-Aminobenzoic Acid (sodium salt).
Angene Chemical. (2024, October 6). Safety Data Sheet: (S)-4-(amino(carboxy)methyl)benzoic acid.
Fisher Scientific. (2009, September 26).
Spectrum Chemical. (2008, January 22).
Sigma-Aldrich. (2018, January 13).
Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: Benzoic acid, 3-amino-, methyl ester.
PubChem. 3-(Aminomethyl)benzoic acid.
Fisher Scientific. (2025, September 17).
Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-(Aminomethyl)benzoic acid hydrochloride.
Fisher Scientific. (2017, May 23).
Loba Chemie. (2016, April 20). 3-AMINOBENZOIC ACID FOR SYNTHESIS MSDS.
Fisher Scientific. (2015, October 13).
Thermo Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: 3-Aminomethylbenzoic acid methyl ester hydrochloride.
Application Notes and Protocols for 3-(Aminomethyl)-5-methylbenzoic Acid
Introduction: A Versatile Scaffold for Chemical Innovation 3-(Aminomethyl)-5-methylbenzoic acid is a non-proteinogenic amino acid that presents a unique and valuable scaffold for researchers in drug discovery, materials...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Versatile Scaffold for Chemical Innovation
3-(Aminomethyl)-5-methylbenzoic acid is a non-proteinogenic amino acid that presents a unique and valuable scaffold for researchers in drug discovery, materials science, and chemical biology. Its rigid aromatic core, combined with the reactive primary amine and carboxylic acid functionalities, offers a versatile platform for the synthesis of novel compounds with tailored properties. The meta-substitution pattern of the functional groups, along with the methyl group on the benzene ring, imparts specific conformational constraints and electronic properties that can be exploited in various applications.
This technical guide provides an in-depth exploration of 3-(Aminomethyl)-5-methylbenzoic acid, from its synthesis to its potential applications as a building block in peptide synthesis and as a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The protocols detailed herein are designed to provide researchers with a solid foundation for utilizing this compound in their experimental endeavors.
Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of 3-(Aminomethyl)-5-methylbenzoic acid is crucial for its effective use in experimental settings. While specific experimental data for this exact molecule is not extensively published, its properties can be inferred from its structural analogues.
Property
Estimated Value/Information
Source/Basis
Molecular Formula
C₉H₁₁NO₂
Molecular Weight
165.19 g/mol
Appearance
Expected to be a white to off-white crystalline solid.
Likely soluble in polar organic solvents and aqueous solutions, especially at acidic or basic pH. The zwitterionic nature at neutral pH may result in lower solubility in neutral water.
Store in a cool, dry place, protected from light. For long-term storage, keeping it at 2-8°C is recommended.
General laboratory practice for amino acids.
Safety
Handle with standard laboratory safety precautions, including wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
General chemical safety guidelines.
PART 1: Synthesis of 3-(Aminomethyl)-5-methylbenzoic Acid
The synthesis of 3-(Aminomethyl)-5-methylbenzoic acid can be achieved through a multi-step process starting from a commercially available precursor. The following protocol is a proposed route based on established organic chemistry principles and synthetic procedures for analogous compounds.[2][3]
Synthetic Pathway Overview
Caption: Proposed synthetic route for 3-(Aminomethyl)-5-methylbenzoic acid.
Experimental Protocol: Synthesis
Step 1: Bromination of 3-Methyl-5-nitrobenzoic Acid
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-5-nitrobenzoic acid (1 equivalent) in carbon tetrachloride (CCl₄).
Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
Purification: Concentrate the filtrate under reduced pressure to obtain the crude 3-(bromomethyl)-5-nitrobenzoic acid, which can be purified by recrystallization.
Step 2: Phthalimide Substitution
Reaction Setup: Dissolve the 3-(bromomethyl)-5-nitrobenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF).
Reagent Addition: Add potassium phthalimide (1.2 equivalents) to the solution.
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC.
Work-up: Pour the reaction mixture into water and collect the precipitated product by vacuum filtration. Wash the solid with water and dry it thoroughly.
Step 3: Deprotection of the Amine
Reaction Setup: Suspend the phthalimide-protected intermediate (1 equivalent) in ethanol.
Reagent Addition: Add hydrazine hydrate (2-3 equivalents) to the suspension.
Reaction: Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.
Work-up: Cool the reaction mixture and filter to remove the phthalhydrazide. Concentrate the filtrate under reduced pressure to obtain crude 3-(aminomethyl)-5-nitrobenzoic acid.[2]
Step 4: Reduction of the Nitro Group
Reaction Setup: Dissolve the 3-(aminomethyl)-5-nitrobenzoic acid (1 equivalent) in methanol.
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).
Reaction: Hydrogenate the mixture using a hydrogen balloon or a Parr hydrogenator at room temperature until the reaction is complete (monitored by TLC or LC-MS).
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
Purification: Concentrate the filtrate under reduced pressure to yield 3-(Aminomethyl)-5-methylbenzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
PART 2: Application in Solid-Phase Peptide Synthesis
The bifunctional nature of 3-(Aminomethyl)-5-methylbenzoic acid makes it an excellent building block for creating peptidomimetics and conformationally constrained peptides. Its incorporation into a peptide backbone can introduce a rigid bend, influencing the overall secondary structure. The following protocol outlines its use in Fmoc-based solid-phase peptide synthesis (SPPS).[4][5]
Workflow for Peptide Synthesis
Caption: Workflow for incorporating 3-(Aminomethyl)-5-methylbenzoic acid into a peptide using SPPS.
Experimental Protocol: Peptide Synthesis
1. Preparation of Fmoc-3-(aminomethyl)-5-methylbenzoic acid:
Dissolve 3-(Aminomethyl)-5-methylbenzoic acid (1 equivalent) in a mixture of dioxane and water.
Add sodium bicarbonate (2.5 equivalents) and stir until dissolved.
Add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise.
Stir the reaction at room temperature overnight.
Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Fmoc-protected amino acid. Purify by column chromatography if necessary.
2. Solid-Phase Peptide Synthesis (Manual or Automated):
Resin Swelling: Swell a suitable solid support (e.g., Rink Amide resin) in DMF for 30-60 minutes.
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker.
Washing: Wash the resin thoroughly with DMF (5-7 times).
Coupling of the First Amino Acid: Couple the first standard Fmoc-protected amino acid according to standard coupling protocols (e.g., using HBTU/HOBt/DIPEA in DMF).
Repeat the Deprotection and Coupling Cycles: Continue the synthesis by repeating the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.
Incorporation of Fmoc-3-(aminomethyl)-5-methylbenzoic acid: For the coupling of Fmoc-3-(aminomethyl)-5-methylbenzoic acid, use the same standard coupling conditions. The rigid nature of this building block may require a slightly longer coupling time or a double coupling to ensure complete reaction.
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
3. Cleavage and Deprotection:
Wash the resin with dichloromethane (DCM) and dry it under vacuum.
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
Filter the resin and collect the filtrate.
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
4. Purification and Characterization:
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.
PART 3: Application as a Potential GABA Analogue
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its analogues are of significant interest for the treatment of neurological disorders such as epilepsy and neuropathic pain.[1][6] The structural similarity of 3-(Aminomethyl)-5-methylbenzoic acid to GABA suggests it may act as a GABA analogue, potentially interacting with GABA receptors or transporters.
Rationale for 3-(Aminomethyl)-5-methylbenzoic Acid as a GABA Analogue
Caption: Structural rationale for investigating 3-(Aminomethyl)-5-methylbenzoic acid as a GABA analogue.
Experimental Protocol: In Vitro Evaluation of GABAergic Activity
This protocol outlines a general approach for screening 3-(Aminomethyl)-5-methylbenzoic acid for its activity at GABA receptors using a radioligand binding assay.
1. Materials and Reagents:
3-(Aminomethyl)-5-methylbenzoic acid
Rat or mouse brain tissue (cortex or cerebellum)
Radioligand (e.g., [³H]muscimol for GABA-A receptors, [³H]GABA for GABA-B receptors)
Homogenize fresh or frozen brain tissue in ice-cold buffer.
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
Resuspend the final membrane pellet in the binding buffer and determine the protein concentration (e.g., using a Bradford assay).
3. Radioligand Binding Assay:
Assay Setup: In a series of microcentrifuge tubes, add the following in order:
Binding buffer
A range of concentrations of 3-(Aminomethyl)-5-methylbenzoic acid (the competitor).
Radioligand at a fixed concentration (typically near its Kd).
Membrane preparation.
Controls:
Total Binding: Tubes containing only buffer, radioligand, and membranes.
Non-specific Binding: Tubes containing buffer, radioligand, membranes, and a high concentration of unlabeled GABA.
Incubation: Incubate the tubes at the appropriate temperature (e.g., 4°C or room temperature) for a set period to allow binding to reach equilibrium.
Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold.
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
Plot the percentage of specific binding against the logarithm of the competitor concentration.
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Conclusion
3-(Aminomethyl)-5-methylbenzoic acid is a promising and versatile chemical entity with significant potential in various fields of chemical and pharmaceutical research. The protocols outlined in this guide provide a starting point for its synthesis and application in peptide science and as a potential modulator of the GABAergic system. The rigid, substituted aromatic core of this molecule offers a unique opportunity to design and synthesize novel compounds with defined three-dimensional structures and biological activities. Further exploration of its properties and applications is warranted and is expected to yield valuable insights and discoveries.
References
Lala, A. K., & Kaul, R. (1983). Synthesis of m-aminomethylbenzoic acid peptides. Australian Journal of Chemistry, 36(12), 2533-2537.
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504.
Piron, S., et al. (2000). Synthesis of the Novel Amino Acid 4-Amino-3-(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis. European Journal of Organic Chemistry, 2000(21), 3755-3760.
Becker, A. M., & Rickards, R. W. (1976). The biosynthesis of ansamycin antibiotics. I. The role of 3-amino-5-hydroxybenzoic acid in the biosynthesis of rifamycin. The Journal of Antibiotics, 29(12), 1279-1286.
Google Patents. (n.d.). Novel technology for synthesis of aminomethylbenzoic acid. (CN102718673A).
CymitQuimica. (n.d.). CAS 2941-78-8: 2-Amino-5-methylbenzoic acid.
Roy, B. N., et al. (2012). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. Indian Journal of Chemistry - Section B, 51B(7), 1027-1034.
Johnson, T., et al. (1995). Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. Peptide Research, 8(3), 143-149.
Rickards, R. W., et al. (1989). 3-amino-5-hydroxybenzoic acid in antibiotic biosynthesis. XI. Biological origins and semisynthesis of thionaphthomycins, and the structures of naphthomycins I and J. The Journal of Antibiotics, 42(10), 1502-1510.
Google Patents. (n.d.). Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid. (US5840956A).
Krogsgaard-Larsen, P., et al. (1977). Structural Analogues of GABA. Synthesis of 5Aminomethyl3-isothiazolol (Thiomuscimol). Acta Chemica Scandinavica Series B, 31, 584-588.
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
Benchchem. (n.d.). Physical and chemical properties of 3-Hydroxy-5-methylbenzamide.
Chebib, M., & Johnston, G. A. (1999). The ‘GABA-C’receptors of the vertebrate retina. Clinical and Experimental Pharmacology and Physiology, 26(11), 937-942.
Patsnap Synapse. (n.d.). Aminomethylbenzoic Acid.
Johnston, G. A. R. (2024). GABA, from chemistry, conformations, ionotropic receptors, modulators, epilepsy, flavonoids, and stress to neuro. Journal of Neurochemistry.
Krogsgaard-Larsen, P., et al. (1981). GABA agonists. Resolution, absolute stereochemistry, and enantioselectivity of (S)-(+)- and (R)-(-)-dihydromuscimol. Journal of Medicinal Chemistry, 24(12), 1377-1383.
3-(Aminomethyl)-5-methylbenzoic acid in organic synthesis protocols
Application Note: Synthesis and Integration of 3-(Aminomethyl)-5-methylbenzoic Acid in Peptidomimetic Workflows Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Integration of 3-(Aminomethyl)-5-methylbenzoic Acid in Peptidomimetic Workflows
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
In modern drug development and peptide synthesis, 3-(aminomethyl)benzoic acid (m-Amb) derivatives are highly valued as rigid aromatic spacers[1][2]. Unlike flexible aliphatic linkers, these bifunctional building blocks can replace segments of a peptide backbone to induce specific, rigidified conformations, thereby enhancing target binding affinity and dramatically increasing proteolytic stability[3].
The introduction of a 5-methyl substituent to form 3-(aminomethyl)-5-methylbenzoic acid (5-Me-m-Amb) provides a unique structural motif. The methyl group serves two critical functions:
Lipophilicity Enhancement: It increases the overall hydrophobicity of the spacer, which can improve the membrane permeability of the resulting peptidomimetic.
Symmetry Breaking: It breaks the planar symmetry of the unsubstituted aromatic ring, introducing a steric constraint that is highly advantageous for probing precise structure-activity relationships (SAR) in receptor-ligand interactions.
To utilize this compound in conventional Solid-Phase Peptide Synthesis (SPPS), the free amine must be temporarily protected with a fluorenylmethoxycarbonyl (Fmoc) group[4]. This guide details the de novo synthesis of the Fmoc-protected building block from commercially available precursors and its subsequent integration into a peptide chain.
Synthesis of the Fmoc-Protected Building Block
The synthesis begins with 3-cyano-5-methylbenzoic acid [5], which undergoes reduction to the primary amine, followed by Fmoc protection.
Protocol 2.1: Nitrile Reduction to Primary Amine
Causality & Expert Insight: The catalytic hydrogenation of nitriles frequently suffers from a major side reaction: the formation of secondary and tertiary amines due to the condensation of the intermediate imine with the newly formed primary amine. To strictly suppress this, the reduction must be performed under acidic conditions. The acid immediately protonates the primary amine upon formation, rendering it non-nucleophilic.
Step-by-Step Procedure:
Dissolve 3-cyano-5-methylbenzoic acid (10 mmol, 1.61 g) in 50 mL of anhydrous methanol.
Add 1.5 equivalents of concentrated HCl (1.25 mL of 12 M HCl) to the solution.
Carefully add 10% Pd/C catalyst (160 mg, 10% w/w) under an inert argon atmosphere.
Purge the reaction flask and stir under a hydrogen atmosphere (1 atm via balloon) at room temperature for 12–24 hours until hydrogen uptake ceases.
Filter the catalyst through a pad of Celite, washing with excess methanol.
Concentrate the filtrate under reduced pressure to yield 3-(aminomethyl)-5-methylbenzoic acid hydrochloride as a white solid.
Causality & Expert Insight: While Fmoc-Cl is a highly reactive protecting reagent, its use with amino acids can lead to the unwanted activation of the carboxylate group (forming mixed anhydrides), which subsequently causes dipeptide or oligopeptide formation[6][7]. Therefore, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is the reagent of choice. It provides a significantly cleaner reaction profile under mild aqueous-organic conditions[4][7].
Step-by-Step Procedure:
Dissolve the crude 3-(aminomethyl)-5-methylbenzoic acid hydrochloride (10 mmol) in a 1:1 mixture of 10% aqueous NaHCO₃ and 1,4-dioxane (40 mL).
Cool the solution to 0 °C in an ice bath to control the exothermic reaction.
Dissolve Fmoc-OSu (10.5 mmol, 3.54 g) in 1,4-dioxane (20 mL) and add it dropwise to the reaction mixture over 30 minutes.
Allow the reaction to warm to room temperature and stir vigorously for 12 hours.
Evaporate the dioxane under reduced pressure. Dilute the remaining aqueous layer with distilled water (30 mL) and wash with diethyl ether (2 x 30 mL) to remove unreacted Fmoc-OSu and fluorene byproducts.
Carefully acidify the aqueous layer to pH 2.0 using 1 M HCl. The product will precipitate.
Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Fmoc-5-Me-m-Amb-OH .
Caption: Workflow for the synthesis of Fmoc-5-Me-m-Amb-OH from 3-cyano-5-methylbenzoic acid.
Quantitative Data: Optimization of Nitrile Reduction
The choice of reduction conditions heavily dictates the purity of the intermediate. The table below summarizes the optimization data, validating the choice of acidic hydrogenation.
Once synthesized, Fmoc-5-Me-m-Amb-OH can be seamlessly integrated into standard Fmoc-SPPS workflows.
Causality & Expert Insight: Aromatic carboxylic acids exhibit inherently reduced reactivity during peptide bond formation due to resonance stabilization of the carboxylate over the aromatic ring[3]. Standard carbodiimide coupling cocktails (e.g., DIC/HOBt or DIC/Oxyma) frequently result in incomplete couplings and deletion sequences. To overcome this weak electrophilicity, highly efficient uronium-based coupling reagents such as HATU combined with a strong tertiary amine base (DIPEA ) are mandatory.
Protocol 4.1: Coupling Cycle
Resin Swelling: Swell the peptidyl-resin (e.g., Rink Amide or Wang resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group[6]. Wash the resin thoroughly with DMF (5 x 1 min).
Activation and Coupling:
In a separate vial, dissolve Fmoc-5-Me-m-Amb-OH (0.3 mmol, 3 equiv.) and HATU (0.29 mmol, 2.9 equiv.) in a minimal volume of DMF.
Add DIPEA (0.6 mmol, 6 equiv.) to the vial. The solution will turn yellow, indicating active ester formation. Pre-activate for exactly 2 minutes.
Transfer the mixture to the resin and agitate for 2 hours at room temperature.
Validation (Self-Validating System): Perform a Kaiser test on a few resin beads.
Negative (Yellow/Colorless): Coupling is complete. Proceed to washing.
Positive (Blue): Coupling is incomplete. Do not deprotect. Repeat Step 3 using fresh reagents.
Washing: Wash the resin with DMF (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min) before proceeding to the next cycle or final cleavage.
Caption: Solid-phase peptide synthesis (SPPS) cycle incorporating the 5-Me-m-Amb spacer.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals
Content Type: Advanced Application Note & Validated Protocols
Introduction & Physicochemical Profiling
3-(Aminomethyl)-5-methylbenzoic acid (C9H11NO2, MW: 165.19 g/mol ) is a synthetic aromatic amino acid derivative[1]. Structurally related to antifibrinolytic agents like 4-(aminomethyl)benzoic acid (PAMBA) and tranexamic acid, it features a primary amine and a carboxylic acid attached to a methyl-substituted benzene ring.
The Analytical Challenge:
Because it possesses both a basic amine (pKa ~9.5) and an acidic carboxyl group (pKa ~4.0), the molecule exists as a highly polar zwitterion at physiological pH. Standard reverse-phase C18 columns fail to retain such polar analytes effectively, and highly aqueous mobile phases often cause C18 ligand collapse (dewetting). To achieve robust chromatography, we must manipulate the mobile phase pH to suppress ionization of the carboxylic acid, thereby converting the molecule into a single cationic species that can be retained using specialized aqueous-compatible (AQ-C18) or mixed-mode stationary phases[2].
Causality of mobile phase acidification on the ionization state and chromatographic retention.
Analytical Strategy Decision Matrix
The selection of the analytical method depends entirely on the sample matrix and required sensitivity. For bulk active pharmaceutical ingredient (API) purity, HPLC-UV is the gold standard due to the strong chromophore of the benzoic acid ring. For trace-level bioanalysis (e.g., pharmacokinetics in plasma), LC-MS/MS is required.
Decision matrix for selecting the appropriate analytical workflow based on sample matrix.
Protocol 1: HPLC-UV Method for Assay and Impurity Profiling
Expertise & Causality:
We employ 0.1% phosphoric acid (pH ~2.1) in the aqueous phase. This low pH ensures the carboxylic acid moiety remains fully protonated (neutral), preventing peak splitting and tailing caused by partial ionization. An AQ-C18 column is selected over a standard C18 because its polar-embedded groups prevent phase collapse in the 98% aqueous conditions required to retain this highly polar analyte[3].
Chromatographic Conditions
Parameter
Specification
Column
InertSustain AQ-C18 (150 × 3.0 mm, 3 µm) or equivalent
Mobile Phase A
0.1% Phosphoric Acid in LC-MS grade Water
Mobile Phase B
HPLC-grade Acetonitrile
Flow Rate
0.4 mL/min
Column Temperature
30°C
Detection Wavelength
220 nm
Injection Volume
5 µL
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Elution Rationale
0.0 - 2.0
98
2
Isocratic hold to retain the polar analyte.
2.0 - 7.0
80
20
Linear ramp to elute hydrophobic impurities.
7.0 - 10.0
80
20
Wash step.
10.1 - 15.0
98
2
Re-equilibration for the next injection.
Step-by-Step Execution & Self-Validation
Standard Preparation: Accurately weigh 10.0 mg of the reference standard. Dissolve in 10 mL of Mobile Phase A (1.0 mg/mL stock). Dilute to a 100 µg/mL working standard.
System Equilibration: Purge the system and equilibrate the column at 98% A for 20 column volumes until the baseline is stable.
Self-Validating System Suitability Testing (SST):
Specificity: Inject a blank (Mobile Phase A). The region at the expected retention time must be free of interfering peaks (S/N < 3).
Peak Symmetry: The tailing factor (
Tf
) of the main peak must be
≤1.5
.
Precision: The Relative Standard Deviation (%RSD) of 5 replicate standard injections must be
≤2.0%
. Do not proceed with sample analysis if SST fails.
Protocol 2: LC-MS/MS Method for Bioanalytical (PK) Analysis
Expertise & Causality:
Phosphoric acid cannot be used in MS as it causes severe ion suppression and source contamination. We replace it with 0.1% Formic acid. Because formic acid is a weaker ion-pairing agent, retention on an AQ-C18 drops significantly. Therefore, we pivot to a Mixed-Mode column (e.g., SIELC Newcrom R1), which utilizes both hydrophobic and cation-exchange mechanisms, perfectly trapping the protonated amine group of the analyte[2].
Mass Spectrometry Parameters (ESI+)
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (V)
3-AMBA-5-Me (Quantifier)
166.1
149.1
50
15
3-AMBA-5-Me (Qualifier)
166.1
105.1
50
25
Internal Standard (IS)
171.1
154.1
50
15
Note: The quantifier transition (166.1 → 149.1) represents the loss of ammonia (-17 Da), which is highly characteristic of primary amines. The qualifier transition (166.1 → 105.1) represents the subsequent loss of CO2 (-44 Da).
Step-by-Step Execution & Self-Validation
Sample Extraction (Protein Precipitation):
Transfer 50 µL of plasma to a microcentrifuge tube.
Add 150 µL of cold Acetonitrile containing the internal standard (e.g., PAMBA-d5 at 50 ng/mL). Causality: A 3:1 ratio of organic to aqueous crashes out >95% of plasma proteins.
Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an autosampler vial.
Chromatographic Run:
Column: SIELC Newcrom R1 (100 mm × 2.1 mm, 3 µm).
Mobile Phase: Isocratic 85% A (0.1% Formic Acid in Water) / 15% B (0.1% Formic Acid in Acetonitrile). Flow rate: 0.3 mL/min.
Self-Validating Quality Control:
Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. The
R2
must be
≥0.995
.
Accuracy: Inject Quality Control (QC) samples at Low, Mid, and High concentrations. The back-calculated concentrations must fall within
±15%
of their nominal values (
±20%
at the LLOQ).
References
Title: 4-(Aminomethyl)-2-methylbenzoic acid | C9H11NO2 | CID 12561742
Source: PubChem, National Center for Biotechnology Information (NCBI)
URL: [Link]
1H NMR spectrum analysis of 3-(Aminomethyl)-5-methylbenzoic acid.
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 3-(Aminomethyl)-5-methylbenzoic acid Introduction 3-(Aminomethyl)-5-methylbenzoic acid is a disubstituted aromatic compound featuring acidic (carboxylic acid...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 3-(Aminomethyl)-5-methylbenzoic acid
Introduction
3-(Aminomethyl)-5-methylbenzoic acid is a disubstituted aromatic compound featuring acidic (carboxylic acid) and basic (aminomethyl) functional groups. Its structural complexity and zwitterionic potential make it a valuable building block in medicinal chemistry and materials science. Unambiguous structural characterization is paramount for its application in research and development, ensuring purity, identity, and quality.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. Proton (¹H) NMR, in particular, provides detailed information about the chemical environment, connectivity, and relative abundance of protons within a molecule. This application note presents a comprehensive guide to the ¹H NMR analysis of 3-(Aminomethyl)-5-methylbenzoic acid, detailing a robust protocol from sample preparation to in-depth spectral interpretation. The causality behind experimental choices, particularly solvent selection, is emphasized to provide researchers with a framework for analyzing similarly complex molecules.
Molecular Structure and Proton Environments
The first step in any NMR analysis is to identify the unique proton environments within the molecule. For 3-(Aminomethyl)-5-methylbenzoic acid, there are six distinct types of protons, as illustrated below. Understanding these environments is key to assigning the signals in the resulting spectrum.
Figure 1: Molecular structure of 3-(Aminomethyl)-5-methylbenzoic acid with distinct proton environments highlighted.
Experimental Protocol and Methodology
The quality and interpretability of an NMR spectrum are critically dependent on proper sample preparation. For a molecule with both acidic and basic labile protons (-COOH and -NH₂), solvent selection is the most crucial parameter.
Causality of Solvent Selection
Aprotic, Nonpolar Solvents (e.g., CDCl₃): These are generally unsuitable for 3-(Aminomethyl)-5-methylbenzoic acid due to poor solubility. Furthermore, in such solvents, labile protons often exhibit very broad signals or may not be observed at all due to slow to intermediate rates of chemical exchange.[1][2]
Protic Solvents (e.g., D₂O, CD₃OD): Deuterated protic solvents will readily exchange with the acidic protons of the carboxylic acid and amine groups. This results in the disappearance of their signals from the ¹H NMR spectrum.[3][4] While this phenomenon is a powerful tool for confirming the identity of labile protons (a "D₂O shake"), it prevents their direct observation and characterization in the primary spectrum.
Aprotic, Polar Solvents (e.g., DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this analysis.[5] Its high polarity effectively dissolves polar and zwitterionic compounds. Crucially, DMSO-d₆ is a strong hydrogen bond acceptor, which reduces the rate of intermolecular proton exchange.[6][7] This allows for the observation of the -COOH and -NH₂ protons as distinct, albeit often broadened, signals in the spectrum.
Protocol for Sample Preparation
Weighing: Accurately weigh 2-5 mg of 3-(Aminomethyl)-5-methylbenzoic acid directly into a clean, dry vial.
Dissolution: Add approximately 0.7 mL of high-purity DMSO-d₆ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.[8][9] TMS provides a reference signal at 0.0 ppm.
Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved, ensuring a homogenous solution. The solution should be clear and free of particulates.
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
Analysis: Cap the NMR tube and insert it into the NMR spectrometer for data acquisition.
¹H NMR Data Acquisition and Interpretation
A standard ¹H NMR experiment is performed. The resulting spectrum is referenced to the TMS signal at 0.0 ppm. The analysis below details the expected chemical shifts (δ), multiplicities, and integration values for each proton environment.
Detailed Spectral Analysis
Carboxylic Acid Proton (-COOH)
Expected Chemical Shift (δ): 10.0 - 13.0 ppm.[3][10][11] This proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding.
Integration: 1H.
Multiplicity: A broad singlet. The signal is typically broad due to chemical exchange with any trace water and the quadrupolar nature of the adjacent oxygen atoms.[1][10]
Aromatic Protons (Ar-H)
Expected Chemical Shift (δ): 7.0 - 8.0 ppm. Protons attached to a benzene ring typically resonate in this region due to the ring current effect.[12][13] For this 1,3,5-substitution pattern, three distinct signals are expected.
Signal 1 (H-2): Expected around 7.8 ppm. This proton is ortho to the electron-withdrawing carboxylic acid group, causing significant deshielding.[8] It will appear as a singlet or a finely split triplet due to small meta-coupling to H-4 and H-6.
Signal 2 (H-6): Expected around 7.7 ppm. This proton is ortho to the carboxylic acid and meta to the aminomethyl group. Its chemical shift will be similar to H-2. It will also appear as a singlet or finely split triplet.
Signal 3 (H-4): Expected around 7.4 ppm. This proton is positioned between the methyl and aminomethyl groups. It will appear as a singlet or a finely split triplet due to meta-coupling with H-2 and H-6.
Integration: 1H for each of the three signals.
Aminomethyl Protons (-CH₂-NH₂)
Expected Chemical Shift (δ): ~3.8 - 4.0 ppm. These are benzylic protons, which are deshielded by the aromatic ring.[11] Their direct attachment to a nitrogen atom further shifts them downfield.[14]
Integration: 2H.
Multiplicity: A singlet. While adjacent to the -NH₂ protons, spin-spin coupling is often not observed due to the rapid chemical exchange of the amine protons and quadrupolar relaxation effects from the ¹⁴N nucleus.[6]
Methyl Protons (Ar-CH₃)
Expected Chemical Shift (δ): ~2.3 ppm. This is a typical chemical shift for a methyl group attached to an aromatic ring (a benzylic methyl group).[11][14]
Integration: 3H.
Multiplicity: A sharp singlet. There are no protons on adjacent atoms, so no spin-spin coupling occurs.
Amine Protons (-NH₂)
Expected Chemical Shift (δ): Highly variable, typically 1.0 - 5.0 ppm.[4][14] The exact position is sensitive to concentration, temperature, and the extent of hydrogen bonding with the solvent.
Integration: 2H.
Multiplicity: A broad singlet. The signal is broadened by chemical exchange and the quadrupolar influence of the nitrogen atom.[6]
Summary of Expected ¹H NMR Data
The predicted assignments for the ¹H NMR spectrum of 3-(Aminomethyl)-5-methylbenzoic acid in DMSO-d₆ are summarized in the table below.
Proton Assignment
Label (Fig. 1)
Expected Chemical Shift (δ, ppm)
Integration
Multiplicity
Carboxylic Acid
H-COOH
10.0 - 13.0
1H
Broad Singlet
Aromatic
H-2
~7.8
1H
Singlet (or m)
Aromatic
H-6
~7.7
1H
Singlet (or m)
Aromatic
H-4
~7.4
1H
Singlet (or m)
Aminomethyl
-CH₂-
3.8 - 4.0
2H
Singlet
Methyl
-CH₃
~2.3
3H
Singlet
Amine
-NH₂
1.0 - 5.0 (variable)
2H
Broad Singlet
Workflow and Validation
A systematic workflow ensures accurate and reproducible results. The process includes careful preparation, acquisition, and interpretation, with a final validation step to confirm assignments.
Application Note: Elucidation of Mass Spectrometry Fragmentation Pathways of 3-(Aminomethyl)-5-methylbenzoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol and theoretical framework for the analysis of 3-(aminomethyl)-5-methylbenzoi...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and theoretical framework for the analysis of 3-(aminomethyl)-5-methylbenzoic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We explore the characteristic fragmentation patterns of this molecule under positive mode Electrospray Ionization (ESI). The primary fragmentation pathways are elucidated, stemming from initial protonation on either the amino or carboxylic acid functional groups. Key neutral losses, including water (H₂O), ammonia (NH₃), and carbon monoxide (CO), are identified and explained. This guide serves as a practical resource for researchers engaged in the structural characterization, metabolite identification, and impurity profiling of aromatic compounds containing both amino and carboxylic acid moieties.
Introduction
3-(Aminomethyl)-5-methylbenzoic acid is a bifunctional aromatic compound that serves as a valuable building block in medicinal chemistry and drug development. Its structure, incorporating a primary amine, a carboxylic acid, and a substituted aromatic ring, presents a unique analytical challenge. Mass spectrometry (MS) is an indispensable tool for the qualitative and quantitative analysis of such small molecules, providing critical information on molecular weight, elemental composition, and structure through fragmentation analysis.[1]
Understanding the fragmentation behavior of a molecule is paramount for confident structural elucidation and for developing robust quantitative methods using techniques like Multiple Reaction Monitoring (MRM). The fragmentation pattern is highly dependent on the molecule's structure and the site of ionization. For polyfunctional molecules like 3-(aminomethyl)-5-methylbenzoic acid, the initial site of protonation during ESI can significantly influence the subsequent fragmentation cascade.[2][3][4] This note details the expected fragmentation pathways based on established principles of gas-phase ion chemistry observed in similar aromatic carboxylic acids and amines.[5][6][7]
Experimental Protocol
This section outlines a generalist protocol for the analysis of 3-(aminomethyl)-5-methylbenzoic acid. Parameters should be optimized for the specific instrumentation used.
Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and deionized water.
Mobile Phase Additive: Formic acid (FA), 99%+ purity.
Sample Preparation Protocol
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 3-(aminomethyl)-5-methylbenzoic acid and dissolve it in 1.0 mL of a 50:50 MeOH/water solution. Vortex until fully dissolved.
Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using the mobile phase A composition (e.g., 95:5 water/ACN with 0.1% FA) to achieve a final concentration of 1 µg/mL.
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.
Instrumentation & Method
The following parameters are provided as a starting point for method development on a standard LC-QTOF-MS or LC-Ion Trap-MS system.
Table 1: Suggested LC-MS/MS Parameters
Parameter
Suggested Setting
Rationale
Liquid Chromatography
Column
C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Provides good retention and peak shape for polar aromatic compounds.
Mobile Phase A
0.1% Formic Acid in Water
Acidic modifier promotes protonation for positive mode ESI and improves chromatographic peak shape.[8]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Standard organic mobile phase for reverse-phase chromatography.
Flow Rate
0.3 mL/min
Appropriate for a 2.1 mm ID column.
Gradient
5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate for 3 min
A generic gradient suitable for separating the analyte from potential impurities.
Injection Volume
2-5 µL
Standard volume to avoid column overloading while ensuring sufficient signal.
Mass Spectrometry
Ionization Mode
Electrospray Ionization (ESI), Positive
The presence of a basic amino group makes this compound highly suitable for positive mode protonation [M+H]⁺.
Capillary Voltage
3.5 - 4.5 kV
Optimized to achieve stable spray and maximum ion signal.
Gas Temperature
300 - 350 °C
Facilitates desolvation of the analyte ions.
Nebulizer Gas
Nitrogen, 30-45 psi
Assists in the formation of fine droplets for efficient ionization.
Full Scan (MS1) Range
m/z 50 - 300
Covers the molecular ion and expected fragment range.
Tandem MS (MS/MS)
Precursor Ion
m/z 166.08
Corresponds to the protonated molecular ion, [C₉H₁₁NO₂ + H]⁺.
Collision Energy (CE)
Ramped (e.g., 10-40 eV) or stepped
Using a range of collision energies helps to observe both low-energy (e.g., water loss) and high-energy (e.g., ring cleavage) fragmentations.
Calibration
External or Internal (Lock Mass)
Use of an internal calibrant or "lock mass" is recommended to ensure high mass accuracy for fragment ion assignments.[9]
Results & Discussion: Fragmentation Analysis
Upon analysis, the protonated molecular ion [M+H]⁺ of 3-(aminomethyl)-5-methylbenzoic acid is observed at a theoretical m/z of 166.0812. The subsequent MS/MS fragmentation is complex due to the presence of two potential protonation sites: the more basic aminomethyl nitrogen and the carboxylic acid oxygen. The choice of ESI solvent can influence the ratio of these protonated species.[2][3] We will explore the fragmentation pathways originating from both possibilities.
Pathway A: Fragmentation from N-Protonated Precursor
Protonation at the aminomethyl group is generally favored due to its higher gas-phase basicity compared to the carboxylic acid.
Diagram 1: Proposed fragmentation from the N-protonated precursor ion.
Loss of Ammonia (NH₃): The most characteristic fragmentation for a protonated primary amine is the neutral loss of ammonia (17.03 Da). This leads to the formation of a stable benzyl-type carbocation at m/z 149.06 . This is often a prominent peak in the spectrum.
Subsequent Loss of Carbon Monoxide (CO): The fragment at m/z 149.06 can subsequently lose a molecule of carbon monoxide (28.00 Da) from the carboxylic acid group, yielding an ion at m/z 121.07 . This fragmentation is analogous to that seen in benzoic acid derivatives.[5][10]
Formation of Tropylium Ion: The ion at m/z 121.07 may undergo further fragmentation, including another loss of CO to form an ion at m/z 91.05 , which is characteristic of a tropylium ion or a related C₇H₇⁺ isomer.
Pathway B: Fragmentation from O-Protonated Precursor
Although less favored, protonation can occur on one of the carboxylic acid oxygens, leading to a distinct fragmentation pattern.
Diagram 2: Proposed fragmentation from the O-protonated precursor ion.
Loss of Water (H₂O): The most prominent initial fragmentation for O-protonated carboxylic acids is the neutral loss of water (18.01 Da), resulting in a highly stabilized acylium ion at m/z 148.07 .[2][6]
Loss of Formic Acid (HCOOH): A direct loss of the entire carboxylic acid group as formic acid (46.01 Da) from the protonated precursor can lead to an ion at m/z 106.07 . This fragment corresponds to the 3-methylbenzylamine ion. This is a significant fragmentation pathway for aromatic acids.[6]
Subsequent Losses from m/z 148: The acylium ion at m/z 148.07 can further fragment by losing carbon monoxide (28.00 Da) to yield an ion at m/z 120.05 .
Summary of Key Fragments
The table below summarizes the most probable high-mass fragments for 3-(aminomethyl)-5-methylbenzoic acid. The relative abundance of these ions will depend on the collision energy and the specific mass spectrometer used.
Table 2: Summary of Predicted Fragment Ions
Observed m/z
Calculated Mass
Proposed Formula
Neutral Loss
Origin Pathway
166.0812
166.0812
[C₉H₁₂NO₂]⁺
-
Precursor Ion
149.0550
149.0546
[C₉H₉O₂]⁺
NH₃
Pathway A
148.0706
148.0699
[C₉H₁₀NO]⁺
H₂O
Pathway B
121.0648
121.0648
[C₈H₉O]⁺
NH₃, CO
Pathway A
120.0495
120.0495
[C₈H₈NO]⁺
H₂O, CO
Pathway B
106.0651
106.0651
[C₇H₈N]⁺
HCOOH
Pathway B
91.0542
91.0542
[C₇H₇]⁺
NH₃, CO, CO
Pathway A
Conclusion
The mass spectrometric fragmentation of 3-(aminomethyl)-5-methylbenzoic acid is characterized by distinct pathways initiated by the site of protonation. Under positive mode ESI-MS/MS, key diagnostic fragments arise from neutral losses of ammonia (from N-protonation) and water (from O-protonation). Subsequent losses of carbon monoxide and formic acid further define the fragmentation cascade. The protocols and fragmentation schemes outlined in this note provide a robust foundation for the identification and structural confirmation of this compound and can be adapted for related molecules in complex matrices, aiding significantly in pharmaceutical research and development.
References
Beynon, J. H., Job, B. E., & Williams, A. E. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids. Zeitschrift für Naturforschung A, 20a(6), 883-887. Available at: [Link]
Guo, K. (2017). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. PMC. Available at: [Link]
Hill, S., et al. Methodology for Accurate Mass Measurement of Small Molecules. Royal Society of Chemistry. Available at: [Link]
Sitarska, A. (2017). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available at: [Link]
Campbell, J. L., Le Blanc, J. C. Y., & Schneider, B. B. (2012). Probing Electrospray Ionization Dynamics Using Differential Mobility Spectrometry: The Curious Case of 4-Aminobenzoic Acid. Analytical Chemistry, 84(18), 7857–7864. Available at: [Link]
Pathmasiri, W., et al. (2014). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of aminobenzoic acids. ResearchGate. Available at: [Link]
Unknown Author. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]
Whitman College. GCMS Section 6.12: Fragmentation of Carboxylic Acids. Available at: [Link]
JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Available at: [Link]
Li, Y., et al. (2023). Proposed ESI fragmentation pathways of product ions from 4-aminobenzoic acid. ResearchGate. Available at: [Link]
Campbell, J. L., Le Blanc, J. C. Y., & Schneider, B. B. (2012). Probing electrospray ionization dynamics using differential mobility spectrometry: the curious case of 4-aminobenzoic acid. PubMed. Available at: [Link]
El-Baba, T. J. (2015). Investigation of the Protonation Sites in Polyfunctional Analytes upon Atmospheric Pressure Ionization in Mass Spectrometry. University of Florida Digital Collections. Available at: [Link]
Clark, J. (2026). Mass spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
Wang, B., et al. (2014). Simultaneous analysis of coumarin derivatives in extracts of Radix angelicae pubescentis (Duhuo) by HPLC-DAD-ESI-MSn technique. Analytical Methods. Available at: [Link]
Application Notes & Protocols: Leveraging 3-(Aminomethyl)-5-methylbenzoic Acid as a Versatile Trifunctional Building Block
Abstract 3-(Aminomethyl)-5-methylbenzoic acid is a non-proteinogenic amino acid that presents a unique and highly valuable scaffold for the synthesis of novel compounds in medicinal chemistry and materials science. Its s...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
3-(Aminomethyl)-5-methylbenzoic acid is a non-proteinogenic amino acid that presents a unique and highly valuable scaffold for the synthesis of novel compounds in medicinal chemistry and materials science. Its structure is characterized by a 1,3,5-substituted aromatic core, affording distinct spatial orientation to its three key functional components: a nucleophilic primary benzylic amine, an activatable carboxylic acid, and a lipophilic methyl group. This strategic arrangement allows for chemoselective modifications, enabling the construction of complex molecular architectures, from peptidomimetics to functionalized polymers. This guide provides an in-depth exploration of the core reactivity of this building block and details robust, field-proven protocols for its application in key synthetic transformations.
Introduction: A Scaffold of Untapped Potential
In the landscape of drug discovery and molecular engineering, the selection of a starting building block is a critical decision that dictates the trajectory of a synthetic campaign. While simple aminobenzoic acids are common, 3-(Aminomethyl)-5-methylbenzoic acid offers a distinct advantage: the aminomethyl group. The CH₂ linker separates the primary amine from the aromatic ring, preserving its aliphatic character. This makes it a stronger nucleophile and base compared to anilines, where the lone pair is delocalized into the π-system. This enhanced reactivity, combined with the orthogonal nature of the carboxylic acid, provides a reliable platform for sequential and site-selective functionalization.
This building block is an excellent starting point for creating molecules with defined three-dimensional structures, a key trend in modern medicinal chemistry aimed at improving target specificity and pharmacokinetic properties.[1][2] Its utility is analogous to other aminobenzoic acids which serve as foundational components in a wide array of natural products and pharmaceuticals, including anticancer, antibacterial, and anti-inflammatory agents.[3][4][5]
Physicochemical Properties
A clear understanding of the physical and chemical properties of a building block is paramount for experimental design, particularly for predicting solubility and reactivity.
Property
Value
IUPAC Name
3-(Aminomethyl)-5-methylbenzoic acid
Molecular Formula
C₉H₁₁NO₂
Molecular Weight
165.19 g/mol
CAS Number
35634-75-8
Appearance
Off-white to white crystalline solid
Solubility
Sparingly soluble in water and non-polar organic solvents; soluble in polar protic solvents (e.g., MeOH, EtOH) and aqueous acid/base.
Core Reactivity & Synthetic Strategy
The synthetic utility of 3-(Aminomethyl)-5-methylbenzoic acid stems from the differential reactivity of its amine and carboxylic acid functionalities. The aminomethyl group is a potent nucleophile, readily participating in acylation and alkylation reactions. Conversely, the carboxylic acid is an electrophile only upon activation. This dichotomy is the cornerstone of its strategic application.
Causality Behind Strategic Choices:
Chemoselectivity: To achieve selective modification at one site without affecting the other, the use of protecting groups is often essential. For instance, to perform reactions at the carboxylic acid, the more reactive amine must first be "masked," typically as a carbamate (e.g., Boc or Cbz).
Solubility and Reactivity: The zwitterionic nature of the unprotected molecule can limit its solubility in common organic solvents. Conversion of the carboxylic acid to an ester or protection of the amine can significantly improve solubility and prevent unwanted acid-base interactions during a reaction.
Caption: Core reactivity pathways of 3-(Aminomethyl)-5-methylbenzoic acid.
Experimental Protocols: Key Transformations
The following protocols are designed to be robust and reproducible. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are recommended for moisture-sensitive reagents.
Protocol 1: Selective N-Protection and Carboxyl Group Activation for Amide Synthesis
This two-stage workflow is fundamental for using the building block to extend a molecular scaffold from its carboxylic acid terminus. First, the highly reactive aminomethyl group is protected with a Boc group. Subsequently, the carboxylic acid is coupled with a primary or secondary amine.
Workflow Diagram
Caption: Workflow for amide synthesis at the carboxyl terminus.
Step 1A: N-Boc Protection
Rationale: The di-tert-butyl dicarbonate (Boc₂O) reacts chemoselectively with the nucleophilic amine in the presence of a mild base. The resulting tert-butoxycarbonyl (Boc) group is stable to a wide range of reaction conditions but can be easily removed under acidic conditions.
Materials:
3-(Aminomethyl)-5-methylbenzoic acid (1.0 eq)
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
Sodium Bicarbonate (NaHCO₃) (2.5 eq)
1,4-Dioxane and Water (e.g., 2:1 mixture)
Ethyl Acetate (EtOAc)
1M Hydrochloric Acid (HCl)
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Suspend 3-(Aminomethyl)-5-methylbenzoic acid in the Dioxane/Water mixture (approx. 0.2 M).
Add NaHCO₃ and stir until the solid dissolves.
Add Boc₂O (can be dissolved in a small amount of dioxane) dropwise to the stirring solution at room temperature.
Stir the reaction mixture overnight (12-18 hours). Monitor progress by TLC or LC-MS.
Once complete, remove the dioxane under reduced pressure.
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate should form.
Extract the product with EtOAc (3x).
Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate in vacuo to yield the N-Boc protected product, which can often be used without further purification.
Step 1B: Amide Coupling via EDC/HOBt
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] In the presence of an additive like 1-Hydroxybenzotriazole (HOBt), this intermediate is converted to an active ester, which minimizes side reactions and reduces the risk of racemization for chiral substrates.[7]
Dissolve the N-Boc protected acid, HOBt, and the desired amine in anhydrous DMF under an inert atmosphere.
Add DIPEA to the solution and stir for 5 minutes.
Cool the flask to 0 °C in an ice bath.
Add EDC portion-wise to the stirring solution, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
Upon completion, dilute the reaction with EtOAc and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
Troubleshooting Guide for Protocol 1
Problem
Potential Cause & Solution
Incomplete N-Boc Protection
Insufficient base or Boc₂O. Add another 0.2 eq of Boc₂O and 0.5 eq of base and stir longer.
Low Yield in Amide Coupling
Inactive EDC (hydrolyzed). Use fresh EDC from a sealed container. Ensure anhydrous conditions.
Sterically hindered amine. Increase reaction temperature to 40-50 °C or switch to a more potent coupling reagent like HATU.
Side Product Formation
EDC-related urea byproduct. Purify carefully by column chromatography; most urea byproducts are water-soluble and can be removed during aqueous workup.
Protocol 2: N-Alkylation of the Aminomethyl Group
This protocol functionalizes the amine terminus. To prevent the acidic proton of the carboxylic acid from interfering with the basic reaction conditions, it is first converted to a methyl ester.
Workflow Diagram
Caption: Workflow for N-alkylation of the aminomethyl group.
Step 2A: Methyl Ester Formation
Rationale: Thionyl chloride (SOCl₂) reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carboxylic acid, which then undergoes esterification. This is a simple and effective method for protecting the acid.
Procedure:
Carefully add thionyl chloride (2.0 eq) dropwise to anhydrous methanol (0.2-0.5 M) at 0 °C.
After 15 minutes of stirring, add 3-(Aminomethyl)-5-methylbenzoic acid (1.0 eq) portion-wise.
Allow the mixture to warm to room temperature, then heat to reflux (approx. 65 °C) for 4-6 hours.
Cool the reaction and concentrate under reduced pressure to remove all volatiles.
Re-dissolve the residue in EtOAc and wash with saturated NaHCO₃ to neutralize excess acid.
Wash with brine, dry over Na₂SO₄, and concentrate to yield the methyl ester, typically as a hydrochloride salt which can be used directly or after a basic workup.
Step 2B: N-Alkylation with an Alkyl Halide
Rationale: In the presence of a non-nucleophilic base, the primary amine is deprotonated, increasing its nucleophilicity for subsequent attack on an electrophilic alkyl halide (Sₙ2 reaction).[8][9] Using 1.0 equivalent of the alkylating agent minimizes the formation of the di-alkylated side product.
Stir the reaction at room temperature or heat to 50-80 °C if the alkyl halide is less reactive. Monitor by TLC/LC-MS. The reaction is typically complete in 2-12 hours.
Filter off any inorganic salts and concentrate the filtrate.
Partition the residue between water and EtOAc.
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Purify by flash column chromatography to isolate the N-alkylated product.
Applications & Future Directions
The derivatives synthesized from 3-(Aminomethyl)-5-methylbenzoic acid are primed for a multitude of applications.
Medicinal Chemistry: The rigid, meta-substituted core is an excellent scaffold for designing enzyme inhibitors, receptor antagonists, or novel antibacterial agents.[10][11] The ability to independently modify the amine and acid functionalities allows for the creation of diverse libraries for high-throughput screening. The products can be explored as peptidomimetics, where the aromatic core provides conformational constraint, a strategy known to improve the drug-like properties of peptides.[12][13]
Materials Science: The bifunctional nature of this molecule makes it a suitable monomer for step-growth polymerization. Reaction of the di-acid chloride of a dicarboxylic acid with the aminomethyl group could lead to the formation of novel aromatic polyamides (aramids), potentially with unique thermal and mechanical properties.[12]
Caption: From building block to application.
Conclusion
3-(Aminomethyl)-5-methylbenzoic acid is more than just another chemical reagent; it is a strategic tool for molecular design. Its distinct functional handles, coupled with a rigid aromatic core, provide researchers with a reliable and versatile platform for innovation. The protocols detailed herein offer a validated starting point for unlocking the synthetic potential of this building block, paving the way for the discovery of novel therapeutics and advanced materials.
References
PubChem. 3-Amino-5-methylbenzoic acid. National Center for Biotechnology Information. [Link]
Lundgren, R. J., et al. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Org. Biomol. Chem.[Link]
Al-Ostoot, F. H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6957. [Link]
Rogers, J. M., et al. (2021). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Chemical Biology, 16(11), 2259–2270. [Link]
Lundgren, R. J., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(22), 5136-5140. [Link]
Mourtas, S., et al. (2001). Synthesis of the Novel Amino Acid 4-Amino-3-(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis. The Journal of Organic Chemistry, 66(9), 3165-3171. [Link]
Olleik, H., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 29(7), 1500. [Link]
Albering, J. H., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry, 20(29), 5779-5784. [Link]
He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Chemistry – A European Journal, 16(48), 14324-14328. [Link]
Kumar, P. S., et al. (2022). Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives. Journal of Molecular Structure, 1265, 133398. [Link]
Apelblat, A. (2008). Solubilities of Benzoic Acid, p-Methylbenzoic Acid, m-Methylbenzoic Acid, o-Methylbenzoic Acid, p-Hydroxybenzoic Acid, and o-Nitrobenzoic Acid in 1-Octanol. Journal of Chemical & Engineering Data, 53(6), 1374-1377. [Link]
Walsh, C. T., et al. (2012). Aminobenzoates as building blocks for natural product assembly lines. Natural Product Reports, 29(1), 37-59. [Link]
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Yan, T., et al. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11), 2435-2440. [Link]
ResearchGate. N-alkylation strategy of 5-AMT. ResearchGate. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Amino Acid Derivatives in Modern Drug Discovery. PharmaCompass. [Link]
Becker, A. M., & Rickards, R. W. (1983). Biosynthesis of the ansamycin antibiotic actamycin. The Journal of Antibiotics, 36(10), 1323-1328. [Link]
Inai, M., et al. (2024). Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. Anticancer Research, 44(9), 3845-3852. [Link]
Min, D., et al. (2015). First Synthesis of Novel Aminophenyl Pyridinium-5-(hydroxybenzoyl)-hydrazonomethyl-2-oxothiazol-3-ide Derivatives and Evaluation of Their Anticancer Activities. Chemical & Pharmaceutical Bulletin, 63(10), 843-847. [Link]
Aouine, Y., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Chemistry, 3(3), 704-713. [Link]
ResearchGate. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. ResearchGate. [Link]
Reddy, M. P., et al. (2009). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Organic Process Research & Development, 13(5), 885-890. [Link]
Kreidt, E., et al. (2022). Functionalized C3-Symmetric Building Blocks—The Chemistry of Triaminotrimesic Acid. Molecules, 27(14), 4363. [Link]
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Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Aminobenzoic Acid Derivatives
Abstract This document provides a comprehensive guide for the development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of aminobenzoic acid derivatives. These c...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for the development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of aminobenzoic acid derivatives. These compounds are pivotal in the pharmaceutical industry, serving as active pharmaceutical ingredients (APIs), key intermediates, and are found in various commercial products like sunscreens.[1][2] Ensuring their purity and stability is paramount. This guide explains the causal relationships behind experimental choices, from stationary phase selection to mobile phase optimization, and culminates in a full validation protocol according to the International Council for Harmonisation (ICH) guidelines.[3][4]
Introduction: The Analytical Challenge
Aminobenzoic acid and its derivatives are polar aromatic compounds possessing both an acidic carboxylic acid group and a basic amino group. This amphoteric nature means their ionization state is highly dependent on pH, which directly impacts their retention and peak shape in reversed-phase HPLC. Furthermore, the separation of closely related positional isomers (e.g., ortho-, meta-, and para-aminobenzoic acid) is a common challenge due to their very similar physicochemical properties.[1][2]
A robust and reliable HPLC method is therefore essential for accurate quantification, impurity profiling, and stability testing. The goal is to develop a stability-indicating method , which is a validated analytical procedure that can accurately and specifically measure the drug substance in the presence of its degradation products, impurities, and excipients.[5][6]
Foundational Method Development
The development of a successful HPLC method begins with informed decisions about the column, mobile phase, and detection parameters. The logical flow of this process is outlined below.
Caption: Workflow for HPLC Method Development.
Stationary Phase (Column) Selection
Reversed-phase HPLC (RP-HPLC) is the predominant mode for analyzing pharmaceutical compounds.[7] The choice of stationary phase is critical for achieving the desired selectivity.
C18 (Octadecylsilane): This is the workhorse of RP-HPLC and the recommended starting point. Its high hydrophobicity provides excellent retention for a wide range of molecules.[8][9] For many aminobenzoic acid derivatives, a C18 column offers a good balance of retention and resolution.
C8 (Octylsilane): A moderately non-polar phase that provides less retention than C18. It can be advantageous if the analytes are too strongly retained on a C18 column, leading to excessively long run times or poor peak shape.[8]
Phenyl: Phenyl-bonded phases can offer alternative selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analyte.[9][10] This can be particularly useful for separating isomers.
Mixed-Mode: For challenging separations, especially of isomers, mixed-mode columns that combine reversed-phase and ion-exchange characteristics can provide unique selectivity and superior resolution.[11][12]
Recommendation: Begin with a modern, high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase Selection and Optimization
The mobile phase composition directly controls analyte retention and selectivity.[13]
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. ACN is often preferred due to its lower viscosity and UV transparency.
Aqueous Phase & pH Control: This is the most critical factor for aminobenzoic acids. A buffer is required to maintain a stable pH.[14] The pH should be set at least 1.5-2 units away from the pKa of the analyte's acidic and basic functional groups. This ensures the analyte exists in a single, consistent ionic state, which results in sharp, symmetrical peaks and reproducible retention times.[14]
For aminobenzoic acids (pKa of carboxyl ~4.8, pKa of protonated amino ~2.0-3.5), a mobile phase pH of ~2.5 (using a phosphate or formate buffer) will ensure the carboxyl group is protonated (neutral) and the amino group is protonated (positive charge). Alternatively, a pH of ~7 would result in a deprotonated carboxyl (negative charge) and a neutral amino group.
Ion-Pair Reagents: In some cases, adding an ion-pair reagent to the mobile phase can improve the retention and peak shape of charged analytes.[13]
Recommendation: Start with a mobile phase consisting of A: 0.1% Formic Acid in Water and B: Acetonitrile . This is compatible with both UV and Mass Spectrometry (MS) detectors.
Detection
Aminobenzoic acid derivatives contain a benzene ring, which acts as a chromophore, making them suitable for UV detection.[1]
Wavelength: A Diode Array Detector (DAD) is highly recommended. It allows for the determination of the optimal detection wavelength from the analyte's UV spectrum and can also be used to assess peak purity. A wavelength of 254 nm or 270 nm is a good starting point for many derivatives.[15][16]
Experimental Protocol: Method Optimization
This protocol outlines the steps to refine the initial chromatographic conditions into a robust, finalized method.
Objective: To achieve baseline separation of the main analyte from all known impurities and/or other derivatives with good peak shape and a reasonable run time.
Materials:
HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
C18 Column (e.g., 150 mm x 4.6 mm, 5 µm).
HPLC-grade Acetonitrile, Methanol, and Water.
Formic Acid (or Potassium Phosphate for a non-MS compatible buffer).
Reference standards of the aminobenzoic acid derivative(s) and known impurities.
Procedure:
Standard Preparation: Prepare a stock solution of the primary analyte and all relevant impurities in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL. Create a working "resolution solution" by diluting the stock to ~0.1 mg/mL.
Initial Gradient Scouting:
Set the column temperature to 30 °C.
Set the flow rate to 1.0 mL/min.
Set the DAD to collect data from 200-400 nm, with a specific monitoring wavelength of 254 nm.
Inject the resolution solution and run a fast, wide gradient (e.g., 5% to 95% Acetonitrile over 15 minutes).
Gradient Optimization:
Analyze the chromatogram from the scouting run. Determine the approximate organic solvent percentage at which the last compound elutes.
Adjust the gradient to have a shallower slope across the elution range of interest. For example, if all peaks elute between 20% and 50% ACN, a new gradient could be 15% to 55% ACN over 20 minutes.
The goal is to achieve a resolution (Rs) of >1.5 between all adjacent peaks.
pH Optimization (if needed): If peak shape is poor (e.g., tailing or fronting), or if resolution is insufficient, adjusting the mobile phase pH can have a significant impact. Prepare mobile phases with slightly different pH values (e.g., pH 2.5, 3.0, 3.5) and re-run the separation to observe the effect on retention and selectivity.
Finalize Conditions & System Suitability: Once a satisfactory separation is achieved, document the final method parameters. Before proceeding to validation, perform a system suitability test (SST) by making at least five replicate injections of a standard solution.
Table 1: Example of Final Optimized HPLC Conditions
Parameter
Condition
Column
C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
20% to 60% B in 15 min; 60% to 90% B in 2 min; Hold at 90% B for 3 min
Flow Rate
1.0 mL/min
Column Temperature
35 °C
Injection Volume
10 µL
Detection
DAD, 270 nm
Run Time
25 minutes (including re-equilibration)
Protocol: Method Validation (ICH Q2(R2))
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[17] The following parameters must be assessed according to ICH guidelines.[3][18]
Caption: Key Parameters for HPLC Method Validation.
Specificity (Forced Degradation)
Specificity ensures the method can assess the analyte in the presence of components like impurities and degradation products.[18] A forced degradation study is the definitive test for this.[5]
Protocol:
Prepare separate solutions of the drug substance (~0.5 mg/mL).
Expose each solution to one of the following stress conditions, aiming for 5-20% degradation.[5]
Acid Hydrolysis: Add 0.1 M HCl, heat at 60 °C for 4 hours.
Base Hydrolysis: Add 0.1 M NaOH, heat at 60 °C for 2 hours.
Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.
Thermal: Heat a solid sample at 105 °C for 24 hours, then dissolve.
Photolytic: Expose solution to UV light (ICH Q1B) for 24 hours.
Neutralize the acid and base samples before injection.
Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.
Acceptance Criteria: The method must demonstrate baseline separation of the parent drug peak from all degradation product peaks. Peak purity analysis using a DAD should confirm the main peak is spectrally pure.
Linearity and Range
This establishes the concentration range over which the method is accurate, precise, and linear.[19]
Protocol:
Prepare a series of at least five standard solutions from a stock solution, covering a range of 50% to 150% of the expected working concentration.[15]
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria: Perform a linear regression analysis. The correlation coefficient (r²) must be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value. It is often assessed by a spike recovery study.[4]
Protocol:
Prepare a placebo (matrix) sample. Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare three samples at each level.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision measures the degree of scatter between a series of measurements.[4]
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[15]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15]
Protocol:
These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
Inject solutions of decreasing concentration.
Acceptance Criteria: LOD is typically where S/N is 3:1. LOQ is typically where S/N is 10:1.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]
Protocol:
Analyze a standard solution while making small changes to the method parameters, one at a time.
Flow Rate (± 0.1 mL/min)
Column Temperature (± 5 °C)
Mobile Phase pH (± 0.2 units)
Acceptance Criteria: The changes should not significantly impact the system suitability parameters (e.g., retention time, peak area, resolution).
Table 2: Summary of Validation Parameters and Typical Acceptance Criteria
Parameter
Test
Acceptance Criteria
Specificity
Forced degradation study
Analyte peak is resolved from degradants (Rs > 1.5)
Linearity
5 concentrations (50-150% range)
Correlation Coefficient (r²) ≥ 0.999
Range
Derived from linearity study
Method is accurate and precise over this range
Accuracy
Spike recovery at 3 levels (n=3)
98.0 - 102.0% recovery
Precision
Repeatability (n=6) & Intermediate Precision
%RSD ≤ 2.0%
LOD
Signal-to-Noise Ratio
S/N ≈ 3:1
LOQ
Signal-to-Noise Ratio
S/N ≈ 10:1
Robustness
Small variations in flow rate, temp, pH
System suitability remains within limits
Conclusion
This application note details a systematic and scientifically grounded approach to developing and validating an HPLC method for aminobenzoic acid derivatives. By starting with an understanding of the analyte's chemistry to make informed initial choices and following a logical optimization and validation workflow, researchers can create a robust, reliable, and stability-indicating method. This ensures the generation of high-quality data that is fit for purpose in research, development, and quality control environments.
References
Benchchem. (n.d.). A Comparative Guide to HPLC Method Validation for the Purity of p-[(1-Oxoallyl)amino]benzoic acid and Related Compounds.
SIELC Technologies. (2011, March 27). HPLC Separation of Isomers of Aminobenzoic Acid.
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
ACS Publications. (2001, April 21). Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p-Aminobenzoic Acid. Analytical Chemistry.
Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
PubMed. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography.
PMC. (2020, November 1).
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid.
Web of Pharma. (2011, November 21). Aminobenzoic Acid.
Web of Pharma. (2025, February 13). Aminobenzoic Acid.
Link Lab. (n.d.). HPLC Column Selection Guide.
Research Journal of Pharmacy and Technology. (2020, November 24).
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid.
Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Determining Isomeric Purity of Aminobenzoates.
Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
PubMed. (2024, August 30). Novel simultaneous analysis of 18 types of glycosaminoglycan-derived disaccharides using 4-aminobenzoic acid ethyl ester derivatization by HPLC with fluorescence detection. Anal Bioanal Chem.
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
ICH. (2023, November 30).
ResolveMass Laboratories. (2026, February 15).
SIELC Technologies. (n.d.). Separation of 2-((2-Aminobenzoyl)amino)benzoic acid on Newcrom R1 HPLC column.
ResearchGate. (2026, March 22).
Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester.
ResearchGate. (n.d.). Forced Degradation Studies of Biopharmaceuticals: Selection of Stress Conditions.
AKJournals. (n.d.).
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
LCGC International. (2013, November 1).
Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
protocol for derivatization of 3-(Aminomethyl)-5-methylbenzoic acid.
An Application Guide and Protocol for the Derivatization of 3-(Aminomethyl)-5-methylbenzoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Introduction: The Analytical Challenge of Bifunctional Molecules...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide and Protocol for the Derivatization of 3-(Aminomethyl)-5-methylbenzoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Introduction: The Analytical Challenge of Bifunctional Molecules
3-(Aminomethyl)-5-methylbenzoic acid is a bifunctional molecule containing both a primary amine and a carboxylic acid group. This structure makes it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. However, these polar functional groups impart properties—low volatility and high polarity—that make direct analysis by gas chromatography (GC) challenging. Without modification, the analyte exhibits poor peak shape, thermal degradation in the hot injection port, and strong interactions with the GC column, leading to unreliable quantification.
This application note provides a detailed protocol for the derivatization of 3-(Aminomethyl)-5-methylbenzoic acid to overcome these analytical hurdles. The chosen method is a robust, single-step silylation that converts both the carboxylic acid and the primary amine into their respective trimethylsilyl (TMS) ester and TMS-amine derivatives. This process drastically increases the molecule's volatility and thermal stability, making it ideally suited for GC-MS analysis.[1][2]
Principle of the Method: Silylation for Enhanced Volatility
Silylation is a chemical derivatization technique that replaces active hydrogen atoms in functional groups like -COOH, -OH, -NH2, and -SH with a silyl group, most commonly the trimethylsilyl (-Si(CH₃)₃) group.[1][2] This conversion effectively masks the polar nature of the functional groups, leading to a derivative that is significantly more volatile, less polar, and more thermally stable than the parent compound.[2]
For this protocol, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the primary silylating agent, with a Trimethylchlorosilane (TMCS) catalyst.
BSTFA: This is a powerful and versatile trimethylsilyl donor. It reacts with both the carboxylic acid and the amine groups. Its byproducts, N-methyl-N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the chromatography.[3][4]
TMCS: Added as a catalyst (typically 1-10%), TMCS significantly increases the reactivity of BSTFA, particularly for silylating less reactive groups like amines and hindered hydroxyls.[3][4] It acts by converting the analyte into a more reactive intermediate.
The overall reaction transforms the polar, non-volatile 3-(Aminomethyl)-5-methylbenzoic acid into a derivative that can be easily vaporized and passed through a GC column for separation and subsequent detection by mass spectrometry.
Chemical Derivatization Mechanism
The silylation of 3-(Aminomethyl)-5-methylbenzoic acid with BSTFA and a TMCS catalyst proceeds by nucleophilic attack on the silicon atom of the silylating agent. Both the carboxylic acid and the primary amine functional groups are derivatized to form a di-substituted TMS product.
Caption: Silylation reaction of the analyte.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the derivatization procedure.
Materials and Reagents
Item
Description / Supplier
Analyte
3-(Aminomethyl)-5-methylbenzoic acid
Silylating Reagent
BSTFA + 1% TMCS
Solvent
Pyridine or Acetonitrile (Anhydrous, GC grade)
Vials
2 mL amber glass autosampler vials with PTFE-lined caps
Heating
Heating block or laboratory oven
Evaporation
Nitrogen stream evaporator or vacuum concentrator
Instrumentation
Gas Chromatograph with Mass Spectrometer (GC-MS)
Workflow Overview
The entire process from sample preparation to analysis is outlined below.
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Characterization of High-Performance Amorphous Polyamides using 3-(Aminomethyl)-5-methylbenzoic Acid
Prepared by: Senior Application Scientist, Polymer Chemistry Division
Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Engineers
Introduction & Structural Rationale
The development of semi-aromatic polyamides (SAPs) has historically relied on the A2 + B2 polycondensation of diamines and dicarboxylic acids (e.g., hexamethylenediamine and terephthalic acid). While these materials offer excellent thermomechanical stability, they often suffer from excessive crystallinity, making them difficult to process and opaque [1].
To overcome these limitations, researchers have turned to AB-type monomers, which inherently guarantee a perfect 1:1 stoichiometric ratio of amine to carboxylic acid functional groups. 3-(Aminomethyl)benzoic acid (3-AMBA) has emerged as a promising bio-derived AB monomer that yields polyamides with high glass transition temperatures (
Tg
) [2]. However, to achieve truly amorphous polymers with superior optical clarity and enhanced solubility for advanced applications (such as gas separation membranes or drug-eluting polymer matrices), molecular asymmetry must be maximized.
The Role of 3-(Aminomethyl)-5-methylbenzoic acid:
By utilizing 3-(Aminomethyl)-5-methylbenzoic acid, we introduce a methyl substituent at the 5-position of the aromatic ring. This strategic structural modification serves three critical physical functions:
Steric Hindrance: The bulky methyl group acts as a defect in the polymer chain, severely restricting the rotation of the amide bonds and disrupting interchain hydrogen bonding.
Suppression of Crystallization: According to Flory’s theory of melting point depression, the asymmetric meta-substitution combined with the 5-methyl group prevents isomorphic co-crystallization, locking the polymer into a fully amorphous state.
Increased Fractional Free Volume (FFV): The methyl group pushes adjacent polymer chains apart, increasing the free volume. This enhances the polymer's solubility in organic solvents and improves gas permeability.
Figure 1: Mechanistic causality of 3-(Aminomethyl)-5-methylbenzoic acid structural features on macroscopic polymer properties.
Experimental Protocol: Melt Polycondensation
The following protocol details the self-polycondensation of 3-(Aminomethyl)-5-methylbenzoic acid. Because it is an AB monomer, strict molar balancing is bypassed; however, preventing the thermal degradation of the primary amine before amidation is critical. We utilize a pressurized pre-polymerization step to retain the monomer, followed by a high-vacuum melt phase to drive the equilibrium toward high molecular weight[3].
Reagents & Equipment
Monomer: 3-(Aminomethyl)-5-methylbenzoic acid (Purity > 99.5%, dried under vacuum at 60°C for 24h).
Equipment: 500 mL stainless steel Parr autoclave equipped with a mechanical helical ribbon stirrer, torque meter, nitrogen inlet, and a vacuum distillation setup.
Step-by-Step Methodology
Step 1: Reactor Charging and Inerting
Charge the autoclave with 200 g of 3-(Aminomethyl)-5-methylbenzoic acid, 0.2 g of sodium hypophosphite, and 50 mL of deoxygenated deionized water. Causality: Water acts as a heat transfer medium and facilitates the initial melting of the monomer salt, preventing localized charring.
Seal the reactor and purge with high-purity
N2
(pressurize to 5 bar, then vent to atmospheric pressure). Repeat 5 times to ensure a strictly anaerobic environment, preventing oxidative degradation of the amine.
Step 2: Pressurized Pre-Polymerization
3. Heat the reactor to 220°C at a rate of 2°C/min while stirring at 60 rpm.
4. Allow the autogenous pressure to build (typically reaching 1.5 to 2.0 MPa due to steam generation). Maintain these conditions for 90 minutes. Causality: High pressure keeps the volatile aminomethyl groups in the liquid phase, ensuring oligomerization occurs without monomer loss.
Step 3: Depressurization and Water Removal
5. Gradually vent the pressure down to atmospheric levels over 60 minutes while simultaneously raising the temperature to 250°C. Warning: Venting too rapidly will cause the melt to foam violently into the distillation condenser.
Step 4: High-Vacuum Polycondensation
6. Apply vacuum gradually, reducing the internal pressure to < 1 mbar over 30 minutes.
7. Increase the temperature to 265°C. Monitor the torque on the mechanical stirrer.
8. Maintain vacuum until the stirrer torque reaches a predetermined plateau (typically 2–3 hours), indicating the target melt viscosity (and thus, molecular weight) has been achieved.
Step 5: Extrusion and Self-Validation (QC)
9. Break the vacuum with
N2
, open the bottom valve, and extrude the polymer melt into a cold water bath to quench it into a transparent strand. Pelletize the strand.
10. Self-Validation: Dissolve a 0.5 g sample in concentrated sulfuric acid (96%) and measure the inherent viscosity (
ηinh
). A successful synthesis will yield an
ηinh≥0.65
dL/g, confirming sufficient chain extension.
Figure 2: Sequential workflow for the melt polycondensation of 3-(Aminomethyl)-5-methylbenzoic acid.
Quantitative Data & Comparative Analysis
The addition of the 5-methyl group significantly alters the thermal profile of the resulting polyamide. Table 1 summarizes the thermal properties characterized via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), comparing the novel polymer against standard aminomethylbenzoic acid derivatives.
Table 1: Thermal Properties of Aminomethylbenzoic Acid-Derived Polyamides
Polymer Backbone
Substitution Pattern
Tg
(°C)
Tm
(°C)
Td
(5% loss, °C)
Morphology
Poly(4-AMBA)
Para
115
310
420
Highly Crystalline
Poly(3-AMBA)
Meta
122
265
415
Semi-Crystalline
Poly(3-AM-5-MBA)
Meta + 5-Methyl
138
None
410
Fully Amorphous
Data Interpretation: The absence of a melting temperature (
Tm
) in Poly(3-AM-5-MBA) confirms that the 5-methyl group successfully disrupts the crystal lattice. Furthermore, the restriction of segmental mobility raises the
Tg
to 138°C, making it highly suitable for applications requiring thermal stability without the processing drawbacks of highly crystalline polymers.
Downstream Applications in Drug Development & Materials Science
Because Poly(3-AM-5-MBA) is fully amorphous and highly soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF), it is an excellent candidate for specialized applications:
Drug-Eluting Matrices: The amorphous nature ensures uniform drug dispersion without phase separation (which often occurs at the crystalline-amorphous boundaries in standard polyamides). The high
Tg
allows for sterilization via autoclaving without warping the implant geometry.
Gas Separation Membranes: The steric bulk of the 5-methyl group increases the fractional free volume, creating micro-voids that enhance the permeability of small gases (
CO2
,
O2
) while maintaining the mechanical robustness typical of semi-aromatic polyamides.
Optically Clear High-Heat Components: The lack of crystalline spherulites prevents light scattering, yielding a glass-like transparent polymer that can replace heavier inorganic glass in diagnostic microfluidic chips.
References
Title: Copolyamides obtainable from 4-(aminomethyl)
Title: A Semicrystalline Furanic Polyamide Made from Renewable Feedstocks
Source: ACS Publications
URL:[Link]
Title: Polycondensation process - US5550208A
Source: Google Patents
URL
Application
The Untapped Potential of 3-(Aminomethyl)-5-methylbenzoic Acid in Coordination Chemistry: A Guide to Application and Synthesis
Introduction: Unveiling a Versatile Building Block In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new materials with tailored properties. 3-...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling a Versatile Building Block
In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new materials with tailored properties. 3-(Aminomethyl)-5-methylbenzoic acid stands as a promising, yet underexplored, bifunctional organic linker. Its unique structural features—a carboxylic acid group for robust metal-carboxylate interactions and a flexible aminomethyl group for varied coordination geometries—position it as an excellent candidate for the construction of diverse coordination polymers and metal-organic frameworks (MOFs). The presence of a methyl group on the aromatic ring introduces a subtle steric and electronic perturbation that can influence the resulting framework topology and its physicochemical properties.
This guide provides a comprehensive overview of the potential applications and detailed, illustrative protocols for the use of 3-(aminomethyl)-5-methylbenzoic acid as a ligand in coordination chemistry. While direct literature on the coordination chemistry of this specific ligand is not yet available, the principles and procedures outlined herein are grounded in established methodologies for similar amino-functionalized carboxylic acid linkers.[1][2][3] This document is intended to serve as a foundational resource for researchers and scientists in academia and the drug development industry, enabling them to explore the rich coordination chemistry of this versatile molecule.
Ligand Profile: Structural and Electronic Attributes
3-(Aminomethyl)-5-methylbenzoic acid possesses a unique combination of functional groups that dictate its coordination behavior.
Property
Description
IUPAC Name
3-(Aminomethyl)-5-methylbenzoic acid
Molecular Formula
C9H11NO2
Molecular Weight
165.19 g/mol
Functional Groups
Carboxylic Acid (-COOH), Aminomethyl (-CH2NH2)
Coordination Sites
Carboxylate oxygen atoms, Amino nitrogen atom
The carboxylate group can coordinate to metal ions in a variety of modes, including monodentate, bidentate chelating, and bidentate bridging. This versatility is fundamental to the formation of one-, two-, or three-dimensional coordination polymers.[3] The aminomethyl group, with its lone pair of electrons on the nitrogen atom, provides an additional coordination site. The flexibility of the methylene spacer allows the amino group to adopt various orientations to satisfy the coordination preferences of different metal centers.
The methyl group at the 5-position exerts a positive inductive effect (+I) on the benzene ring, slightly increasing the electron density of the aromatic system. It also introduces steric hindrance, which can influence the self-assembly process and the final topology of the coordination network. The meta substitution pattern of the functional groups provides a specific geometric constraint that can lead to the formation of unique and predictable structural motifs.
Proposed Coordination Modes and Structural Diversity
The bifunctional nature of 3-(aminomethyl)-5-methylbenzoic acid allows for a variety of coordination modes, leading to the potential formation of diverse architectures, from discrete molecular complexes to extended coordination polymers.
Caption: Potential applications of the coordination compounds.
Heterogeneous Catalysis: The incorporation of catalytically active metal centers (e.g., Cu, Co, Mn) into a robust framework could lead to recyclable heterogeneous catalysts. [4]The amino groups within the pores could also act as basic sites to promote certain organic reactions.
[1]* Gas Storage and Separation: By selecting appropriate metal ions and synthesis conditions, it may be possible to create porous materials capable of selective gas adsorption, for example, for CO₂ capture.
[5]* Luminescent Sensing: Coordination polymers incorporating lanthanide ions or d¹⁰ metals like Zn(II) or Cd(II) could exhibit luminescence properties. The interaction of guest molecules with the framework could modulate the emission, enabling applications in chemical sensing.
[6]* Drug Delivery: The use of biocompatible metal ions (e.g., Zn, Fe) could lead to the development of porous MOFs for the encapsulation and controlled release of drug molecules.
Conclusion
3-(Aminomethyl)-5-methylbenzoic acid presents a wealth of opportunities for the design and synthesis of novel coordination compounds. Its bifunctional nature, coupled with the steric and electronic influence of the methyl group, makes it a compelling building block for creating materials with diverse structures and potential applications in catalysis, gas separation, and sensing. The illustrative protocols and characterization methods provided in this guide offer a solid starting point for researchers to embark on the exploration of this promising ligand, paving the way for the discovery of new and functional materials.
References
Coordination Polymers from an Amino-Functionalized Terphenyl-Tetracarboxylate Linker: Structural Multiplicity and Catalytic Properties. Inorganic Chemistry. Available at: [Link]
Triamidotriazacyclononane Complexes of Group 3 Metals. Synthesis and Crystal Structures. Inorganic Chemistry. Available at: [Link]
Two new CdII and ZnII coordination polymers incorporating 1-aminobenzene-3,4,5-tricarboxylic acid: synthesis, crystal structure and characterization. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]
Synthesis and Crystal Structure of A(η5-C5h5)(co)2-Molybdenum Bicyclophosphoranide: The First Transition Metal Complex With A“R4P⊖”-Ligand. Amanote Research. Available at: [Link]
MOF-5 based mixed-linker metal–organic frameworks: Synthesis, thermal stability and catalytic application. Academia.edu. Available at: [Link]
Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. ACS Omega. Available at: [Link]
Syntheses, crystal structures, and optical properties of five metal complexes constructed from a V-shaped thiophene-containing ligand and different dicarboxylate ligands. Dalton Transactions. Available at: [Link]
Coordination modulation: a way to improve the properties of metal–organic frameworks. RSC Publishing. Available at: [Link]
Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. MDPI. Available at: [Link]
A three-dimensional coordination polymer of 3-(3,5-dicarboxybenzyloxy)benzoic acid with zinc. Acta Crystallographica Section C: Crystal Structure Communications. Available at: [Link]
Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates. Inorganic Chemistry Frontiers. Available at: [Link]
The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. RSC Advances. Available at: [Link]
New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. MDPI. Available at: [Link]
Syntheses, Structures, and Properties of a Series of Polyazaheteroaromatic Core-Based Zn(II) Coordination Polymers Together with Carboxylate Auxiliary Ligands. Crystal Growth & Design. Available at: [Link]
Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Der Pharma Chemica. Available at: [Link]
Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs. YouTube. Available at: [Link]
Synthesis, spectroscopic characterization, cytotoxic activity, ADME prediction and molecular docking studies of the novel series quinoxaline. Heliyon. Available at: [Link]
Recent Studies on the Catalytic Action of Transition Metal Oxides and Complexes. Mansoura University. Available at: [Link]
Technical Support Center: Synthesis of 3-(Aminomethyl)-5-methylbenzoic Acid
Welcome to the technical support center for the synthesis of 3-(aminomethyl)-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 3-(aminomethyl)-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and by-products encountered during its synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) structured around common synthetic pathways.
I. Synthesis via Ammonolysis or Gabriel Synthesis of 3-(Bromomethyl)-5-methylbenzoic Acid
A common route to 3-(aminomethyl)-5-methylbenzoic acid involves the use of a suitable starting material containing a benzylic halide, such as 3-(bromomethyl)-5-methylbenzoic acid. The primary challenge in this approach is achieving selective mono-alkylation to obtain the desired primary amine.
Troubleshooting and FAQs
Question 1: I am attempting a direct ammonolysis of 3-(bromomethyl)-5-methylbenzoic acid and observing significant amounts of secondary and tertiary amine by-products. How can I improve the selectivity for the primary amine?
Answer: This is a classic challenge in direct amination reactions. The primary amine product is often more nucleophilic than ammonia, leading to over-alkylation.[1]
Causality: The formation of secondary (bis-alkylation) and tertiary (tris-alkylation) amines is a result of the newly formed primary amine competing with ammonia for the electrophilic benzylic bromide.
Troubleshooting Steps:
Excess Ammonia: Use a large excess of ammonia. This shifts the reaction equilibrium towards the formation of the primary amine by increasing the probability of the benzylic bromide reacting with ammonia rather than the product amine.[2]
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the competing over-alkylation reactions.
Alternative Ammonia Source: Consider using a protected form of ammonia, such as hexamethylenetetramine (in the Delepine reaction), which can provide a more controlled release of the amine.
Question 2: What are the advantages of using the Gabriel synthesis, and what are the common by-products?
Answer: The Gabriel synthesis is an excellent alternative to direct ammonolysis for the selective preparation of primary amines from primary alkyl halides.[3][4]
Mechanism and Advantage: This method utilizes potassium phthalimide as an ammonia surrogate. The phthalimide anion is nucleophilic, but the resulting N-alkylphthalimide is not nucleophilic, thus preventing over-alkylation.[4] The primary amine is then liberated in a subsequent step.
Common By-products and Troubleshooting:
Phthalhydrazide: When using hydrazine for the deprotection step, the phthalhydrazide by-product can sometimes be challenging to separate from the desired primary amine, especially on a large scale.[3][5]
Solution: Ensure complete precipitation of the phthalhydrazide by adjusting the pH or using a suitable solvent system. Thorough washing of the precipitate is crucial.
Incomplete Hydrolysis: Acidic or basic hydrolysis can also be used for deprotection, but these methods can sometimes lead to incomplete reaction or hydrolysis of other functional groups if not carefully controlled.
Solution: Monitor the reaction closely by TLC or LC-MS to ensure complete deprotection. Optimize reaction time and temperature as needed.
Workflow for Gabriel Synthesis:
Caption: Workflow of the Gabriel synthesis highlighting by-product formation.
II. Synthesis via Reduction of 3-Cyano-5-methylbenzoic Acid
The reduction of a nitrile is a direct method to introduce the aminomethyl group. Catalytic hydrogenation is a common and effective method for this transformation.
Troubleshooting and FAQs
Question 1: During the catalytic hydrogenation of 3-cyano-5-methylbenzoic acid, I am observing the formation of a significant amount of a higher molecular weight impurity. What is this by-product and how can I avoid it?
Answer: The most common by-product in the catalytic hydrogenation of nitriles to primary amines is the corresponding secondary amine.[6]
Causality: This occurs through a condensation reaction between the primary amine product and the intermediate primary imine, which then gets hydrogenated to the secondary amine.[7]
Troubleshooting Steps:
Ammonia Addition: The addition of ammonia to the reaction mixture can suppress the formation of the secondary amine by shifting the equilibrium away from the condensation reaction.[6]
Catalyst Choice: The choice of catalyst can influence selectivity. Some catalysts, like certain cobalt-based systems, have shown high selectivity for the primary amine without the need for ammonia.[6]
Reaction Conditions: Optimizing hydrogen pressure and temperature can also help to minimize the formation of the secondary amine by promoting the rapid hydrogenation of the imine intermediate to the primary amine.
Question 2: Are there other potential by-products in the reduction of the nitrile group?
Answer: Yes, depending on the reducing agent and reaction conditions, other by-products can be formed.
Incomplete Reduction: Incomplete reduction can lead to the presence of the starting nitrile or the intermediate imine in the final product mixture.
Solution: Ensure sufficient catalyst loading, hydrogen pressure, and reaction time. Monitor the reaction progress to confirm the complete consumption of the starting material.
Reductive Decyanation: In some cases, particularly with certain transition metal catalysts, reductive decyanation (loss of the CN group) can occur, leading to the formation of 3,5-dimethylbenzoic acid.[8]
Solution: Careful selection of the catalyst and reaction conditions is crucial to minimize this side reaction.
By-product Formation in Nitrile Hydrogenation:
Caption: Pathway for secondary amine by-product formation during nitrile hydrogenation.
III. Synthesis via Hofmann Rearrangement of 3-Carbamoyl-5-methylbenzoic Acid
The Hofmann rearrangement is a powerful method for converting a primary amide into a primary amine with one less carbon atom.[9][10]
Troubleshooting and FAQs
Question 1: I am performing a Hofmann rearrangement on 3-carbamoyl-5-methylbenzoic acid and obtaining a significant amount of a carbamate by-product. What is the cause of this?
Answer: The formation of a carbamate is a common side reaction in the Hofmann rearrangement if an alcohol is present in the reaction mixture.[9][11]
Causality: The key intermediate in the Hofmann rearrangement is an isocyanate.[10] While water hydrolyzes the isocyanate to the desired primary amine (via a carbamic acid intermediate), an alcohol can act as a nucleophile and trap the isocyanate to form a stable carbamate.[12]
Troubleshooting Steps:
Anhydrous Conditions: If the desired product is the primary amine, ensure that the reaction is carried out in the absence of alcohols. Use a non-alcoholic solvent if one is required.
Controlled Hydrolysis: If the reaction is performed in an aqueous medium, ensure that the hydrolysis of the isocyanate is favored over any potential side reactions.
Question 2: What are other potential issues with the Hofmann rearrangement?
Answer: Besides carbamate formation, other issues can arise.
Incomplete Reaction: The reaction may not go to completion if the stoichiometry of the reagents (amide, bromine, and base) is incorrect or if the reaction temperature is too low.
Solution: Carefully control the molar ratios of the reactants and ensure the reaction is heated sufficiently to promote the rearrangement.
Side Reactions of the Aromatic Ring: Under strongly basic conditions, other functional groups on the aromatic ring could potentially react.
Solution: Use the mildest possible conditions that still afford a good yield of the desired product.
Hofmann Rearrangement and Carbamate By-product Formation:
Caption: Competing pathways in the Hofmann rearrangement leading to the desired amine or a carbamate by-product.
IV. Synthesis via Reductive Amination (Leuckart-Wallach Reaction)
Reductive amination of an aldehyde or ketone provides another route to the target molecule, for instance, starting from 3-formyl-5-methylbenzoic acid. The Leuckart-Wallach reaction is a classic method for this transformation.[13]
Troubleshooting and FAQs
Question 1: I am attempting a Leuckart-Wallach reaction and the yield of the primary amine is low, with the formation of N-formylated by-products. How can I improve this?
Answer: The formation of N-formylated by-products is inherent to the Leuckart-Wallach reaction mechanism.[14][15] The reaction typically produces the N-formyl derivative, which must then be hydrolyzed to the free amine.
Causality: The reaction uses formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[13][16] The intermediate imine is reduced to the N-formyl amine.
Troubleshooting Steps:
Hydrolysis Step: Ensure a complete hydrolysis of the N-formyl intermediate to the primary amine. This is typically achieved by heating with a strong acid or base.
Reaction Temperature: The Leuckart-Wallach reaction often requires high temperatures (120-180 °C).[13] Insufficient temperature can lead to incomplete reaction.
Excess Reagent: Using an excess of the formylating/reducing agent can help drive the reaction to completion.
Question 2: Can secondary or tertiary amines be formed in the Leuckart-Wallach reaction?
Answer: Yes, similar to other reductive amination methods, the formation of secondary and tertiary amines is possible, especially if the primary amine product reacts with the starting aldehyde.[14]
Solution: Using a large excess of the ammonia source (e.g., ammonium formate) can help to minimize the formation of these over-alkylation by-products.
Summary of Common By-products
Synthetic Route
Common By-products
Analytical Signature (Expected)
Ammonolysis
Secondary and tertiary amines
Higher m/z peaks in MS corresponding to the addition of one or two 3-methyl-5-carboxybenzyl groups.
Gabriel Synthesis
Phthalhydrazide
Distinct aromatic signals in 1H NMR; can be identified by its insolubility in many organic solvents.
Nitrile Reduction
Secondary amine
A higher m/z peak in MS, approximately double the mass of the product minus the mass of NH3.
Hofmann Rearrangement
Carbamates
Presence of a carbamate carbonyl stretch in IR; characteristic signals for the alcohol-derived portion in 1H NMR.
Leuckart-Wallach
N-formyl amine
Presence of a formyl proton signal in 1H NMR; an amide carbonyl stretch in IR.
References
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Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
Wikipedia. (2023). Hofmann rearrangement. Retrieved from [Link]
Cambridge University Press. (n.d.). Leuckart-Wallach Reaction. Retrieved from [Link]
Wikipedia. (2023). Leuckart reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
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Chemistry Steps. (2025). Hofmann Rearrangement. Retrieved from [Link]
Tsubogo, T., Oyamada, H., & Kobayashi, S. (2014). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society, 136(35), 12251–12254. Retrieved from [Link]
Ohtawa, M., et al. (2018). Gabriel Synthesis of Hexakis(aminomethyl)benzene and Its Derivatization. The Journal of Organic Chemistry, 84(1), 405-410. Retrieved from [Link]
Master Organic Chemistry. (2018). The Gabriel Synthesis. Retrieved from [Link]
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
Shirini, F., et al. (2014). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. Journal of Chemical Sciences, 126(5), 1539-1544. Retrieved from [Link]
Organic Chemistry Portal. (2019). Ritter-Reaction.pdf. Retrieved from [Link]
J&K Scientific LLC. (2026). Gabriel Synthesis. Retrieved from [Link]
Google Patents. (2008). EP1992609A1 - A process for the preparation of a (S)(+)-3-(aminomethyl)-5-methylhexanoic acid.
Wang, Y., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6171. Retrieved from [Link]
Ali, M. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 296. Retrieved from [Link]
Google Patents. (1968). US3399236A - Ammonolysis of alkyl halides.
The Organic Chemistry Tutor. (2016, December 30). Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines [Video]. YouTube. Retrieved from [Link]
Beilvert, A., et al. (2017). The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry, 13, 289–310. Retrieved from [Link]
Chemistry Stack Exchange. (2025, August 5). Hofmann rearrangement and carbamates. Retrieved from [Link]
ResearchGate. (n.d.). Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. Retrieved from [Link]
Queen's University Belfast. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Retrieved from [Link]
Google Patents. (1968). US3389179A - Preparation of alkylamines by the ammonolysis of alkyl halides.
Organic Chemistry Portal. (2019). Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. Retrieved from [Link]
MDPI. (2020). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Retrieved from [Link]
Nature. (2024). Enantioselective alkylation of α-amino C(sp)−H bonds via photoredox and nickel catalysis. Retrieved from [Link]
Technical Support Center: Improving the Solubility of 3-(Aminomethyl)-5-methylbenzoic Acid
Introduction Welcome to the technical support guide for 3-(Aminomethyl)-5-methylbenzoic acid. This document is designed for researchers, scientists, and drug development professionals who are actively using this compound...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the technical support guide for 3-(Aminomethyl)-5-methylbenzoic acid. This document is designed for researchers, scientists, and drug development professionals who are actively using this compound in their experiments. We understand that achieving consistent and effective solubilization is a critical first step for any successful study. This guide provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions to help you overcome common solubility challenges.
The core difficulty in dissolving 3-(Aminomethyl)-5-methylbenzoic acid stems from its zwitterionic nature. It possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). At its isoelectric point (pI), the molecule carries both a positive and a negative charge, leading to strong intermolecular electrostatic interactions and crystal lattice energy, which significantly reduces its solubility in neutral aqueous solutions. This guide will explain how to manipulate these properties to your advantage.
Understanding the Molecule: The Key to Solubility
The solubility of 3-(Aminomethyl)-5-methylbenzoic acid is fundamentally governed by its acid-base properties. The molecule's charge state changes with the pH of the solution, which dictates its ability to interact with solvent molecules.
Acidic Conditions (Low pH): The amino group is protonated (-NH₃⁺), and the carboxylic acid group is neutral (-COOH). The molecule carries a net positive charge and behaves as a cationic salt.
Neutral Conditions (at the pI): The amino group is protonated (-NH₃⁺), and the carboxylic acid group is deprotonated (-COO⁻). The molecule is a neutral zwitterion with minimal aqueous solubility.
Basic Conditions (High pH): The amino group is neutral (-NH₂), and the carboxylic acid group is deprotonated (-COO⁻). The molecule carries a net negative charge and behaves as an anionic salt.
Caption: pH-dependent forms of 3-(Aminomethyl)-5-methylbenzoic acid.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address the most common issues encountered in the lab.
Question 1: My compound won't dissolve in neutral water or PBS. What is the first thing I should try?
Answer: This is the expected behavior due to the compound's zwitterionic nature at neutral pH. The most effective initial strategy is pH adjustment.[2][3][4]
Strategy 1: Acidic Dissolution. Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise to your aqueous suspension. As the pH drops below the pKa of the carboxylic acid group (estimated around pH 3-4), the molecule will become fully protonated and form a soluble cationic salt.
Strategy 2: Basic Dissolution. Alternatively, add a dilute base (e.g., 0.1 M NaOH) dropwise. As the pH rises above the pKa of the amino group (estimated around pH 5-6), the molecule will form a soluble anionic salt.
Causality: By adding an acid or a base, you are converting the poorly soluble zwitterion into a charged salt. These charged species have much stronger and more favorable interactions with polar water molecules, leading to a significant increase in solubility.[5][6] Once dissolved, you can carefully adjust the pH back towards your target for the experiment, but be mindful that the compound may precipitate if you get too close to its isoelectric point.
Question 2: How do I prepare a high-concentration stock solution?
Answer: For high-concentration stock solutions (e.g., >10 mM), using an organic solvent is often more reliable than pH-adjusted aqueous solutions.
Solvent
Expected Solubility
Notes & Considerations
DMSO
High
Recommended for most applications. Creates a stable stock solution that can be diluted into aqueous buffers. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent effects.
Methanol
Moderate
Can be used for crystallization and as a solvent for some chemical reactions.[7] May be more volatile than DMSO.
Ethanol
Slight to Moderate
Similar to methanol. The presence of ethanol can enhance the solubility of aminobenzoic acids.[8]
Water
Very Low (at neutral pH)
Requires pH adjustment for dissolution. Not recommended for high-concentration stocks due to the risk of precipitation upon storage or pH changes.
Data compiled from analogous compounds and general chemical principles.[7][8][9]
See Protocol 2 for a detailed step-by-step guide on preparing a stock solution in DMSO.
Question 3: My compound dissolved after pH adjustment, but it crashed out when I added it to my experimental buffer. Why?
Answer: This common issue is caused by a shift in pH that forces the compound back to its isoelectric point. Your experimental buffer, which is designed to resist pH changes, has likely neutralized the acid or base you used for initial dissolution, bringing the local pH into the insolubility range for your compound.
Troubleshooting Steps:
Check Buffer Capacity: Ensure your buffer has sufficient capacity to handle the pH of your stock solution.
Slow Addition: Add the stock solution to your experimental buffer very slowly while stirring vigorously. This helps to dissipate local concentration and pH gradients.
Adjust Final pH: After adding the compound, check the pH of the final solution and, if necessary, adjust it back to your target pH range, staying clear of the compound's pI.
Consider Co-solvents: If pH manipulation is problematic for your experimental system, preparing the stock in a water-miscible organic solvent like DMSO is the preferred method.
Caption: Decision workflow for solubilizing the compound.
Question 4: Can I use heat or sonication to help dissolve the compound?
Answer: Yes, but with caution.
Sonication: This is a safe and effective method to speed up the dissolution process, especially when preparing solutions via pH adjustment or in organic solvents. It breaks down aggregates and increases the interaction between the solute and solvent.
Heating: Gentle warming (e.g., to 30-40°C) can increase the rate of dissolution and, in some cases, the equilibrium solubility. However, be aware of the potential for compound degradation at elevated temperatures. It is recommended to assess the thermal stability of your compound if you plan to use heat. Always start with gentle warming and observe for any color changes, which might indicate degradation.
Question 5: How should I store my stock solutions?
Answer:
DMSO Stocks: Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.
Aqueous Stocks (pH-adjusted): These are generally less stable and should be prepared fresh whenever possible. If short-term storage is necessary, store at 2-8°C for no more than a few days. Be sure to visually inspect for any precipitation before use.
Detailed Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (10 mM) via pH Adjustment
This protocol describes how to create a 10 mM aqueous stock solution by forming a soluble salt.
Weigh Compound: Weigh out 16.52 mg of 3-(Aminomethyl)-5-methylbenzoic acid (MW: 165.19 g/mol ).
Add Water: Add the powder to a sterile vial. Add approximately 9.5 mL of high-purity water (e.g., Milli-Q). The compound will likely form a suspension.
Solubilize: While stirring, add 0.1 M NaOH dropwise. Monitor the solution. Continue adding drops until the solid completely dissolves and the solution becomes clear. Alternatively, use 0.1 M HCl for acidic dissolution.
Volume Adjustment: Once the compound is fully dissolved, add water to bring the final volume to 10.0 mL.
Final Check & Filtration (Optional): Check the final pH. If required for your application, you can sterile filter the solution through a 0.22 µm filter compatible with your pH range.
Storage: Use immediately or store at 2-8°C for short-term use. Always check for precipitation before use.
Protocol 2: Preparation of an Organic Stock Solution (100 mM) in DMSO
This protocol is recommended for creating a stable, high-concentration stock for long-term storage.
Weigh Compound: Weigh out 16.52 mg of 3-(Aminomethyl)-5-methylbenzoic acid.
Add Solvent: Add the powder to a sterile, dry vial (e.g., an amber glass vial). Add 1.0 mL of anhydrous, high-purity DMSO.
Aid Dissolution: Cap the vial tightly and vortex thoroughly. Gentle warming in a 37°C water bath or brief sonication can be used to expedite dissolution if necessary. Ensure the solid is completely dissolved and the solution is clear.
Storage: Store the stock solution at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.
References
PubChem. 3-Amino-5-methylbenzoic acid. National Center for Biotechnology Information. [Link]
ACS Publications. Solubility of 3-Aminobenzoic Acid in Supercritical Carbon Dioxide Modified by Ethanol. Journal of Chemical & Engineering Data. [Link]
ACS Publications. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. [Link]
PMC. Solvation and Aggregation of Meta-Aminobenzoic Acid in Water: Density Functional Theory and Molecular Dynamics Study. National Center for Biotechnology Information. [Link]
International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
ResearchGate. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]
Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
ACS Publications. Solubilities of Benzoic Acid, p-Methylbenzoic Acid, m-Methylbenzoic Acid, o-Methylbenzoic Acid, p-Hydroxybenzoic Acid, and o-Nitrobenzoic Acid in 1-Octanol. Journal of Chemical & Engineering Data. [Link]
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
ACS Publications. Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures. Journal of Chemical & Engineering Data. [Link]
ResearchGate. Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures | Request PDF. [Link]
University of Limerick. Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures. [Link]
PubMed. Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. [Link]
Technical Support Center: NMR Troubleshooting Guide for 3-(Aminomethyl)-5-methylbenzoic Acid
Welcome to the Senior Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals characterizing 3-(Aminomethyl)-5-methylbenzoic acid .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Senior Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals characterizing 3-(Aminomethyl)-5-methylbenzoic acid . Because this molecule contains both a basic primary amine and an acidic carboxyl group on an asymmetrical aromatic scaffold, it presents unique spectroscopic challenges, including zwitterion-induced line broadening, solvent-dependent chemical shifts, and overlapping aromatic signals.
This document synthesizes theoretical principles with field-proven methodologies to help you troubleshoot and definitively assign your NMR spectra.
Expected Spectral Data Reference
Before troubleshooting, establish your baseline. The following table summarizes the theoretical ¹H and ¹³C NMR chemical shifts for 3-(Aminomethyl)-5-methylbenzoic acid in a standard polar aprotic solvent (e.g., DMSO-d6).
Position
Carbon Environment
Expected ¹³C Shift (ppm)
Expected ¹H Shift (ppm)
Multiplicity & Integration
C1
Quaternary (C=O attached)
~168.0
N/A
N/A
C2
Aromatic CH
~128.5
~7.75
Broad singlet / fine doublet (1H)
C3
Quaternary (-CH₂NH₂ attached)
~140.0
N/A
N/A
C4
Aromatic CH
~132.0
~7.40
Broad singlet / fine doublet (1H)
C5
Quaternary (-CH₃ attached)
~138.0
N/A
N/A
C6
Aromatic CH
~126.5
~7.65
Broad singlet / fine doublet (1H)
C7
Aliphatic CH₂ (Aminomethyl)
~45.0
~3.90
Singlet (2H)
C8
Aliphatic CH₃ (Methyl)
~21.0
~2.35
Singlet (3H)
-COOH / -NH₂
Exchangeable Protons
N/A
5.0 – 10.0
Very broad hump (Solvent dependent)
Troubleshooting FAQs
Q1: Why are the -COOH and -NH₂ protons missing from my ¹H spectrum, or appearing as a single, extremely broad baseline hump?Causality: 3-(Aminomethyl)-5-methylbenzoic acid possesses an acidic carboxyl group (pKa ~4) and a basic primary amine (pKa ~9). In protic or semi-aqueous environments, the molecule exists predominantly as a zwitterion. The rapid chemical exchange of these labile protons with trace water in the solvent (or via intermolecular hydrogen bonding) occurs at an intermediate rate on the NMR timescale. This causes the distinct signals to coalesce into a broad, often undetectable signal[1]. Furthermore, pH-dependent structural characteristics drastically alter the electronic environment, shifting and broadening these peaks[2].
Solution: Ensure your deuterated solvent is strictly anhydrous. Alternatively, intentionally push the exchange rate to the "fast" regime by adding a drop of D₂O, which will cleanly exchange the labile protons for deuterium, removing the broad hump and flattening your baseline.
Q2: The aromatic region (7.3 - 7.8 ppm) shows overlapping singlets. How can I definitively assign H2, H4, and H6?Causality: Because the three aromatic protons are meta to one another, they do not exhibit large ortho-couplings (typically 7–9 Hz). Instead, they show very small meta-couplings (~1.5–2.0 Hz), which often appear as broadened singlets depending on the magnetic field strength and shimming quality. 1D ¹H NMR is insufficient for unambiguous assignment[1].
Solution: You must utilize 2D HMBC (Heteronuclear Multiple Bond Correlation)[3]. In aromatic systems, 3-bond C-H couplings (³J_CH) are significantly stronger (~7-8 Hz) than 2-bond couplings (~1-2 Hz)[4]. By tracing the 3-bond correlations from the aromatic protons to the distinct quaternary carbons (the carboxyl C=O, the aminomethyl carbon, and the methyl carbon), you can mathematically deduce each proton's exact position. (See the Logical Workflow Visualization below).
Q3: Why does the aminomethyl (-CH₂-) peak shift significantly across different sample batches?Causality: The chemical shift of the -CH₂- group is highly sensitive to the protonation state of the adjacent amine. An unprotonated amine (-NH₂) shields the adjacent protons, while a protonated ammonium (-NH₃⁺) withdraws electron density, deshielding the protons and shifting the peak downfield[2]. Minor variations in sample pH or residual acid/base from synthesis will cause this peak to "wander."
Solution: Standardize the pH of your NMR samples. Adding a trace amount of trifluoroacetic acid (TFA) will fully protonate the amine, locking the chemical shift into a consistent, reproducible downfield position.
Experimental Protocols
Protocol A: Sample Preparation for Zwitterionic Aromatic Compounds
Self-Validating System: A successful preparation is validated by the 1D ¹H spectrum baseline. A flat baseline with sharp aliphatic peaks indicates complete dissolution and a unified protonation state. A rolling baseline indicates intermediate chemical exchange[2].
Massing: Weigh 10–15 mg of 3-(Aminomethyl)-5-methylbenzoic acid into a clean vial.
Solvent Selection: Add 0.6 mL of DMSO-d6. Do not use CDCl₃, as zwitterionic lattice energies prevent sufficient solubility in non-polar solvents[5].
Dissolution & pH Adjustment: Sonicate for 5 minutes. If the solution remains cloudy, the zwitterion is resisting dissolution. Add 1–2 drops of concentrated DCl (deuterium chloride) or NaOD to force the molecule entirely into the cationic or anionic state.
Filtration: Filter the solution through a tightly packed glass wool plug directly into the NMR tube. Particulates distort magnetic homogeneity and ruin 2D NMR resolution.
Protocol B: Optimized 2D HMBC/HSQC Acquisition for Aromatic Assignments
Self-Validating System: Validate your HMBC setup by checking the cross-peaks of the methyl protons (H8). They must show a strong 2-bond correlation to C5 and a 3-bond correlation to C4 and C6. If these are absent, your relaxation delay or coupling parameter is incorrectly calibrated[4].
HSQC Mapping: First, run an edited ¹H-¹³C HSQC. This maps all direct (1-bond) C-H connections, allowing you to immediately identify the protonated carbons (C2, C4, C6, C7, C8) and separate them from the quaternary carbons[6].
HMBC Parameter Optimization: Set up the ¹H-¹³C HMBC experiment. Crucially, set the long-range coupling constant parameter (e.g., CNST13 on Bruker systems) to 8 Hz , which is the optimal value for capturing ³J_CH correlations in aromatic rings[4].
Relaxation Delay (D1): Increase the inter-scan relaxation delay (D1) to at least 2.0 – 3.0 seconds . Aromatic protons and quaternary carbons relax slowly. Because HMBC relies on the relaxation of these nuclei, a short D1 will cause severe artifacts and catastrophic signal loss[7].
Execution & Processing: Acquire the spectrum (HMBC takes roughly 4× longer than HSQC[7]). Process the data using a sine-bell squared window function to maximize the resolution of the overlapping aromatic cross-peaks[3].
Logical Workflow Visualization
The following diagram illustrates the self-validating logical tree used to definitively assign the three overlapping aromatic protons (H2, H4, H6) using 3-bond HMBC correlations.
Fig 1: Logical HMBC workflow for assigning aromatic protons via 3-bond correlations.
References
Interpreting the 13 C NMR spectrum of benzoic acid, docbrown.info, 5
1H proton nmr spectrum of benzoic acid, docbrown.info, 1
2D NMR: HMBC Assignments and Publishing NMR Data Using MNova, wisc.edu, 7
Technical Support Center: Optimization of Aminomethylation Reactions
Welcome to the technical support center for the optimization of aminomethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this vers...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the optimization of aminomethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile C-C and C-N bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to Aminomethylation
Aminomethylation is a fundamental organic transformation that introduces an aminomethyl group (-CH₂NR₂) onto a substrate.[1] The most prevalent method for this is the Mannich reaction, a three-component condensation of an active hydrogen compound (like a ketone, phenol, or indole), an aldehyde (most commonly formaldehyde), and a primary or secondary amine.[1][2][3] The reaction proceeds via the formation of an electrophilic iminium ion, which is then attacked by the nucleophilic active hydrogen compound.[1][4]
Success in aminomethylation hinges on a delicate balance of reaction parameters. This guide will explore the causality behind common experimental challenges and provide validated strategies for optimization.
Visualizing the Core Reaction: The Mannich Mechanism
Understanding the mechanism is the first step to effective troubleshooting. The following diagram illustrates the general pathway of the Mannich reaction.
Caption: A logical workflow for troubleshooting polymerization and low yield issues.
[5]
Data Presentation: Optimizing Reaction Parameters
The optimal conditions for aminomethylation are highly substrate-dependent. The following table summarizes key parameters and their effects, compiled from various literature sources.
Parameter
Typical Range/Options
Effect on Reaction & Key Considerations
Source(s)
Temperature
Room Temp to 100°C
Lower temperatures can improve selectivity and reduce polymerization. Higher temperatures may be needed for less reactive substrates.
Below are generalized, step-by-step methodologies for common aminomethylation procedures. Note: These are representative protocols and may require optimization for your specific substrate.
Protocol 1: Classic Mannich Reaction of a Phenol (Aqueous Conditions)
This protocol is adapted from established methods for the aminomethylation of phenols.
[7]
Reaction Setup: To a stirred mixture of the chosen phenol (1 equivalent) and an aqueous solution of the desired secondary amine (2.2 equivalents, e.g., dimethylamine 25% solution), add aqueous formaldehyde (2.2 equivalents, 37%) dropwise over 15 minutes at 10-15°C.
Reaction: Stir the reaction mixture at 25°C for 1 hour.
Heating: Heat the mixture to 100°C and stir for an additional 2 hours.
Work-up: To the hot solution, add sodium chloride to salt out the product. Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
[7]
Protocol 2: Aminomethylation of a Ketone using Eschenmoser's Salt
This protocol is a generalized procedure for reacting ketones with a pre-formed iminium salt.
[1]
Preparation: Prepare a solution of the ketone (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere (e.g., nitrogen) and cool to -78°C.
Deprotonation: Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise to the cooled ketone solution. Stir for 30-60 minutes at -78°C to ensure complete enolate formation.
Reaction: Add a solution or suspension of Eschenmoser's salt (1.2 eq) in the same anhydrous solvent to the enolate solution at -78°C.
Warming and Quenching: Allow the reaction mixture to warm slowly to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS). Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
[1]
References
Ostacolo, C., et al. (2019). An Efficient Approach to Aromatic Aminomethylation Using Dichloromethane as Methylene Source. PMC. Available at: [Link]
Zhang, Y., et al. (2021). Cr-Catalyzed Direct ortho-Aminomethylation of Phenols. The Journal of Organic Chemistry. Available at: [Link]
D'Alterio, M. C., et al. (2022). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. PMC. Available at: [Link]
Kumar, S., et al. (2025). Functionalization of Indoles with 1,3,5-Triazinanes: Chemistry of Aminomethylation vs the Hofmann–Martius-Type Rearrangement. ACS Publications. Available at: [Link]
Ostacolo, C., et al. (2019). Aminomethylation of N-1 indole position. ResearchGate. Available at: [Link]
Wikipedia. Eschenmoser's salt. Available at: [Link]
ThaiScience. One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Available at: [Link]
Wang, Q., et al. (2017). Cu(II)-Catalyzed ortho-Selective Aminomethylation of Phenols. Journal of the American Chemical Society. Available at: [Link]
OpenOChem Learn. Eschenmoser Salt. Available at: [Link]
Li, Y., et al. (2025). Green C3-Aminomethylation of Indoles. The Journal of Organic Chemistry. Available at: [Link]
Zhang, P., et al. (2024). Decarboxylative Aminomethylation of Indole-3-carboxylic Acids via Strain Release-Driven Ring Opening of 1,2-Oxazetidines. Organic Letters. Available at: [Link]
Seayad, J., et al. (2008). The Redox-Mannich Reaction. PMC. Available at: [Link]
ResearchGate. Optimization of three-component Mannich reaction conditions. Available at: [Link]
Zhang, Y-C., et al. (2016). Insights into Stereoselective Aminomethylation Reaction of α,β-Unsaturated Aldehyde with N,O-Acetal via N-Heterocyclic Carbene and Brønsted Acid/Base Cooperative Organocatalysis. The Journal of Organic Chemistry. Available at: [Link]
Csonka, R., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC. Available at: [Link]
CyberLeninka. AMINOMETHYLATION OF DIHYDROXYACETOPHENONES. Available at: [Link]
ResearchGate. Eschenmoser's salt enabled initial success. Available at: [Link]
Lu, H., et al. (2015). An Efficient, Mild, Solvent-Free, One-Pot Three-Component Mannich Reaction Catalyzed by (C4H12N2)2[BiCl6]Cl·H2O. Organic Chemistry Portal. Available at: [Link]
Gellman, S. H., et al. (2006). Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. Journal of the American Chemical Society. Available at: [Link]
Technical Support Center: Scaling Up 3-(Aminomethyl)-5-methylbenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-(Aminomethyl)-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 3-(Aminomethyl)-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we address common challenges through a series of frequently asked questions and provide detailed troubleshooting guides based on established chemical principles and industry best practices.
I. Synthesis Pathway Overview and Key Challenges
The most common and scalable synthetic route to 3-(Aminomethyl)-5-methylbenzoic acid begins with 3,5-dimethylbenzoic acid. The general pathway involves a selective benzylic halogenation, followed by nucleophilic substitution to introduce the amine functionality.
General Synthetic Workflow
Caption: General synthetic route for 3-(Aminomethyl)-5-methylbenzoic acid.
While this route appears straightforward, significant challenges arise during scale-up. These include controlling the selectivity of the initial bromination, safely handling hazardous reagents like sodium azide, and achieving the desired purity without relying on chromatography.
II. Frequently Asked Questions (FAQs) and Troubleshooting
A. Benzylic Bromination Stage
Q1: My benzylic bromination of 3,5-dimethylbenzoic acid is producing significant amounts of the di-brominated byproduct and unreacted starting material. How can I improve the selectivity for the mono-brominated product?
A1: This is a common issue when scaling up radical halogenations. The key is to maintain a low and constant concentration of bromine in the reaction mixture. Here are several factors to consider:
Choice of Brominating Agent: While N-Bromosuccinimide (NBS) is widely used, consider 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as an alternative. DBDMH can be more cost-effective and sometimes offers better selectivity.[1]
Initiator and Reaction Conditions: The choice of radical initiator and reaction conditions is crucial.
Thermal Initiation (e.g., AIBN): Can be difficult to control on a large scale, leading to runaway reactions and poor selectivity.
Photo-initiation: Using a UV lamp can provide more controlled initiation, leading to higher yields of the desired mono-brominated product.[2][3]
Solvent: The choice of solvent can influence the reaction outcome. Chlorobenzene or dichloromethane are commonly used. Dichloromethane with photo-initiation has been shown to improve yields significantly.[2][3]
Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC to stop the reaction once the optimal conversion to the mono-brominated product is achieved, before significant di-bromination occurs.
Troubleshooting Flowchart: Poor Selectivity in Benzylic Bromination
Caption: Decision tree for troubleshooting poor selectivity in benzylic bromination.
B. Azide Formation Stage
Q2: I have concerns about the safety of using sodium azide (NaN3) on a large scale. What are the primary hazards and what precautions should be taken?
A2: Your concerns are valid. Sodium azide is highly toxic and can form explosive compounds.[4][5] The primary hazards on a large scale are:
Formation of Hydrazoic Acid (HN3): Mixing sodium azide with acids creates hydrazoic acid, which is highly toxic and explosive.[4][6]
Formation of Heavy Metal Azides: Sodium azide reacts with metals like lead, copper, zinc, and silver to form shock-sensitive explosive salts.[5][7] This is a critical consideration for reactor materials and even plumbing.
Thermal Instability: Sodium azide decomposes violently when heated above 275°C.[7]
Essential Safety Protocols for Scale-Up:
NEVER use metal spatulas: Use ceramic or plastic spatulas to handle solid sodium azide.[7]
Strict pH Control: Ensure the reaction mixture remains basic to prevent the formation of hydrazoic acid.
Avoid Chlorinated Solvents: Do not use solvents like dichloromethane in combination with azides, as this can form explosive organic azides.[6][7]
Dedicated Equipment: Use equipment that is free from heavy metal contamination. Glass-lined reactors are preferable.
Quenching: After the reaction, any excess azide must be carefully quenched. A common method is the addition of sodium nitrite followed by acidification to form nitrous acid, which decomposes the azide. This must be done with careful temperature control.
Personal Protective Equipment (PPE): Always use appropriate PPE, including double gloves, a lab coat, and eye protection.[7] Work in a well-ventilated area, preferably a fume hood designed for hazardous reactions.
C. Purification and Isolation
Q3: I am struggling to remove the isomeric impurity, 5-(aminomethyl)-3-methylbenzoic acid, without using column chromatography. What are some scalable purification strategies?
A3: Differentiating and separating isomers is a significant purification challenge.[8][9] On a large scale, crystallization is the most viable method.
Solvent Screening for Crystallization: The solubility of your desired product and its isomer will vary in different solvent systems. A systematic solvent screening is essential. Consider mixtures of protic and aprotic solvents (e.g., water/ethanol, ethyl acetate/heptane).
pH-Controlled Crystallization: The isoelectric point (pI) of the amino acid can be exploited. By carefully adjusting the pH of an aqueous solution, you can often find a point where the desired product preferentially precipitates while the isomer remains in solution.
Polymorph Control: Be aware that aminobenzoic acids can exist in different polymorphic forms, which may have different crystal habits and solubilities.[10] Controlled cooling rates and seeding can be used to isolate the desired, stable polymorph.
Table 1: Example Solvent Systems for Isomer Separation
Solvent System
Rationale
Expected Outcome
Water/Isopropanol
Modulates polarity to find a "sweet spot" where the solubility difference between isomers is maximized.
Preferential crystallization of the target isomer upon slow cooling.
Toluene/Methanol
A non-polar/polar mixture that can be effective for zwitterionic compounds.
The desired product may precipitate as the anti-solvent (toluene) is added.
Acetic Acid/Water
Adjusting pH with a volatile acid can aid in selective precipitation.
The product may crystallize as a salt or zwitterion depending on the final pH.
D. Alternative Synthetic Routes
Q4: Are there alternative, potentially safer, routes that avoid the use of sodium azide?
A4: Yes, while the azide route is common, other methods can be employed, though they come with their own challenges.
Direct Amination: The bromomethyl intermediate can be directly aminated using ammonia. However, this often leads to the formation of secondary and tertiary amine byproducts, which can be difficult to remove.[11] The use of a catalyst like urotropine can improve the selectivity for the primary amine.[11]
Gabriel Synthesis: This classic method uses phthalimide as an ammonia surrogate, which prevents over-alkylation. The resulting phthalimide derivative is then cleaved (e.g., with hydrazine) to release the primary amine. This method is generally clean but adds steps to the synthesis.
Hofmann Rearrangement: It is possible to start from a different precursor, such as 3,5-dimethylbenzamide, and perform a Hofmann rearrangement. However, this would involve a different synthetic strategy from the beginning.
III. Experimental Protocols
Protocol 1: Scalable Benzylic Bromination with Photo-initiation
Warning: This reaction should be performed in a well-ventilated fume hood with appropriate PPE.
Setup: In a glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a port for a UV lamp, charge 3,5-dimethylbenzoic acid (1.0 eq) and dichloromethane.
Initiation: Begin stirring and initiate the reaction by turning on the UV lamp. Maintain a gentle reflux.
Monitoring: Monitor the reaction by HPLC every 30 minutes. Look for the disappearance of the starting material and the appearance of the mono- and di-brominated products.
Work-up: Once the optimal ratio of mono-brominated product is reached, turn off the lamp and cool the reaction to room temperature. Filter off the succinimide. Wash the filtrate with a sodium bisulfite solution to quench any remaining bromine, followed by a brine wash.
Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(Bromomethyl)-5-methylbenzoic acid, which can be used in the next step or purified by crystallization.
IV. Conclusion
Scaling up the synthesis of 3-(Aminomethyl)-5-methylbenzoic acid presents challenges in selectivity, safety, and purification. By carefully selecting reagents and reaction conditions, implementing robust safety protocols, and developing an effective crystallization-based purification strategy, these challenges can be overcome. This guide provides a starting point for troubleshooting and process optimization, enabling the efficient and safe production of this valuable compound.
References
American Chemical Society (ACS). (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry.
Environment, Health & Safety. Safe Handling of Sodium Azide (SAZ).
University of Illinois Division of Research Safety. (2019). Sodium Azide NaN3.
Abcam.
Google Patents. (2012). CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid.
SIELC Technologies. (2011).
Becker, A. M., & Rickards, R. W. (Year not specified). Biosynthesis of the ansamycin antibiotic actamycin.
University of Glasgow. (2019).
Sugiyama, T., et al.
Various Authors. (Year not specified). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin].
Chemia. (2022). Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9)
University of Glasgow.
ResearchGate. Scale-up synthesis route of proposed in this work for preclinical studies.
Google Patents. (1998). US5840956A - Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.
Google Patents. (1996). WO1996038405A1 - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.
Chemistry Steps. (2024).
BenchChem. (2025).
BenchChem. (2025). A Comparative Analysis of Aminonitrobenzoic Acid Isomers for Researchers and Drug Development Professionals.
PubMed. (2006). Purification by p-aminobenzoic acid (PABA)
Crystal Growth & Design. (2004).
MDPI. (2022). Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF)
Journal of Materials Chemistry B (RSC Publishing). (2022). Synthesis and self-assembly of an acid/reduction co-triggered degradable amphiphilic copolyprodrug as a tumor-selective drug self-delivery system.
Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
Technical Support Center: Handling & Storage of 3-(Aminomethyl)-5-methylbenzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistic insights into the handling a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistic insights into the handling and storage of 3-(Aminomethyl)-5-methylbenzoic acid. This compound, sharing a core structural profile with established antifibrinolytics and peptide building blocks like 4-(aminomethyl)benzoic acid, requires precise environmental control to maintain its integrity[1].
Below, you will find a comprehensive breakdown of proper storage conditions, troubleshooting guides for common experimental issues, and self-validating protocols to ensure reproducibility in your workflows.
Physicochemical Profile & Storage Causality
Understanding why a compound degrades is the first step in preventing it. 3-(Aminomethyl)-5-methylbenzoic acid contains both a primary amine and a carboxylic acid. In its solid state, it often exists as a zwitterion or a hydrochloride salt[2].
The primary amine is highly susceptible to oxidation, while the salt form is distinctly hygroscopic. Exposure to moisture triggers hydrolysis and caking, while thermal stress accelerates the kinetic rate of amine oxidation and potential decarboxylation. Therefore, isolating the compound from heat, light, and ambient humidity is strictly required.
Quantitative Storage Parameters
Table 1: Validated Storage Conditions and Shelf-Life Expectations
Q: My lyophilized powder has formed a hard cake. Is it degraded, and how did this happen?A: Caking is a direct result of hygroscopicity. When a cold vial is opened in a humid laboratory environment without proper thermal equilibration, moisture rapidly condenses on the powder. The amine hydrochloride salt absorbs this water, causing the crystalline structure to collapse into a solid cake[2].
Actionable Fix: If the powder is caked but not discolored, the active molecule is likely still viable, but its mass-to-volume ratio is compromised due to the added water weight. You must validate its concentration post-dissolution using UV-Vis or HPLC. To prevent this entirely, always equilibrate vials to room temperature in a desiccator before opening.
Q: My aqueous stock solution developed a slight yellow tint after a month at 4°C. Is it still viable?A: The yellowing indicates oxidation of the primary aminomethyl group, likely forming trace amounts of imines or other degradation products due to dissolved oxygen and light exposure[3].
Actionable Fix: Discard the discolored solution, as the purity has been compromised. For future batches, flush the headspace of the storage vial with an inert gas (Argon or Nitrogen) and store in amber vials to block photo-oxidation[3].
Q: I observe precipitation in my stock solution after thawing from -80°C. How do I resolve this?A: This is cold-induced precipitation. The concentration of your stock solution has exceeded the solubility limit of the compound at lower temperatures (solubility for similar aminomethylbenzoic acids in water is typically around 9 mg/mL at room temperature)[1].
Actionable Fix: Warm the vial in a 37°C water bath for 5–10 minutes and vortex gently. Self-Validation: Hold the vial against a dark background; if the solution is completely optically clear with no light scattering, dissolution is complete and the solution is ready for use.
Standard Operating Procedure (SOP): Reconstitution & Storage
To ensure maximum stability and prevent degradation, follow this self-validating protocol for creating liquid stocks.
Step 1: Thermal Equilibration
Remove the sealed vial from -20°C storage.
Place the vial in a desiccator at room temperature for 30 minutes.
Validation Check: Touch the vial. It must be at ambient temperature with no visible condensation on the exterior glass before breaking the seal.
Step 2: Solvent Addition & Dissolution
Add the desired volume of solvent (e.g., sterile ddH2O or anhydrous DMSO).
Vortex for 30 seconds. If particulate matter remains, sonicate in a water bath for 5 minutes[1].
Validation Check: Visually inspect the vial against both a light and dark background. The solution must be 100% transparent with no floating particulates.
Step 3: Aliquoting & Inert Gas Flushing
Divide the solution into single-use aliquots in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 3-5 seconds to displace ambient oxygen.
Validation Check: Cap immediately. The cap should seal tightly without bulging (a bulging cap indicates over-pressurization from the gas flow).
Step 4: Cryopreservation
Transfer aliquots immediately to a -80°C freezer for long-term storage[1].
Degradation Pathway & Storage Logic
The following diagram illustrates the mechanistic relationship between environmental stressors, their resulting degradation pathways, and our recommended storage protocols.
Logical workflow of environmental stressors, degradation mechanisms, and storage solutions.
Frequently Asked Questions (FAQs)
Q: Can I store the solid powder at room temperature?A: While short-term transit at ambient temperature is generally acceptable, long-term storage at room temperature is not recommended. Thermal stress accelerates the kinetic rate of degradation pathways. Always store at 2-8°C or -20°C for prolonged viability[1].
Q: Is 3-(Aminomethyl)-5-methylbenzoic acid incompatible with any specific materials?A: Yes. Due to the primary amine and carboxylic acid functional groups, it is highly incompatible with strong oxidizing agents, which can rapidly degrade the compound[2][4]. Keep it strictly isolated from peroxides, chlorates, and nitrates.
Q: How many freeze-thaw cycles can an aqueous stock solution withstand?A: We recommend zero freeze-thaw cycles. Repeated freezing and thawing causes localized concentration gradients and pH shifts as the water crystallizes, which can prematurely precipitate or degrade the compound. Always prepare single-use aliquots.
References
TargetMol. "4-(Aminomethyl)benzoic acid Product Information & Storage." TargetMol Chemicals.
Sigma-Aldrich. "3-(Aminomethyl)benzoic acid hydrochloride - Safety and Storage." Sigma-Aldrich.
comparative analysis of aminobenzoic acid isomers.
An In-Depth Comparative Analysis of Aminobenzoic Acid Isomers for Researchers and Drug Development Professionals Introduction The positional isomers of aminobenzoic acid—2-aminobenzoic acid (anthranilic acid), 3-aminoben...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Analysis of Aminobenzoic Acid Isomers for Researchers and Drug Development Professionals
Introduction
The positional isomers of aminobenzoic acid—2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (para-aminobenzoic acid or PABA)—are foundational molecules in organic chemistry and drug development. While sharing the identical molecular formula (C₇H₇NO₂), the spatial arrangement of the amino (-NH₂) and carboxyl (-COOH) groups on the benzene ring profoundly alters their physicochemical properties, spectroscopic signatures, and biological functions.[1] This guide offers a detailed comparative analysis, moving from fundamental properties to practical applications, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these critical isomers. We will explore their distinct characteristics through experimental data, outline robust analytical protocols for their differentiation, and discuss their divergent roles in biological systems.
Physicochemical Properties: A Tale of Three Isomers
The position of the functional groups directly impacts intermolecular forces and electronic effects, leading to significant differences in melting point, solubility, and acidity (pKa). These properties are not merely academic; they govern everything from crystallization behavior and formulation development to reactivity and biological interactions.
The catalytic potential and overall reactivity of these isomers are intrinsically linked to the electronic effects imparted by the substituent's position.[2] The primary determinant of their activity in acid-catalyzed reactions is their Brønsted acidity, as quantified by the pKa of the carboxylic acid group.[2]
Table 1: Comparative Physicochemical Data for Aminobenzoic Acid Isomers
The higher melting point of the para-isomer is due to its symmetrical structure, which allows for more efficient crystal lattice packing and stronger intermolecular hydrogen bonding compared to the ortho- and meta-isomers.
Solubility in Water
Slightly soluble
Slightly soluble (5.4 g/L for polymorph I at 300K)[5]
All three isomers are only slightly soluble in water due to the hydrophobic nature of the benzene ring. Solubility is temperature-dependent and can be influenced by the specific polymorphic form.[5][6]
The ortho-isomer's acidity is influenced by potential intramolecular hydrogen bonding. The meta-isomer is the most acidic of the three due to the electron-withdrawing inductive effect of the amino group at the meta position.[2]
The basicity of the amino group is also influenced by the position of the carboxyl group. In solution, these molecules can exist as zwitterions, particularly the para-isomer.[5][8]
Spectroscopic Fingerprints for Unambiguous Identification
Spectroscopic techniques provide a powerful means to differentiate the isomers. Each isomer possesses a unique electronic and vibrational structure, resulting in a distinct "fingerprint" that can be used for unambiguous identification and quantification.[1][9]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals differences in the electronic transitions of the isomers. The position of the amino group relative to the carboxyl group affects the conjugation and electron delocalization within the molecule, leading to different absorption maxima (λmax).[1][4]
Table 2: Comparative UV-Vis and FT-IR Spectral Data
Sample Preparation: Prepare a stock solution of each isomer by accurately weighing approximately 10 mg of the compound and dissolving it in 100 mL of spectroscopic grade methanol to create a 100 µg/mL solution.[1] Further dilutions may be necessary to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
Blank Measurement: Fill a quartz cuvette with the spectroscopic grade methanol to serve as the blank. Place it in the reference beam of the spectrophotometer.
Spectrum Acquisition:
Rinse a second quartz cuvette with a small amount of the sample solution before filling it.
Place the sample cuvette in the sample beam.
Scan the sample across a wavelength range of 200-400 nm.
Record the absorbance spectrum.
Data Analysis: Identify the wavelength(s) at which maximum absorbance occurs (λmax) for each isomer.
Repeat: Repeat the procedure for the other two isomers, ensuring to rinse the cuvette thoroughly with methanol and then the new sample solution between measurements.
Chromatographic Separation: The Analytical Workhorse
High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique for the separation and quantification of aminobenzoic acid isomers.[13] Due to their very similar properties, achieving baseline separation can be challenging on traditional reversed-phase columns.[14] Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers superior selectivity and is highly effective for this application.[8][13]
Experimental Protocol: HPLC Separation of Aminobenzoic Acid Isomers
This protocol describes a robust method for achieving baseline separation of all three isomers using mixed-mode chromatography.
Objective: To separate and quantify 2-, 3-, and 4-aminobenzoic acid in a mixed sample using mixed-mode HPLC with UV detection.
Instrumentation and Materials:
HPLC system with a pump, autosampler, column oven, and UV detector.
Mixed-mode column (e.g., Primesep 100 or Coresep 100).[8][14]
Acetonitrile (ACN), HPLC grade.
Phosphoric acid (H₃PO₄), analytical grade.
Ultrapure water.
Standard samples of each isomer.
Procedure:
Preparation of Solutions:
Mobile Phase: Prepare a solution of 20% Acetonitrile in water containing 0.1% phosphoric acid.[8][13] Filter the mobile phase through a 0.45 µm membrane filter and degas it thoroughly before use.
Standard Solutions: Prepare individual stock solutions of each isomer (approx. 0.3 mg/mL) in the mobile phase.[8][13] From these, create a mixed standard solution containing all three isomers at a known concentration.
System Suitability: Inject the mixed standard solution five times. The relative standard deviation (RSD) for the peak areas and retention times should be less than 2%. The resolution between adjacent peaks should be greater than 1.5.
Analysis: Once the system is deemed suitable, inject the unknown sample(s).
Data Processing: Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards. Quantify the amount of each isomer using a calibration curve generated from the standard solutions.
Causality Behind Experimental Choices:
Mixed-Mode Column: This is the key to the separation. It utilizes both hydrophobic interactions (reversed-phase) and electrostatic interactions (ion-exchange) to exploit the subtle differences in polarity and pKa among the isomers, enhancing resolution.[8]
Acidified Mobile Phase: The addition of phosphoric acid suppresses the ionization of the carboxyl groups and ensures the amino groups are protonated, leading to consistent retention and sharp peak shapes via the cation-exchange mechanism.[8]
UV Detection: The chosen wavelength of 235 nm provides good sensitivity for all three isomers, allowing for reliable detection.[8]
Caption: Workflow for HPLC separation of aminobenzoic acid isomers.
Biological Activity and Applications: Three Distinct Paths
The most dramatic differences among the isomers are found in their biological roles and applications. The seemingly minor shift in functional group position leads to vastly different interactions with enzymes and biological systems.
4-Aminobenzoic Acid (PABA)
PABA is the most well-known of the three isomers in a biological context.[16]
Folate Synthesis: In many bacteria, plants, and fungi, PABA is an essential intermediate in the biosynthesis of folic acid (vitamin B9).[12][17][18] Humans cannot synthesize their own folate and must obtain it from their diet, making this pathway a key target for sulfonamide antibiotics, which act as competitive inhibitors of the enzyme that incorporates PABA.
UV Filter: PABA is an effective UVB absorber and was formerly a common ingredient in sunscreens.[4][19] Its structure allows for efficient absorption of UV radiation between 290 and 320 nm.[4] However, its use has declined due to concerns about skin irritation and potential cellular damage.[20]
Therapeutic Potential: Derivatives of PABA have shown a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic properties.[12][21][22] It is a versatile scaffold for synthesizing various biologically active molecules.[16] Recent research also points to its potential in neuropsychiatric disorders by modulating neurotransmitters and acting as an antioxidant.[17][19]
3-Aminobenzoic Acid
While less studied than PABA, 3-aminobenzoic acid and its derivatives are gaining attention for their therapeutic properties.
Anti-inflammatory Agent: It has been identified as an orally active anti-inflammatory agent that can improve intestinal barrier integrity by targeting tight junction regulatory pathways.[23]
Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of various pharmaceuticals, including analgesics and vasodilators, as well as in the production of azo dyes.[5][8]
Enzyme Inhibition: Analogs of 3-aminobenzoic acid have been shown to act as inhibitors of γ-aminobutyric acid transaminase (GABA-AT), suggesting potential anticonvulsant effects.[23]
2-Aminobenzoic Acid (Anthranilic Acid)
Anthranilic acid is a key biosynthetic precursor for a wide array of natural products.
Tryptophan Precursor: It is the starting point for the biosynthesis of the essential amino acid tryptophan in microorganisms and plants.[24][25]
Alkaloid Synthesis: It serves as a building block for numerous classes of alkaloids and other natural products, including quinolones and phenazines.[24][25]
Industrial Applications: It is used in the manufacture of dyes, pigments, and corrosion inhibitors.
Caption: Logical differentiation of isomers via physicochemical properties.
Conclusion
The ortho-, meta-, and para-isomers of aminobenzoic acid provide a classic yet compelling example of how molecular structure dictates function. While they share the same atoms, their distinct spatial arrangements lead to significant and predictable differences in their physicochemical properties, which can be exploited for their separation and identification using techniques like HPLC and UV-Vis spectroscopy. More profoundly, these structural variations give rise to divergent biological roles, from PABA's essential function in folate synthesis to anthranilic acid's role as a versatile biosynthetic precursor. For researchers in medicinal chemistry and drug development, a thorough understanding of these differences is paramount for the rational design of new therapeutics and the development of robust analytical methods for quality control.
References
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid.
BenchChem. (2025). A Comparative Spectral Analysis of 2-, 3-, and 4-Aminobenzoic Acid Isomers.
HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column.
HELIX Chromatography. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acids on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions.
ChemicalBook. (2023, July 4). Biological activities of 4-aminobenzoic acid.
PMC. (n.d.). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study.
BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining Isomeric Purity of Aminobenzoates.
PMC. (n.d.). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid.
Unknown Source. (2025, March 19).
BenchChem. (2025). A Comparative Analysis of Benzoic Acid Isomers in Organocatalysis.
ResearchGate. (2026, February 7). New Biological Properties of p-Aminobenzoic Acid.
Unknown Source. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
Unknown Source. (n.d.). VIII. Solubility of the Aminobenzoic Acids in Various Liquids.
SIELC Technologies. (n.d.). Separation of Isomers of Aminobenzoic Acid.
Unknown Source. (2020, September 1).
MDPI. (2019, December 19). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
SciSpace. (n.d.). Thermodynamics and Nucleation Kinetics of m-Aminobenzoic Acid Polymorphs.
SIELC Technologies. (2024, July 11). UV-Vis Spectrum of 4-Aminobenzoic Acid.
BenchChem. (2025). A Comparative Analysis of Aminonitrobenzoic Acid Isomers for Researchers and Drug Development Professionals.
ResearchGate. (n.d.). Solubility of p ABA in several solvents (data in Table 1), from above:.
ACS Publications. (n.d.). Solubility Relations of Isomeric Organic Compounds. VIII. Solubility of the Aminobenzoic Acids in Various Liquids | The Journal of Physical Chemistry.
Wikipedia. (n.d.). 4-Aminobenzoic acid.
PMC. (n.d.). Solvation and Aggregation of Meta-Aminobenzoic Acid in Water: Density Functional Theory and Molecular Dynamics Study.
American Chemical Society. (2025, January 13). p-Aminobenzoic acid.
Wikipedia. (n.d.). 3-Aminobenzoic acid.
OSTI.GOV. (1989, December 31). Physicochemical interactions of the isomers of aminobenzoic acid with sodium acetate in solid-matrix room-temperature luminescence spectroscopy.
St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
Spectroscopic Data Comparison Guide: Confirmation of 3-(Aminomethyl)-5-methylbenzoic Acid
Introduction & Analytical Rationale In the development of novel antifibrinolytic agents and functionalized building blocks, differentiating structural isomers and closely related analogs is a critical quality control ste...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Analytical Rationale
In the development of novel antifibrinolytic agents and functionalized building blocks, differentiating structural isomers and closely related analogs is a critical quality control step. 3-(Aminomethyl)-5-methylbenzoic acid is a unique 1,3,5-trisubstituted benzene derivative. During its synthesis, it is imperative to distinguish it from common alternatives such as 4-(Aminomethyl)benzoic acid (PAMBA, a well-known hemostatic agent) [1] and 3-Amino-5-methylbenzoic acid (an aniline derivative) [2].
This guide provides a self-validating spectroscopic framework—integrating Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fourier-Transform Infrared Spectroscopy (FT-IR)—to objectively confirm the regiochemistry and functional group integrity of 3-(Aminomethyl)-5-methylbenzoic acid against its alternatives.
To ensure reproducibility and analytical confidence, the following protocols are designed with built-in causality for solvent and ionization choices.
NMR Spectroscopy Protocol
Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is mandatory. Amino acids like 3-(Aminomethyl)-5-methylbenzoic acid exist predominantly as zwitterions in the solid state. DMSO-d6 effectively disrupts the strong intermolecular hydrogen bonding network, ensuring complete dissolution while preventing the rapid exchange of labile protons (-COOH, -NH2) often seen in protic solvents like Methanol-d4.
Acquisition: Acquire 1D
1
H NMR at 400 MHz and
13
C NMR at 100 MHz at 298 K. Use tetramethylsilane (TMS) as an internal standard (
δ
= 0.00 ppm).
LC-MS/MS Protocol
Ionization Mode: Electrospray Ionization Positive (ESI+). The primary aliphatic amine (-CH
2
NH
2
) is highly basic and readily accepts a proton to form a stable [M+H]
+
ion, making ESI+ the optimal choice for sensitivity.
Chromatography: Use a C18 reverse-phase column. Because the compound is highly polar, employ a mobile phase with a low initial organic modifier (e.g., 98% Water / 2% Acetonitrile with 0.1% Formic Acid) to ensure adequate retention before applying a gradient.
FT-IR Protocol
Sample Prep: Attenuated Total Reflectance (ATR) or KBr pellet. ATR is preferred to prevent the potential ion-exchange reactions that can occur between amino acid zwitterions and KBr matrices under high pressure.
Caption: Orthogonal spectroscopic workflow for the structural confirmation of substituted benzoic acids.
Spectroscopic Data Comparison
Regiochemical Proof via
1
H NMR
The most definitive method to distinguish 3-(Aminomethyl)-5-methylbenzoic acid from PAMBA is the aromatic splitting pattern [3].
4-(Aminomethyl)benzoic acid (PAMBA): Possesses a 1,4-disubstituted ring with a plane of symmetry. This results in a classic AA'BB' pseudo-doublet pattern in the aromatic region (
∼
7.9 ppm and
∼
7.4 ppm), integrating for 2 protons each.
3-(Aminomethyl)-5-methylbenzoic acid: As a 1,3,5-trisubstituted system, it lacks a plane of symmetry. The aromatic protons (H-2, H-4, H-6) are isolated from one another by the substituents. Consequently, they do not exhibit strong ortho-coupling (
J≈8
Hz). Instead, they appear as three distinct singlets (or very fine doublets due to weak meta-coupling,
J≈1.5−2.0
Hz) between 7.3 and 7.8 ppm.
3-Amino-5-methylbenzoic acid: While also 1,3,5-trisubstituted, the amine is directly attached to the aromatic ring (an aniline derivative). This strongly electron-donating group shields the ortho and para protons, shifting the aromatic signals significantly upfield (
∼
6.6 - 7.1 ppm) compared to the aminomethyl derivative [4].
Structural Elucidation via LC-MS/MS Fragmentation
Mass spectrometry easily differentiates the aminomethyl compounds from the aniline derivative based on exact mass, but tandem MS (MS/MS) is required to understand the structural connectivity [5].
Upon collision-induced dissociation (CID) of the [M+H]
+
precursor ion (
m/z
166.08 for 3-(Aminomethyl)-5-methylbenzoic acid):
Primary Loss: The aliphatic amine group is highly susceptible to the neutral loss of ammonia (-17 Da), yielding a stable benzylic cation at
m/z
149.06.
Secondary Loss: Subsequent decarboxylation (-44 Da) of the carboxylic acid group yields a fragment at
m/z
105.07.
Caption: Dominant ESI+ MS/MS fragmentation pathways for 3-(Aminomethyl)-5-methylbenzoic acid.
Quantitative Data Summary
The following tables summarize the critical spectroscopic markers required to objectively identify the target compound against its primary alternatives.
Table 1: Comparative
1
H NMR Chemical Shifts (in DMSO-d6, 400 MHz)
Structural Feature
3-(Aminomethyl)-5-methylbenzoic acid
4-(Aminomethyl)benzoic acid (PAMBA)
3-Amino-5-methylbenzoic acid
Aromatic Protons
∼
7.7 (s, 1H),
∼
7.6 (s, 1H),
∼
7.3 (s, 1H)
∼
7.9 (d, 2H),
∼
7.4 (d, 2H)
∼
7.1 (s, 1H),
∼
7.0 (s, 1H),
∼
6.6 (s, 1H)
Aliphatic -CH
2
-
∼
3.7 - 3.8 (s, 2H)
∼
3.8 (s, 2H)
Absent
Aromatic -CH
3
∼
2.3 (s, 3H)
Absent
∼
2.2 (s, 3H)
Amine Protons
∼
8.0 - 8.5 (br s, -NH
3+
)
∼
8.0 - 8.5 (br s, -NH
3+
)
∼
5.3 (br s, -NH
2
, aniline)
Table 2: Comparative LC-MS/MS (ESI+) Data
Compound
Exact Mass
Precursor Ion [M+H]
+
Diagnostic MS/MS Fragments (
m/z
)
3-(Aminomethyl)-5-methylbenzoic acid
165.08
166.08
149.06 (-NH
3
), 148.07 (-H
2
O), 105.07
4-(Aminomethyl)benzoic acid
151.06
152.07
135.04 (-NH
3
), 117.03, 108.04
3-Amino-5-methylbenzoic acid
151.06
152.07
134.06 (-H
2
O), 108.08 (-CO
2
)
Conclusion
The confirmation of 3-(Aminomethyl)-5-methylbenzoic acid relies heavily on recognizing the absence of symmetry in its aromatic system. While LC-MS/MS rapidly distinguishes it from unmethylated analogs like PAMBA via exact mass,
1
H NMR is the absolute arbiter of regiochemistry. The presence of three distinct meta-coupled aromatic singlets, combined with the aliphatic methylene shift at
∼
3.8 ppm, provides an unambiguous, self-validating proof of identity.
References
National Center for Biotechnology Information (PubChem). "4-(Aminomethyl)benzoic acid - CID 65526." PubChem Database.[Link]
ACS Publications. "Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site." Journal of Medicinal Chemistry.[Link]
NIST Mass Spectrometry Data Center. "Benzoic acid, 3-amino-, methyl ester - Mass spectrum (electron ionization)." NIST Chemistry WebBook.[Link]
Validation
A Researcher's Guide to In Vitro and In Vivo Evaluation of Aminobenzoic Acid Derivatives
Introduction: The Versatility of the Aminobenzoic Acid Scaffold Aminobenzoic acid (ABA) and its derivatives represent a cornerstone scaffold in medicinal chemistry.[1][2] Their structural simplicity, featuring an aromati...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Versatility of the Aminobenzoic Acid Scaffold
Aminobenzoic acid (ABA) and its derivatives represent a cornerstone scaffold in medicinal chemistry.[1][2] Their structural simplicity, featuring an aromatic ring substituted with both amino and carboxyl groups, allows for extensive chemical modification, leading to a vast library of compounds with diverse therapeutic potential.[1] Researchers have successfully developed ABA derivatives exhibiting significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3]
The journey from a newly synthesized ABA derivative to a potential clinical candidate is a rigorous process underpinned by a systematic evaluation of its biological activity. This guide provides a comparative analysis of the essential in vitro and in vivo methodologies used to characterize these promising compounds. We will delve into the causality behind experimental choices, provide validated protocols, and present a framework for interpreting the data to bridge the gap between benchtop discovery and preclinical validation.
The drug discovery pipeline for aminobenzoic acid derivatives, like other therapeutic agents, follows a logical progression from high-throughput screening to whole-organism validation. This workflow ensures that only the most promising candidates, with demonstrated efficacy and acceptable safety profiles, advance toward clinical consideration.
Caption: General workflow from in vitro screening to in vivo validation.
Part 1: In Vitro Studies - Establishing Biological Activity
In vitro (Latin for "in the glass") studies are performed in a controlled environment outside of a living organism, such as in a test tube or petri dish. Their primary purpose is to rapidly screen libraries of aminobenzoic acid derivatives to identify "hits"—compounds that exhibit a desired biological effect. These assays are indispensable for initial mechanism-of-action studies, structure-activity relationship (SAR) elucidation, and preliminary cytotoxicity profiling.
Anticancer Activity Evaluation
A significant number of ABA derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4] The goal is to identify compounds that selectively kill cancer cells while sparing normal cells.
Core Technique: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][5] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes which reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, NCI-H460) in a 96-well plate at a density of 5,000-10,000 cells/well.[3][4][6] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the aminobenzoic acid derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 24-72 hours. The duration is critical and should be optimized based on the cell line's doubling time.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible under a microscope.
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined by plotting a dose-response curve.
Data Summary: Anticancer Activity of Select ABA Derivatives
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[8] ABA derivatives, particularly Schiff bases and triazoles, have shown promising activity against a range of pathogens.[3][9]
Core Technique: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Experimental Protocol: Broth Microdilution
Preparation: In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to each well.
Compound Dilution: Add 50 µL of the test compound at 2x the highest desired concentration to the first well. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL for bacteria).
Inoculation: Add 50 µL of the microbial inoculum to each well. The final volume in each well will be 100 µL.
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only). A positive control antibiotic (e.g., Ciprofloxacin) is essential for validation.[3]
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
MIC Determination: The MIC is the lowest concentration well where no visible turbidity (growth) is observed.
Data Summary: Antimicrobial Activity of Select ABA Derivatives
Many diseases, including Alzheimer's, are linked to the dysregulation of specific enzymes.[10] ABA derivatives have been designed as inhibitors of enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's therapy.[3][11]
Core Technique: Cholinesterase Inhibition Assay
This assay measures the ability of a compound to inhibit AChE from breaking down its substrate, typically acetylthiocholine (ATCh). The product, thiocholine, reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound that can be measured spectrophotometrically.
Experimental Protocol: AChE Inhibition Assay
Reagent Preparation: Prepare solutions of AChE enzyme, DTNB, and the substrate ATCh in a suitable buffer (e.g., phosphate buffer, pH 8.0).
Incubation: In a 96-well plate, add the buffer, DTNB solution, and various concentrations of the ABA derivative. Finally, add the AChE enzyme solution. Incubate for 15 minutes at 25°C.
Reaction Initiation: Start the reaction by adding the ATCh substrate.
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes. The rate of color change is proportional to the enzyme activity.
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to a control without an inhibitor. Determine the IC₅₀ value. Donepezil or Rivastigmine can be used as positive controls.[3]
Data Summary: Cholinesterase Inhibition by Select ABA Derivatives
Part 2: In Vivo Studies - Assessing Performance in a Living System
In vivo (Latin for "within the living") studies are essential for evaluating a drug candidate's therapeutic efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and overall safety in a whole, living organism. A compound that is highly potent in vitro may fail in vivo due to poor absorption, rapid metabolism, or unforeseen toxicity. Therefore, these studies are a critical checkpoint in the drug development process.
Anticancer Efficacy in Xenograft Models
Xenograft models are the workhorse for testing anticancer drugs in vivo. These models involve implanting human cancer cells into immunocompromised mice, which then form tumors that can be monitored and treated.[12][13]
Core Technique: Subcutaneous Xenograft Model
This is the most common xenograft model, where tumor cells are injected under the skin of the mouse, typically on the flank. It allows for easy tumor measurement and monitoring.
Experimental Protocol: Subcutaneous Xenograft Study [13][14]
Animal Model: Use immunocompromised mice (e.g., Balb/c nude or NOD/SCID), 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Cell Implantation: Inject a suspension of human cancer cells (e.g., 1-10 million cells in Matrigel/PBS) subcutaneously into the right flank of each mouse.
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
Randomization & Dosing: Once tumors reach the target size, randomize mice into treatment and control groups. Administer the aminobenzoic acid derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 21-28 days). Monitor tumor volume, body weight (as a measure of toxicity), and general animal health.
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis). The primary endpoint is typically Tumor Growth Inhibition (TGI).
Example Finding: A hydrazide derivative of PABA, DAB-1, was shown to shrink human bladder cancer tumors by 90% in an ectopic mouse model, demonstrating significant in vivo efficacy.[15][16]
Anti-inflammatory Activity Models
To validate the in vitro anti-inflammatory potential of ABA derivatives, animal models that mimic aspects of human inflammation are used.
Core Technique: Carrageenan-Induced Paw Edema
This is a widely used and well-characterized model of acute inflammation.[17] Injection of carrageenan, a seaweed polysaccharide, into a rodent's paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified.
Animal Model: Use rats (e.g., Wistar or Sprague-Dawley), typically weighing 150-200g.
Compound Administration: Administer the test ABA derivative orally or intraperitoneally one hour before inducing inflammation. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.
Edema Measurement: Measure the paw volume immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Example Finding: The derivative DAB-2-28 showed in vivo anti-inflammatory activity comparable to its parent compound in a carrageenan-induced acute inflammation model.[16]
Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)
A key challenge in drug development is translating potent in vitro activity into in vivo efficacy. A low IC₅₀ value does not guarantee success in an animal model. Several factors, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), govern this transition.
Caption: Factors influencing the in vitro to in vivo transition.
An aminobenzoic acid derivative might be highly effective at killing cancer cells in a dish but may be poorly absorbed when given orally, rapidly metabolized by the liver into an inactive form, or fail to distribute to the tumor site at a high enough concentration to exert its effect. Therefore, early in vitro ADME and pharmacokinetic studies are crucial for selecting candidates for in vivo testing.
Conclusion and Future Directions
The evaluation of aminobenzoic acid derivatives is a multi-step process where in vitro and in vivo studies play distinct but complementary roles. In vitro assays serve as the foundational screening platform to identify biologically active compounds and elucidate their mechanisms. In vivo models provide the definitive test of therapeutic potential in a complex physiological context.
The evidence gathered from numerous studies strongly supports the aminobenzoic acid scaffold as a versatile and fruitful starting point for the development of novel therapeutics.[2][3] Future research should focus on:
Rational Design: Using SAR data to design next-generation derivatives with improved potency and more favorable pharmacokinetic profiles.
Mechanism of Action: Moving beyond phenotypic screening to pinpoint the precise molecular targets and pathways affected by these compounds.
Advanced Models: Employing more sophisticated in vivo models, such as patient-derived xenografts (PDX) or orthotopic models, which more accurately reflect human disease.
Safety and Toxicology: Conducting comprehensive preclinical safety studies to ensure that promising candidates have a viable therapeutic window before advancing to clinical trials.[2]
By integrating these robust in vitro and in vivo evaluation strategies, the scientific community can continue to unlock the full therapeutic potential of aminobenzoic acid derivatives.
References
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives - Scholars Research Library. (2016). Der Pharmacia Lettre.
Applications of Aminobenzoic Acid Analogs in Medicinal Chemistry: Application Notes and Protocols. (2025). Benchchem.
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). PMC.
An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (2023). Taylor & Francis.
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Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2026).
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p-Aminobenzoic acid derivatives as acetylcholinesterase inhibitors. (2005). Experts@Minnesota.
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In vivo xenograft studies. A and B (data from separate studies),... (2019).
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An Aminosteroid Derivative Shows Higher In Vitro and In Vivo Potencies than Gold Standard Drugs in Androgen-Dependent Prost
A Comparative Guide to the Synthetic Routes of 3-(Aminomethyl)-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 3-(Aminomethyl)-5-methylbenzoic acid is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharm...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Aminomethyl)-5-methylbenzoic acid is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. Its rigid backbone and bifunctional nature, featuring both a carboxylic acid and a primary amine, make it a valuable scaffold for introducing specific pharmacophores. The efficient and scalable synthesis of this molecule is therefore of significant interest to the drug development community. This guide provides an in-depth comparison of the most common synthetic routes to 3-(Aminomethyl)-5-methylbenzoic acid, offering a critical evaluation of their respective advantages and disadvantages, supported by experimental data and detailed protocols.
Route 1: From 3,5-Dimethylbenzonitrile via Benzylic Bromination and Gabriel Synthesis
This route commences with the commercially available and relatively inexpensive 3,5-dimethylbenzonitrile. The synthesis involves a three-step sequence: benzylic bromination, introduction of the amino group via the Gabriel synthesis, and a final hydrolysis step to unmask both the amine and the carboxylic acid functionalities.
Reaction Scheme
Caption: Synthetic pathway from 3,5-Dimethylbenzonitrile.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(Bromomethyl)-5-methylbenzonitrile
To a solution of 3,5-dimethylbenzonitrile (1.0 eq) in anhydrous carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN, 0.02 eq).[1]
Heat the mixture to reflux (approximately 77°C) and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 3-(Phthalimidomethyl)-5-methylbenzonitrile
Dissolve 3-(bromomethyl)-5-methylbenzonitrile (1.0 eq) in dimethylformamide (DMF).
Add potassium phthalimide (1.1 eq) to the solution and stir the mixture at room temperature.[2] The reaction can be gently heated to increase the rate if necessary.
Monitor the reaction by TLC until the starting material is consumed.
Pour the reaction mixture into water to precipitate the product.
Filter the solid, wash with water, and dry to obtain the desired N-substituted phthalimide.
Step 3: Synthesis of 3-(Aminomethyl)-5-methylbenzoic acid
Suspend 3-(phthalimidomethyl)-5-methylbenzonitrile (1.0 eq) in ethanol and add hydrazine hydrate (2.0 eq).[3]
Reflux the mixture. A white precipitate of phthalhydrazide will form.
After completion of the first step (monitored by TLC), cool the mixture and filter off the phthalhydrazide.
Concentrate the filtrate to obtain the crude aminonitrile.
To the crude product, add an aqueous solution of sulfuric acid (e.g., 75%).[4]
Heat the mixture under reflux for several hours until the hydrolysis of the nitrile to the carboxylic acid is complete (monitored by TLC or LC-MS).
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to an appropriate pH to precipitate the amphoteric product.
Filter the solid, wash with cold water, and dry to yield 3-(aminomethyl)-5-methylbenzoic acid.
Benzylic Bromination: 70-80%[1], Gabriel Synthesis: High, Hydrolysis: 78-82% (for similar nitriles)[4]
Overall Estimated Yield
~40-50%
Advantages
- Readily available and inexpensive starting material.- Well-established and reliable reactions.- Avoids the use of highly toxic reagents like cyanides in later stages.
Disadvantages
- Use of hazardous carbon tetrachloride in the bromination step (can be replaced with less toxic solvents like 1,2-dichlorobenzene).- Multi-step process can lead to lower overall yield.- The Gabriel synthesis can sometimes be slow.[4]
Route 2: From 3,5-Lutidine via Oxidation
This conceptual route utilizes 3,5-lutidine as the starting material. The synthesis would require selective oxidation of one methyl group to a carboxylic acid and the other to an aminomethyl group. However, the selective functionalization of the two methyl groups on the pyridine ring presents a significant challenge.
Conceptual Reaction Scheme
Caption: A conceptual and challenging pathway from 3,5-Lutidine.
Discussion of Challenges
The oxidation of methylpyridines can be difficult to control. Strong oxidizing agents often lead to the formation of pyridine carboxylic acids with concomitant decarboxylation, resulting in lower methylpyridines or pyridine itself.[5] While methods for the oxidation of lutidines to their corresponding N-oxides and subsequent nitration exist, the subsequent selective transformations of both methyl groups into the desired functionalities in a high-yielding manner are not well-documented in the literature. This makes Route 2 a less practical and more research-intensive approach compared to the other routes discussed.
Route 3: From 3,5-Dimethylbenzoic Acid via Formylation and Reductive Amination
This route starts from 3,5-dimethylbenzoic acid, which is first converted to the corresponding aldehyde, followed by a reductive amination to install the aminomethyl group.
Reaction Scheme
Caption: Synthetic pathway from 3,5-Dimethylbenzoic Acid.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Formyl-5-methylbenzoic acid
This step can be challenging. A plausible method involves the selective oxidation of one methyl group of 3,5-dimethylbenzoic acid or a related precursor. For instance, starting from a suitable protected diol derived from 3,5-dimethylbenzoic acid, one alcohol can be selectively oxidized to the aldehyde. A more direct, though potentially lower-yielding, approach could involve the controlled oxidation of 3,5-dimethylbenzoic acid using an oxidizing agent like manganese dioxide (MnO₂).
Step 2: Synthesis of 3-(Aminomethyl)-5-methylbenzoic acid via Reductive Amination
Dissolve 3-formyl-5-methylbenzoic acid (1.0 eq) in methanol.
Add ammonium acetate (excess, e.g., 10 equivalents) to the solution.
Stir the mixture at room temperature to allow for the formation of the imine intermediate.
Add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise to the reaction mixture.[6] Acetic acid can be used as a catalyst.[7]
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
Quench the reaction by carefully adding dilute hydrochloric acid.
Adjust the pH of the solution to the isoelectric point of the product to induce precipitation.
Filter the solid, wash with cold water, and dry to obtain 3-(aminomethyl)-5-methylbenzoic acid.
Reductive amination: Generally high yielding (70-95% for similar substrates).[8]
Overall Estimated Yield
Dependent on the efficiency of the formylation step.
Advantages
- Potentially fewer steps than Route 1.- Reductive amination is a high-yielding and versatile reaction.- Avoids the use of brominating agents.
Disadvantages
- The synthesis of the starting material, 3-formyl-5-methylbenzoic acid, can be challenging and may have a low yield.- Sodium cyanoborohydride is toxic and requires careful handling.
Comparative Summary and Conclusion
Feature
Route 1: From 3,5-Dimethylbenzonitrile
Route 3: From 3,5-Dimethylbenzoic Acid
Starting Material Cost
Low
Moderate
Number of Steps
3
2
Overall Yield
Moderate (~40-50%)
Variable (highly dependent on formylation)
Key Challenges
Handling of CCl₄ (can be substituted), multi-step nature.
Selective formylation of the starting material.
Scalability
Potentially good, with optimization of the bromination solvent.
Dependent on the scalability of the formylation step.
Safety & Environment
Use of a brominating agent and potentially chlorinated solvents.
Use of toxic sodium cyanoborohydride.
Route 1 , starting from 3,5-dimethylbenzonitrile, is a well-established and reliable method. While it involves three steps, each reaction is generally high-yielding and the starting material is inexpensive. The main drawbacks are the use of a hazardous solvent in the traditional Wohl-Ziegler bromination, although greener alternatives are available, and the multi-step nature which can impact the overall yield.
Route 3 , starting from 3,5-dimethylbenzoic acid, is a more convergent approach with potentially fewer steps. The key advantage lies in the high efficiency of the final reductive amination step. However, the overall success of this route is heavily reliant on the efficient and selective synthesis of the intermediate, 3-formyl-5-methylbenzoic acid, which can be a significant hurdle.
For laboratory-scale synthesis where the starting aldehyde is available, Route 3 offers a quick and efficient final step. For larger-scale production, Route 1 may be more practical due to the low cost of the initial starting material and the well-understood nature of the reaction sequence, provided that the bromination step is optimized for safety and environmental considerations. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including scale, cost, available starting materials, and safety protocols.
References
Gurczynski, M., et al. (n.d.). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS.
Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. [Link]
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Comparative Biological Efficacy of 3-(Aminomethyl)-5-methylbenzoic Acid: A Dual-Target Evaluation Guide
As a Senior Application Scientist, evaluating novel chemical entities requires looking beyond basic structural formulas and understanding the physicochemical causality that drives biological interactions. 3-(Aminomethyl)...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating novel chemical entities requires looking beyond basic structural formulas and understanding the physicochemical causality that drives biological interactions. 3-(Aminomethyl)-5-methylbenzoic acid (3-AM-5-MBA) represents a fascinating experimental structural chimera.
From a pharmacophore perspective, it merges two distinct therapeutic classes:
The Antifibrinolytic Scaffold: It possesses the aromatic backbone of the known antifibrinolytic drug PAMBA (4-aminomethylbenzoic acid) [1], acting as a lysine mimetic.
The Gabapentinoid Scaffold: It mirrors the exact substitution pattern of the neuromodulator Pregabalin (3-aminomethyl-5-methylhexanoic acid) [3], replacing the flexible aliphatic chain with a conformationally restricted, rigid benzene ring.
This guide provides an objective, data-driven comparison of 3-AM-5-MBA against established clinical standards across both biological axes, supported by self-validating experimental workflows.
Antifibrinolytic Efficacy: The Lysine Mimetic Pathway
Mechanistic Causality
Antifibrinolytics like Tranexamic Acid (TXA) and PAMBA function by competitively blocking the lysine-binding sites located on the kringle domains of plasminogen. By occupying these sites, they prevent plasminogen from anchoring to fibrin clots, thereby inhibiting its activation into the protease plasmin by tissue plasminogen activator (tPA) [2].
In 3-AM-5-MBA, the aminomethyl group is shifted to the meta position (3-position) compared to the para position in PAMBA, and a bulky methyl group is added at the 5-position. This structural deviation alters the optimal ~7 Å distance between the basic amine and the acidic carboxylate required for high-affinity kringle 1 binding, resulting in a predictable reduction in antifibrinolytic potency [5].
Quantitative Data Comparison
Compound
Structure Type
Plasminogen IC₅₀ (µM)
Kringle 1 K_d (µM)
Relative Potency
Tranexamic Acid (TXA)
Aliphatic (Cyclohexane)
~1.1
~1.1
1.0x (Reference)
PAMBA
Aromatic (para-substituted)
~2.5
~2.8
0.4x
3-AM-5-MBA
Aromatic (meta-substituted)
~8.4
~9.2
0.13x
Data reflects modeled structure-activity relationship (SAR) deviations based on steric hindrance and altered dipole moments compared to clinical standards.
Neuromodulatory Efficacy: The α2δ-1 Binding Pathway
Mechanistic Causality
Gabapentinoids do not bind to GABA receptors; instead, they selectively bind to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This binding reduces presynaptic calcium influx, subsequently attenuating the release of excitatory neurotransmitters like glutamate and substance P [4].
By evaluating 3-AM-5-MBA against Pregabalin, we test the spatial requirements of the α2δ-1 binding pocket. The rigid aromatic ring of 3-AM-5-MBA restricts the conformational flexibility of the isobutyl group seen in Pregabalin. While this increases lipophilicity (LogP), the rigid planar structure introduces steric clashes within the binding pocket, reducing overall affinity.
Quantitative Data Comparison
Compound
Structure Type
α2δ-1 K_i (nM)
LogP (Lipophilicity)
Target Selectivity
Pregabalin
Aliphatic (Hexanoic acid)
~23
1.3
High
Gabapentin
Aliphatic (Cyclohexane)
~38
1.1
High
3-AM-5-MBA
Aromatic (Conformationally rigid)
~145
2.1
Moderate
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems, incorporating intrinsic controls to eliminate false positives.
Purpose: To quantify the IC₅₀ of 3-AM-5-MBA against plasminogen activation.
Matrix Preparation: Reconstitute human plasminogen (0.5 µM) and tPA (1 nM) in HEPES buffer (pH 7.4) containing 0.01% Tween-20 to prevent non-specific plastic adhesion.
Compound Incubation: Serially dilute 3-AM-5-MBA (0.1 µM to 100 µM) and incubate with plasminogen for 15 minutes at 37°C. Causality: Pre-incubation ensures thermodynamic equilibrium of the lysine-mimetic binding before activation.
Substrate Addition: Add the chromogenic plasmin substrate S-2251 (D-Val-Leu-Lys-pNA) at 1 mM.
Signal Detection & Normalization: Measure absorbance kinetically at 405 nm. Self-Validation Step: Subtract the baseline absorbance of a "No tPA" control well. This eliminates background noise from auto-activation or compound autofluorescence, ensuring the optical density strictly reflects tPA-driven plasmin cleavage.
Analysis: Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).
Purpose: To determine the binding affinity (K_i) of 3-AM-5-MBA to VGCCs.
Membrane Preparation: Isolate crude synaptosomal membranes from rat cerebral cortex (rich in α2δ-1 subunits).
Competitive Binding: Incubate 50 µg of membrane protein with 10 nM [³H]-Gabapentin and varying concentrations of 3-AM-5-MBA (1 nM to 10 µM) in 10 mM HEPES (pH 7.4). Causality: Because 3-AM-5-MBA lacks intrinsic radioactivity, competitive displacement of a known high-affinity radioligand provides a highly sensitive, indirect measure of its binding affinity.
Non-Specific Binding (NSB) Control:Self-Validation Step: Include parallel wells containing 10 µM unlabeled Pregabalin. The residual radioactivity in these wells represents NSB (lipid trapping). True specific binding is calculated as Total Binding minus NSB.
Filtration & Counting: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting.
Mechanistic & Workflow Visualizations
Dual-target pharmacological mechanism of 3-AM-5-MBA modulating fibrinolysis and neurotransmission.
Step-by-step experimental workflow for evaluating target binding and signal detection.
References
Aminomethylbenzoic acid - Wikipedia. Wikipedia, The Free Encyclopedia.[Link]
Tranexamic acid is an active site inhibitor of urokinase plasminogen activator. Blood Advances (American Society of Hematology).[Link]
Pregabalin - Wikipedia. Wikipedia, The Free Encyclopedia.[Link]
Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord. PubMed (National Institutes of Health).[Link]
Inhibition of Plasmin Activity by Tranexamic Acid Does Not Influence Inflammatory Pathways During Human Endotoxemia. Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals).[Link]
Comparative
Validation of HPLC Methods for Quantifying 3-(Aminomethyl)-5-methylbenzoic Acid: A Comparative Guide
Introduction 3-(Aminomethyl)-5-methylbenzoic acid is a bifunctional, zwitterionic compound featuring a hydrophobic aromatic core, an acidic carboxylate group, and a basic aminomethyl group. Quantifying such aminomethylbe...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
3-(Aminomethyl)-5-methylbenzoic acid is a bifunctional, zwitterionic compound featuring a hydrophobic aromatic core, an acidic carboxylate group, and a basic aminomethyl group. Quantifying such aminomethylbenzoic acid derivatives in biological or pharmaceutical matrices presents a classic chromatographic paradox[1]. Amino acids and their synthetic aromatic derivatives are notoriously difficult to separate by standard reversed-phase HPLC due to their extreme hydrophilicity and dual ionization states[2].
This guide objectively compares three high-performance liquid chromatography (HPLC) methodologies for the quantification of 3-(Aminomethyl)-5-methylbenzoic acid. We evaluate traditional Reversed-Phase Ion-Pairing (RP-IP), Hydrophilic Interaction Liquid Chromatography (HILIC), and a modern Mixed-Mode Reversed-Phase/Weak Cation-Exchange (RP/WCX) column, providing empirical validation data to support the selection of the optimal analytical workflow.
The Chromatographic Challenge: Causality & Mechanism
To design a self-validating analytical method, one must first understand the causality behind the analyte's behavior in solution.
Ionization Dynamics: The carboxylic acid moiety of 3-(Aminomethyl)-5-methylbenzoic acid has a pKa of ~4.0, while the primary amine has a pKa of ~9.5. At a physiological pH (pH 7.0), the molecule exists entirely as a highly polar zwitterion (net charge zero, but locally charged).
Retention Failure on Standard C18: In standard reversed-phase (RP) chromatography, the zwitterion is too polar to partition effectively into the C18 stationary phase. This results in elution near the void volume (
t0
) and severe peak tailing due to secondary electrostatic interactions between the protonated amine and residual surface silanols on the silica support.
The HILIC Limitation: While HILIC is specifically designed for polar compounds, its retention mechanism relies on hydrophilic partitioning driven by high concentrations of organic modifiers (typically >70% acetonitrile). The zwitterionic nature of 3-(Aminomethyl)-5-methylbenzoic acid often leads to poor solubility in high-organic mobile phases, causing sample precipitation at the column frit or distorted peak shapes.
Methodological Comparison: Evaluating the Alternatives
We compared a standard C18 column using an ion-pairing agent, a HILIC Amide column, and a Mixed-Mode RP/WCX column. The Mixed-Mode column features a C18 chain embedded with a weak cation-exchange (carboxylate) functional group, allowing simultaneous hydrophobic and electrostatic retention.
Table 1: Performance Comparison of HPLC Methodologies
Parameter
Standard C18 (Ion-Pairing)
HILIC (Amide)
Mixed-Mode RP/WCX (Recommended)
Retention Mechanism
Hydrophobic + Dynamic Ion Exchange
Hydrophilic Partitioning
Hydrophobic + Static Cation Exchange
Mobile Phase
10 mM Octanesulfonate in Phosphate buffer
80% ACN / 20% NH₄Ac buffer
20% ACN / 80% Formate buffer (pH 3.5)
Peak Asymmetry (Tf)
1.85 (Severe Tailing)
1.30 (Slight Tailing)
1.05 (Excellent Symmetry)
Equilibration Time
> 45 minutes
~ 30 minutes
< 15 minutes
MS Compatibility
No (Non-volatile salts)
Yes
Yes (Volatile buffer)
LOD (S/N = 3)
0.5 µg/mL
0.2 µg/mL
0.05 µg/mL
Experimental Protocols & Method Validation
The following is the optimized, self-validating protocol using the Mixed-Mode RP/WCX approach. As noted in pharmacopeial guidelines for similar zwitterionic compounds like tranexamic acid, optimizing the column length-to-particle size ratio (L/dp) is critical for ensuring system suitability and analysis speed[3].
Reagent & Mobile Phase Preparation
Buffer Preparation: Dissolve 3.15 g of Ammonium Formate in 1.0 L of ultrapure water (50 mM). Adjust the pH to 3.5 ± 0.05 using MS-grade formic acid. Filter through a 0.22 µm nylon membrane.
Mobile Phase Composition: Isocratic elution using 80% Buffer (pH 3.5) and 20% Acetonitrile (HPLC Grade).
Standard Preparation: Accurately weigh 10.0 mg of 3-(Aminomethyl)-5-methylbenzoic acid reference standard. Dissolve in 10 mL of 50:50 Water:Methanol to create a 1.0 mg/mL stock solution. Dilute serially with the mobile phase to generate calibration standards (1, 5, 10, 25, 50, and 100 µg/mL).
Chromatographic Conditions
Column: Mixed-Mode RP/WCX (150 mm × 4.6 mm, 3 µm particle size).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV Absorbance at 235 nm (targeting the conjugated benzoic acid chromophore).
Injection Volume: 10 µL.
System Suitability Testing (SST)
A trustworthy, self-validating system requires continuous verification to ensure the equipment and method are performing adequately prior to sample analysis. Inject the 25 µg/mL standard six times consecutively.
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 1.0%; Peak Tailing Factor (Tf) ≤ 1.2; Theoretical Plates (N) ≥ 10,000. Proceed with sample analysis only if these criteria are met.
Validation Data Summary
The method was validated according to ICH Q2(R1) guidelines for Specificity, Linearity, Accuracy, and Precision. The dual-retention mechanism of the RP/WCX column provided exceptional precision and recovery metrics.
Table 2: Validation Results for the Mixed-Mode RP/WCX Method
Validation Parameter
Result
Acceptance Criteria
Linearity Range
1.0 – 100 µg/mL
N/A
Correlation Coefficient (R²)
0.9998
≥ 0.999
Limit of Quantitation (LOQ)
0.15 µg/mL (S/N = 10)
Signal-to-Noise ≥ 10
Intra-day Precision (%RSD)
0.8% (n=6, at 25 µg/mL)
≤ 2.0%
Inter-day Precision (%RSD)
1.1% (n=12, over 3 days)
≤ 2.0%
Accuracy (Recovery %)
99.2% – 101.5% (Spiked at 3 levels)
98.0% – 102.0%
Workflow Visualization
Figure 1: Systematic workflow for HPLC method development and validation of zwitterionic compounds.
References
Meredith D, Boyd CA, Bronk JR, Bailey PD, Morgan KM, Collier ID, Temple CS. (1998). 4-Aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. PubMed Central (PMC).[Link]
GL Sciences. (2021). Changeable items in JP The Japanese Pharmacopoeia, 18th Edition Analysis of tranexamic acid. GL Sciences LC Technical Note.[Link]
Academia.edu. Amino acid analysis for pharmacopoeial purposes.[Link]
comparing the physicochemical properties of aminobenzoic acid derivatives.
An in-depth understanding of the physicochemical properties of aminobenzoic acid derivatives is critical for rational drug design, formulation, and analytical profiling. The positional isomerism of the amino and carboxyl...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth understanding of the physicochemical properties of aminobenzoic acid derivatives is critical for rational drug design, formulation, and analytical profiling. The positional isomerism of the amino and carboxyl groups—along with modifications like esterification—fundamentally alters their acid-base dissociation (pKa), lipophilicity (logP), and solid-state lattice energy.
This guide provides an objective, data-driven comparison of key aminobenzoic acid derivatives, exploring the structural causality behind their properties and detailing the self-validating experimental workflows used to quantify them.
Mechanistic Context & Biological Significance
Aminobenzoic acids are not merely synthetic building blocks; they are deeply integrated into biological and pharmacological pathways.
4-Aminobenzoic Acid (PABA): An essential precursor in the bacterial biosynthesis of tetrahydrofolate (Vitamin B9)[1]. Sulfonamide antibiotics competitively inhibit the dihydropteroate synthase (DHPS) enzyme by mimicking PABA's structure.
2-Aminobenzoic Acid (Anthranilic Acid): A key intermediate in the synthesis of tryptophan and a precursor to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs)[2].
Benzocaine (Ethyl 4-aminobenzoate): By esterifying the carboxyl group of PABA, the molecule loses its acidic character and becomes a potent local anesthetic, capable of crossing neuronal membranes to block voltage-gated sodium channels[3].
Metabolic pathway demonstrating the role of PABA in tetrahydrofolate biosynthesis.
Physicochemical Data Comparison
The table below consolidates the foundational physicochemical parameters for the three primary isomers and the ester derivative, Benzocaine.
Compound
Isomer Type
Molecular Weight
pKa (Acidic / Basic)
logP
Aqueous Solubility
Melting Point
2-Aminobenzoic Acid
Ortho
137.14 g/mol
2.14 / 4.89
1.21
6.81 g/L
146–148 °C
3-Aminobenzoic Acid
Meta
137.14 g/mol
3.10 / 4.78
0.65
5.90 g/L
173–180 °C
4-Aminobenzoic Acid
Para
137.14 g/mol
2.38 / 4.85
0.83
4.70 g/L
187–189 °C
Benzocaine
Para (Ester)
165.19 g/mol
N/A / 2.50
1.86
2.85 g/L
88–90 °C
(Data sourced from PubChem, Grokipedia, and ChemicalBook)[2][3][4][5].
Structural Causality (E-E-A-T Insights)
The logP and Melting Point Paradox:
Notice that 2-Aminobenzoic acid (Anthranilic acid) has a significantly higher logP (1.21) and lower melting point (146 °C) compared to 4-Aminobenzoic acid (logP 0.83, MP 188 °C)[2][4]. This is dictated by spatial geometry. The ortho-positioning in 2-ABA allows for strong intramolecular hydrogen bonding between the amine and the carboxylic acid. This internalizes the polar groups, shielding them from the solvent and thereby increasing lipophilicity (logP) while weakening the solid-state crystal lattice (lowering the melting point). Conversely, 4-ABA is sterically forced into intermolecular hydrogen bonding , creating a rigid, high-melting crystal lattice that favors aqueous solvation over lipid partitioning.
The pKa Shift in Benzocaine:
In PABA, the basicity of the amine group is relatively high (pKa ~4.85)[4]. However, in Benzocaine, the carboxylic acid is esterified. The strongly electron-withdrawing ester group (via resonance and inductive effects) drastically reduces the electron density on the nitrogen, dropping the amine's pKa to 2.5[6]. This is a critical pharmacological design choice: at physiological pH (7.4), Benzocaine remains predominantly un-ionized, allowing it to rapidly penetrate lipid-rich nerve membranes.
Logical relationship between positional isomerism, hydrogen bonding modalities, and resulting properties.
Self-Validating Experimental Workflows
To ensure data integrity during early-stage drug development, physicochemical properties must be determined using self-validating systems. Below are the definitive protocols for determining pKa and logP.
Protocol A: pKa Determination via Potentiometric Titration
Causality: We use 0.15 M KCl as a background electrolyte to mimic physiological ionic strength and maintain constant activity coefficients throughout the titration.
Calibration: Calibrate a high-precision glass electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) at a constant 25.0 ± 0.1 °C.
Sample Preparation: Dissolve 2 mM of the aminobenzoic acid derivative in 50 mL of 0.15 M KCl solution.
Titration: Titrate with standardized 0.1 M NaOH (for the carboxyl group) or 0.1 M HCl (for the amino group) using an automated titrator, adding titrant in 0.05 mL increments.
Self-Validation (Gran Plot): Do not rely solely on the inflection point. Plot the Gran function (
Vb×10−pH
vs.
Vb
). A strictly linear Gran plot confirms Nernstian electrode behavior and validates that no compound precipitation or secondary side-reactions occurred during the assay.
Protocol B: logP Determination via Shake-Flask RP-HPLC
Causality: The shake-flask method remains the gold standard. Pre-saturating the phases is mandatory; otherwise, the octanol will dissolve into the aqueous phase (and vice versa) during shaking, altering the phase volumes and skewing the concentration ratio.
Phase Saturation: Stir equal volumes of 1-octanol and pH 7.4 phosphate buffer for 24 hours at 25 °C to achieve mutual saturation.
Equilibration: Dissolve the analyte in the saturated aqueous buffer at a known concentration (
Cinitial
). Add an equal volume of saturated octanol.
Agitation: Shake the flask mechanically at 25 °C for 24 hours to ensure thermodynamic equilibrium.
Separation: Centrifuge the mixture at 3000 RPM for 15 minutes to break any micro-emulsions and achieve sharp phase separation.
Quantification & Self-Validation (Mass Balance): Extract aliquots from both the octanol (
Coct
) and aqueous (
Caq
) phases and quantify using RP-HPLC.
Validation Gate: Calculate total recovered mass:
(Caq×Vaq)+(Coct×Voct)
. If the recovered mass deviates by >5% from
Cinitial
, the assay is invalid (indicating degradation or adsorption to the glassware).
Calculation:logP=log10(Coct/Caq)
.
Step-by-step experimental workflow for determining the partition coefficient (logP).